molecular formula C9H20O2 B147092 1,9-Nonanediol CAS No. 3937-56-2

1,9-Nonanediol

Cat. No.: B147092
CAS No.: 3937-56-2
M. Wt: 160.25 g/mol
InChI Key: ALVZNPYWJMLXKV-UHFFFAOYSA-N
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Description

1,9-Nonanediol is a synthetic linear diol characterized by a nine-carbon chain with primary hydroxyl groups at each terminal. This structure, specifically the odd number of carbon atoms, makes it a valuable building block for creating polymers and fine chemicals with distinct properties. The compound is a white solid at room temperature with a low melting point of approximately 46-48°C, and it transitions to a low-viscosity liquid upon melting, which facilitates handling in industrial processes . In polymer research, this compound serves as a key monomer for the synthesis of polyesters and polyurethanes. Its long, linear chain and two reactive hydroxyl groups make it an effective chain extender in polyurethane resins and a comonomer for polyester and polycarbonate polyols . The hydrophobicity imparted by its C9 chain significantly improves the water resistance and durability of the resulting polymers . Furthermore, this compound is a precursor for diacrylate and dimethacrylate monomers, which are used to formulate coatings, adhesives, and dental resins that require enhanced flexibility and chemical resistance . It is also investigated for the synthesis of biodegradable, bio-based poly(alkylene dicarboxylate)s, contributing to the development of sustainable materials . Beyond polymer science, this diol acts as a versatile intermediate in the synthesis of fine chemicals, including aroma chemicals, agrochemicals, and pharmaceuticals . Its production can involve advanced catalytic processes, such as the hydroformylation of unsaturated substrates, highlighting its connection to modern, atom-efficient industrial chemistry . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonane-1,9-diol
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InChI

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
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InChI Key

ALVZNPYWJMLXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
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DSSTOX Substance ID

DTXSID5063237
Record name 1,9-Nonanediol
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Molecular Weight

160.25 g/mol
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CAS No.

3937-56-2
Record name 1,9-Nonanediol
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,9-Nonanediol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property determination and relevant workflows are also included to support laboratory research and development.

Chemical and Physical Properties of this compound

This compound, also known as nonamethylene glycol, is a linear diol with the chemical formula HO(CH₂)₉OH.[1] It is a white, crystalline solid at room temperature.[2][3] This versatile chemical intermediate finds applications in the synthesis of polymers such as polyesters and polyurethanes, as well as in the production of pharmaceuticals and aroma chemicals.[1][2][3]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms Nonamethylene glycol, 1,9-Dihydroxynonane[4][5]
CAS Number 3937-56-2[6]
Molecular Formula C₉H₂₀O₂[5][6]
Molecular Weight 160.25 g/mol [1]
Appearance White crystalline solid[2][5]
Melting Point 45-47 °C[4][6][7]
Boiling Point 177 °C at 15 mmHg[4][7]
Density 0.918 g/cm³[5][7]
Flash Point > 162 °C[5]
Autoignition Temperature 280 °C[5]
Solubility and Spectroscopic Data

The solubility profile and key spectral data for this compound are crucial for its application in various chemical processes and for its characterization.

PropertyValueSource(s)
Water Solubility 5.7 g/L at 20 °C[7]
Solubility in other solvents Soluble in methanol (B129727) and ethanol[1][7]
LogP 1.69 at 20.8 °C[7]
¹H NMR Spectral data available[8]
¹³C NMR Spectral data available[8]
IR Spectrum Spectral data available[8][9]
Mass Spectrum Spectral data available[8][9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus or Thiele tube

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • A small amount of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample.

  • The capillary tube is inverted and tapped gently to pack the solid at the sealed end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • The heating rate is reduced to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

  • The melting point range is reported as T₁ - T₂.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube, sealed at one end

  • Thermometer

  • Thiele tube or other heating bath (e.g., oil bath)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount (0.5-1 mL) of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

  • The test tube is attached to a thermometer.

  • The assembly is clamped so that the bulb of the thermometer and the test tube are immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • The bath is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Objective: To determine the solubility of this compound in water and organic solvents.

Materials:

  • This compound sample

  • Test tubes

  • Graduated cylinders or pipettes

  • Water

  • Methanol

  • Ethanol

  • Spatula

  • Vortex mixer or stirring rod

Procedure:

  • A small, known amount of this compound (e.g., 0.1 g) is placed into a test tube.

  • A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.

  • The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by thorough stirring.

  • The mixture is allowed to stand and observed for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble.

  • If the solid does not dissolve, the compound is considered insoluble.

  • The procedure is repeated with other solvents such as methanol and ethanol.

  • For quantitative solubility, the amount of solute that dissolves in a specific amount of solvent at a given temperature is determined by adding small, known increments of the solute to a known volume of the solvent until saturation is reached.

Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

synthesis_workflow cluster_start Starting Material cluster_process Synthesis Process cluster_end Final Product start Azelaic Acid reduction Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) start->reduction Reactant workup Aqueous Work-up (Quenching and Extraction) reduction->workup Crude Product purification Purification (e.g., Recrystallization or Distillation) workup->purification Extracted Product end This compound purification->end Pure Product

Caption: Synthesis workflow for this compound from Azelaic Acid.

purification_workflow start Crude this compound dissolution Dissolution in a suitable solvent (e.g., hot methanol or ethanol) start->dissolution filtration Hot Filtration (optional) (to remove insoluble impurities) dissolution->filtration crystallization Crystallization (Cooling the solution to induce crystal formation) filtration->crystallization isolation Isolation of Crystals (Vacuum Filtration) crystallization->isolation drying Drying (e.g., in a vacuum oven) isolation->drying end Pure this compound Crystals drying->end

Caption: General purification workflow for this compound by recrystallization.

References

An In-depth Technical Guide to 1,9-Nonanediol (CAS: 3937-56-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol (CAS number: 3937-56-2), also known as nonamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₉OH. This nine-carbon chain, terminally substituted with hydroxyl groups, imparts a unique combination of properties, making it a valuable building block in various fields, including polymer chemistry, specialty chemicals, and increasingly, in pharmaceutical and biomedical applications. Its long aliphatic chain provides hydrophobicity and flexibility, while the terminal hydroxyl groups offer reactive sites for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
CAS Number 3937-56-2[1]
Appearance White crystalline solid[2]
Melting Point 45-47 °C[3]
Boiling Point 292.4 ± 8.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 137.0 ± 13.0 °C[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents like methanol (B129727) and ethanol.[5][6]
Vapor Pressure 0.0±0.6 mmHg at 25°C[4]
LogP 1.53[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with methods starting from renewable resources like oleic acid gaining significant attention.

Synthesis from Oleic Acid via Ozonolysis and Reduction

A prominent and sustainable method for synthesizing this compound involves the ozonolysis of oleic acid to yield azelaic acid and pelargonic acid, followed by the reduction of azelaic acid or its ester.[4][7][8][9][10]

Experimental Protocol: Ozonolysis of Oleic Acid and Reduction of the resulting Azelaic Acid

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid [4][9][10]

  • Reaction Setup: A solution of oleic acid in a suitable solvent (e.g., methanol or a water dispersion) is prepared in a reaction vessel equipped with a gas dispersion tube, a stirrer, and a cooling system.[4][9]

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature (typically low, e.g., -78 °C to 0 °C) until the reaction is complete, which can be monitored by the disappearance of the double bond (e.g., by TLC or spectroscopic methods).

  • Work-up: The resulting ozonide is then oxidatively cleaved. This can be achieved by adding an oxidizing agent, such as hydrogen peroxide, often in the presence of formic acid.[10] The reaction mixture is then worked up to isolate the dicarboxylic acid products. Azelaic acid can be separated from the co-product, pelargonic acid, by crystallization or distillation.

Step 2: Reduction of Azelaic Acid (or its Ester) to this compound

  • Esterification (Optional but recommended): Azelaic acid is first converted to its dimethyl or diethyl ester by refluxing with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid). This facilitates the subsequent reduction.

  • Reduction: The azelate ester is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst, is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature or gentle reflux until completion.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to decompose the excess reducing agent and precipitate the aluminum or boron salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified.

Purification of this compound

Experimental Protocol: Recrystallization [11][12][13]

  • Solvent Selection: A suitable solvent or solvent system is chosen where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures like ethyl acetate/hexane.[14]

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Collection and Washing: The resulting crystals are collected by vacuum filtration using a Büchner funnel. The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.

G oleic_acid Oleic Acid ozonolysis Ozonolysis oleic_acid->ozonolysis 1. O₃ 2. Oxidative Work-up azelaic_acid Azelaic Acid ozonolysis->azelaic_acid reduction Reduction azelaic_acid->reduction e.g., LiAlH₄ nonanediol This compound reduction->nonanediol

Synthesis of this compound from Oleic Acid.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient is programmed to separate the components of the sample. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

    • Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and fragmentation pattern of this compound and potential impurities.

  • Data Analysis: The retention time and the mass spectrum of the major peak are compared to a reference standard or library data to confirm the identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.[6][20][21]

¹H NMR (Proton NMR) Spectrum Interpretation [6][21]

  • A triplet corresponding to the protons on the carbons adjacent to the hydroxyl groups (HO-CH₂ -).

  • A multiplet for the protons on the carbons adjacent to these (HO-CH₂-CH₂ -).

  • A broad singlet or multiplet for the protons of the central methylene (B1212753) groups (-CH₂-(CH₂ )₅-CH₂-).

  • A singlet for the hydroxyl protons (-OH ), which may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Spectrum Interpretation

  • A peak for the carbons bonded to the hydroxyl groups (C H₂-OH).

  • Distinct peaks for the other methylene carbons in the aliphatic chain, with chemical shifts varying based on their position relative to the hydroxyl groups.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile platform molecule in various applications, particularly in the synthesis of polymers for biomedical use.

Monomer for Biodegradable Polyesters and Polyurethanes

This compound serves as a valuable monomer for the synthesis of biodegradable polyesters and polyurethanes, which are of great interest for medical devices and drug delivery systems.[2][22][23][24][25][26][27][28][29][30] The long, flexible nine-carbon chain of this compound can impart desirable properties such as increased hydrophobicity, lower glass transition temperatures, and enhanced flexibility to the resulting polymers.

Experimental Protocol: Synthesis of a Polyester (B1180765) from this compound and a Dicarboxylic Acid (e.g., Sebacic Acid) [31]

  • Reaction Setup: Equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalytic amount of an esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst) is added.

  • Polycondensation: The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased (e.g., from 150 °C to 220 °C) while the water produced during the reaction is continuously removed by distillation.

  • Vacuum Application: Once the majority of the water has been removed, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to a higher molecular weight.

  • Monitoring: The progress of the reaction can be monitored by measuring the acid number of the reaction mixture or by analyzing the molecular weight of the polymer by techniques like gel permeation chromatography (GPC).

  • Termination and Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the resulting polyester is isolated.

G nonanediol This compound polycondensation Polycondensation nonanediol->polycondensation dicarboxylic_acid Dicarboxylic Acid (e.g., Sebacic Acid) dicarboxylic_acid->polycondensation polyester Biodegradable Polyester polycondensation->polyester Heat, Catalyst water Water (byproduct) polycondensation->water

Polyester Synthesis Workflow.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While specific examples of marketed APIs directly synthesized from this compound are not prominently documented in publicly available literature, its bifunctional nature makes it a potential intermediate for the synthesis of various complex molecules.[32][][34][35][36] It can be used to introduce a flexible nine-carbon linker into a molecule, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Role in Drug Delivery Systems

Long-chain diols, including this compound, are explored for their potential in drug delivery systems.[5][37] They can act as penetration enhancers in topical and transdermal formulations by disrupting the lipid structure of the stratum corneum.[5] Furthermore, polyesters and polyurethanes derived from this compound can be formulated into nanoparticles, microparticles, or implants for controlled drug release.[23][30]

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.

Safety Information Summary:

HazardClassificationPrecautionary Statements
Acute Toxicity Not classified as acutely toxic.May be harmful if swallowed.
Skin Corrosion/Irritation May cause mild skin irritation.Wear protective gloves.
Eye Damage/Irritation May cause mild eye irritation.Wear eye protection.
Environmental Hazard Harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Note: This is a summary, and the full Safety Data Sheet (SDS) should be consulted before handling.

The biocompatibility of polymers derived from this compound is a critical factor for their use in medical devices and drug delivery.[38][39][40][41] Biocompatibility studies, including in vitro cytotoxicity and in vivo implantation tests, are essential to evaluate the suitability of these materials for biomedical applications.

Conclusion

This compound is a versatile and valuable chemical with a growing range of applications, particularly in the development of advanced materials for the pharmaceutical and biomedical fields. Its synthesis from renewable resources enhances its appeal as a sustainable chemical building block. For researchers and drug development professionals, this compound offers a unique combination of a long, flexible aliphatic chain and reactive hydroxyl end-groups, providing opportunities for the design and synthesis of novel polymers and molecules with tailored properties for specific therapeutic applications. Further research into its use in drug delivery systems and as a linker in complex pharmaceutical ingredients is warranted to fully explore its potential.

References

Synthesis of 1,9-Nonanediol from Oleic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,9-nonanediol from oleic acid, a renewable feedstock. The primary synthetic route involves a two-step process: the oxidative cleavage of oleic acid to yield azelaic acid (1,9-nonanedioic acid), followed by the reduction of azelaic acid to the target molecule, this compound. This document details various methodologies for each step, presents quantitative data for comparison, and provides cited experimental protocols.

Overview of the Synthetic Pathway

The conversion of oleic acid to this compound is a valuable process that transforms a readily available fatty acid into a versatile C9 α,ω-difunctionalized molecule. This compound serves as a crucial building block in the synthesis of polyesters, polyamides, and other specialty polymers.[1] The overall transformation can be visualized as follows:

Synthesis_Overview Oleic_Acid Oleic Acid Azelaic_Acid Azelaic Acid (1,9-Nonanedioic Acid) Oleic_Acid->Azelaic_Acid Oxidative Cleavage Nonanediol This compound Azelaic_Acid->Nonanediol Reduction

Caption: Overall synthetic scheme from oleic acid to this compound.

Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid

The initial and critical step is the cleavage of the carbon-carbon double bond in oleic acid to form two carboxylic acid fragments: azelaic acid and pelargonic acid. Several methods have been developed for this transformation, each with distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact.

Ozonolysis

Ozonolysis is the traditional and industrially established method for the production of azelaic acid from oleic acid.[2] The process involves the reaction of oleic acid with ozone, which cleaves the double bond to form an ozonide intermediate. This intermediate is then subjected to an oxidative workup to yield the desired carboxylic acids.

Ozonolysis_Pathway Oleic_Acid Oleic Acid Ozonide Molozonide/Ozonide Intermediate Oleic_Acid->Ozonide 1. O₃ Cleavage_Products Azelaic Acid + Pelargonic Acid Ozonide->Cleavage_Products 2. Oxidative Workup (e.g., H₂O₂)

Caption: General reaction pathway for the ozonolysis of oleic acid.

ParameterValueReference
Yield of Azelaic Acid 86% (isolated)[3]
Co-product Yield (Pelargonic Acid) 78% (isolated)[3]
Reaction Temperature 0 °C[3]
Solvent System Acetone (B3395972):Water (19:1)[3]
Key Reagents Ozone (O₃), Oxygen (O₂)[3]
  • Preparation of Oleic Acid Solution: Dissolve 200 g of oleic acid in a mixture of 1900 mL of acetone and 100 mL of water.

  • Reaction Setup: Pump the oleic acid solution at a flow rate of 5.7 mL/min into a flow reactor (40 mL volume, 2 mm inner diameter, 10 m length) maintained at 0 °C.

  • Ozonolysis: Concurrently, pump a mixture of ozone and oxygen (O₂/O₃) at a flow rate of 500 mL/min into the reactor.

  • Workup and Isolation: After the reaction is complete, follow a standard workup procedure to obtain a mixture of azelaic acid and pelargonic acid.

  • Purification: Separate azelaic acid and pelargonic acid using column chromatography. The isolated yield for azelaic acid is 86%.

Two-Step Oxidative Cleavage with Hydrogen Peroxide

A safer alternative to ozonolysis involves a two-step process using hydrogen peroxide as the oxidant, often in the presence of a tungsten-based catalyst. The first step is the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate.

Two_Step_Oxidative_Cleavage Oleic_Acid Oleic Acid Intermediate Epoxide or Diol Intermediate Oleic_Acid->Intermediate H₂O₂, Catalyst (e.g., H₂WO₄) Cleavage_Products Azelaic Acid + Pelargonic Acid Intermediate->Cleavage_Products Oxidative Cleavage

Caption: Two-step oxidative cleavage pathway of oleic acid.

ParameterValueReference
Oleic Acid Conversion 99.11%[4]
Yield of Azelaic Acid 44.54%[4]
Co-product Yield (Pelargonic Acid) 34.12%[4]
Catalyst Tungstic Acid (H₂WO₄)[4][5]
Oxidant Hydrogen Peroxide (H₂O₂)[4][5]
Co-oxidant Sodium Hypochlorite (NaOCl)[4]
H₂O₂/Oleic Acid Molar Ratio 4:1[4]
Catalyst Concentration 1.5% (w/w of Oleic Acid)[4]
Reaction Temperature 70 °C[4]
  • Reaction Setup: In a 300 mL round-bottom flask equipped with a magnetic stirrer, add the specified amount of tungstic acid and 30% hydrogen peroxide. Heat the mixture to 70 °C.

  • Addition of Oleic Acid: Add 5 grams of oleic acid to the heated solution.

  • Reaction: Stir the mixture at 200 rpm for 8 hours at 70 °C.

  • Quenching and Extraction: After 8 hours, cool the mixture to room temperature and add 50 mL of cold water. Extract the aqueous phase four times with 100 mL of hot ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the product.

Chemo-enzymatic Synthesis

Chemo-enzymatic routes offer a more sustainable approach by combining the selectivity of enzymes with the efficiency of chemical reactions. A typical strategy involves the lipase-mediated epoxidation of oleic acid, followed by chemical steps to hydrolyze the epoxide and cleave the resulting diol.

Chemo_Enzymatic_Pathway Oleic_Acid Oleic Acid Epoxide Epoxide Oleic_Acid->Epoxide Lipase (B570770), H₂O₂ Diol 9,10-Dihydroxystearic Acid Epoxide->Diol Acid-catalyzed hydrolysis Diketone 9,10-Dioxostearic Acid Diol->Diketone Chemical Oxidation (e.g., TEMPO, O₂) Cleavage_Products Azelaic Acid + Pelargonic Acid Diketone->Cleavage_Products H₂O₂ Cleavage

Caption: Chemo-enzymatic pathway for the synthesis of azelaic acid from oleic acid.

ParameterValueReference
Overall Yield of Azelaic Acid 44% (isolated)[6]
Enzyme Novozym 435 (immobilized Candida antarctica lipase B)[6]
Epoxidation Conditions 35% H₂O₂, acetonitrile (B52724), 50 °C, 5 h[6]
Diol Hydrolysis H₂SO₄ (2 M), room temperature, 3 h[6]
Diol Oxidation Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂, toluene, 100 °C, 5 h[6]
Diketone Cleavage 35% H₂O₂, toluene, 30 °C, 3 h[6]
  • Epoxidation and Hydrolysis (One-Pot):

    • Suspend Novozym 435 (240 mg) in acetonitrile (48 mL) containing oleic acid (2.2 g, 7.1 mmol) and 35% H₂O₂ (1.1 mL, 12.8 mmol).

    • Shake the mixture in an orbital shaker at 160 rpm and 50 °C for 5 hours.

    • Filter to remove the enzyme. Add a saturated solution of NaHSO₃ to decompose peroxides.

    • Add 2 M H₂SO₄ and stir for 3 hours at room temperature. The product, 9,10-dihydroxystearic acid, crystallizes and can be collected by filtration.

  • Oxidation of the Diol:

    • A detailed protocol for this specific oxidation can be adapted from similar literature procedures.

  • Oxidative Cleavage of the Diketone:

    • A detailed protocol for this cleavage can be adapted from similar literature procedures.

Step 2: Reduction of Azelaic Acid to this compound

The final step in the synthesis is the reduction of the dicarboxylic acid, azelaic acid, to the corresponding diol, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Reduction_Pathway Azelaic_Acid Azelaic Acid Nonanediol This compound Azelaic_Acid->Nonanediol H₂, Catalyst (e.g., Ru-based)

Caption: Reduction of azelaic acid to this compound.

While a specific, detailed protocol for the reduction of azelaic acid was not found in the immediate search results, the reduction of dicarboxylic acids to diols is a well-established transformation.[7] Ruthenium-based catalysts are often employed for the hydrogenation of carboxylic acids.[5][8]

ParameterValueReference
Catalyst Ruthenium-based catalysts[5][8][9][10][11]
Reactant Hydrogen (H₂)[8]
General Yields (for other diols) High[8]

A specific protocol for azelaic acid is not available in the provided search results. The following is a general procedure that would require optimization.

  • Catalyst Preparation: Prepare or procure a suitable supported ruthenium catalyst (e.g., Ru/C or Ru/Al₂O₃).

  • Reaction Setup: In a high-pressure autoclave, charge azelaic acid, a suitable solvent (e.g., water, dioxane, or an alcohol), and the ruthenium catalyst.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.

  • Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Conclusion

The synthesis of this compound from oleic acid is a viable and sustainable process that leverages a renewable feedstock. The initial oxidative cleavage of oleic acid to azelaic acid can be achieved through various methods, with ozonolysis being the traditional approach and peroxide-based and chemo-enzymatic methods offering greener alternatives. The subsequent reduction of azelaic acid to this compound, typically via catalytic hydrogenation, completes the synthesis. Further research and process optimization, particularly for the reduction step, can enhance the overall efficiency and cost-effectiveness of this synthetic route, making it an attractive pathway for the production of this valuable C9 diol for various industrial applications.

References

Synthesis of 1,9-Nonanediol from Dimethyl Sebacate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,9-nonanediol, a valuable linear diol, through the catalytic hydrogenation of dimethyl sebacate (B1225510). This compound serves as a crucial building block in the production of polyesters, polyurethanes, and other polymers, and finds applications in various industries, including pharmaceuticals. This document provides a comprehensive overview of the primary synthetic route, focusing on experimental protocols and relevant process parameters.

Introduction

This compound is a nine-carbon aliphatic diol with hydroxyl groups at the terminal positions. Its synthesis from dimethyl sebacate, a readily available diester derived from sebacic acid, is a common and efficient method. The core of this transformation lies in the catalytic hydrogenation of the ester functionalities to their corresponding alcohols. This process, also known as hydrogenolysis, typically requires high pressure and temperature in the presence of a suitable heterogeneous catalyst.

Synthetic Pathway: Catalytic Hydrogenation

The primary method for synthesizing this compound from dimethyl sebacate is through catalytic hydrogenation. This reaction involves the reduction of the two ester groups in dimethyl sebacate to hydroxyl groups, with methanol (B129727) as a byproduct.

Reaction: (CH₃OOC(CH₂)₈COOCH₃) + 4H₂ → HO(CH₂)₉OH + 2CH₃OH

This process is typically carried out in a high-pressure reactor using a heterogeneous catalyst. Common catalysts for this transformation include copper chromite and various supported noble metal catalysts.

Experimental Protocols

While specific experimental details for the hydrogenation of dimethyl sebacate are not extensively published in readily available literature, a representative protocol can be constructed based on established procedures for the hydrogenolysis of similar long-chain aliphatic esters.

General Procedure for High-Pressure Hydrogenation

Materials:

  • Dimethyl sebacate

  • Hydrogen (high purity)

  • Catalyst (e.g., copper chromite, copper aluminate, or a supported ruthenium catalyst)

  • Solvent (optional, e.g., dioxane, tetrahydrofuran)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus for purification

Methodology:

  • Catalyst Activation (Pre-reduction): Some catalysts, particularly copper-based ones, may require an activation step prior to use. This is typically achieved by heating the catalyst in a stream of hydrogen at a specific temperature to reduce the metal oxides to their active metallic form.

  • Reactor Charging: The high-pressure autoclave is charged with dimethyl sebacate and the catalyst. If a solvent is used, it is also added at this stage. The amount of catalyst can range from 1% to 10% by weight relative to the dimethyl sebacate.

  • System Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual air, followed by purging with hydrogen.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with vigorous stirring. The reaction is monitored by observing the hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Product Isolation: The reaction mixture is filtered to remove the catalyst. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified, typically by vacuum distillation, to obtain the final product of high purity.

Key Process Parameters and Data

The efficiency of the hydrogenation of dimethyl sebacate to this compound is influenced by several factors, including the choice of catalyst, temperature, pressure, and solvent. The following tables summarize typical conditions and performance data for the hydrogenation of analogous aliphatic esters, which can serve as a guide for optimizing the synthesis of this compound.

Catalyst Substrate Temperature (°C) Pressure (bar) Solvent Yield (%) Reference
Copper ChromiteDicarboxylic Acid Esters50 - 3001 - 250Not specifiedHigh (unspecified)[1]
Copper ChromiteFatty Acid Esters~250~345Not specifiedNot specified[2]
Cu/SiO₂Dimethyl Adipate25040Not specified>95 (selectivity)[3]
Rh-Sn/α-Al₂O₃Dimethyl Adipate30091Not specifiedHigh (unspecified)[4]
RuSn/Al₂O₃Dimethyl Adipate25550Not specified49 (selectivity)[4]

Table 1: Comparison of Catalytic Systems for Aliphatic Ester Hydrogenation

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key relationships in the catalytic process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Charge Charge Reactor: - Dimethyl Sebacate - Catalyst - Solvent (optional) Start->Charge Purge Purge with N₂/Ar, then H₂ Charge->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temp Pressurize->Heat Stir Stir Vigorously Heat->Stir React Hydrogenation Stir->React Cool Cool to RT React->Cool Reaction Complete Vent Vent H₂ Cool->Vent Filter Filter Catalyst Vent->Filter Evaporate Solvent Removal Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound.

Catalytic_Cycle Catalyst Active Catalyst (e.g., Cu⁰, Ru⁰) Adsorption Adsorption of Ester and H₂ Catalyst->Adsorption Substrate Dimethyl Sebacate (R-COOR') Substrate->Adsorption H2 H₂ H2->Adsorption Intermediate Surface Intermediate Adsorption->Intermediate Hydrogenolysis Intermediate->Catalyst Desorption & Catalyst Regeneration Product This compound (R-CH₂OH) Intermediate->Product Byproduct Methanol (R'OH) Intermediate->Byproduct

Caption: Generalized catalytic cycle for ester hydrogenation.

Conclusion

The synthesis of this compound from dimethyl sebacate via catalytic hydrogenation is a robust and scalable method. The selection of an appropriate catalyst and the optimization of reaction conditions, such as temperature and pressure, are critical for achieving high yields and purity. While copper chromite catalysts are traditionally used, ongoing research into alternative catalytic systems, including supported noble metals, aims to improve efficiency and address environmental concerns associated with chromium. The experimental framework and comparative data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to develop and implement the synthesis of this compound.

References

A Technical Guide to the Biocatalytic Synthesis of C9 α,ω-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocatalytic pathways for the synthesis of 1,9-nonanediol, a valuable C9 α,ω-diol used as a building block for polymers and other specialty chemicals. The focus is on whole-cell biocatalysis, leveraging engineered microorganisms to achieve multi-step enzymatic conversions from renewable feedstocks. This document details the core enzymatic reactions, presents quantitative data from key studies, outlines comprehensive experimental protocols, and visualizes the biochemical pathways and workflows.

Introduction to Biocatalytic Routes

The biocatalytic production of this compound primarily involves the terminal functionalization of C9 aliphatic chains. Two prominent pathways have been established in recombinant Escherichia coli, utilizing either fatty acids or their precursors as starting materials. These multi-step enzymatic cascades offer a green alternative to traditional chemical synthesis.

Pathway 1: Multi-Enzyme Cascade from Oleic Acid. A sophisticated pathway has been engineered in E. coli to convert oleic acid (a C18 fatty acid) into various C9 building blocks, including this compound.[1][2] This pathway involves the oxidative cleavage of the C9-C10 double bond of an intermediate derived from oleic acid. The key intermediate, 9-hydroxynonanoic acid, is then further functionalized. To produce this compound, the terminal carboxylic acid group of 9-hydroxynonanoic acid is reduced to an alcohol. This reduction is typically achieved through the sequential action of a carboxylic acid reductase (CAR) to form an aldehyde, followed by an alcohol dehydrogenase (ADH) or endogenous aldehyde reductases to yield the final diol.

Pathway 2: ω-Hydroxylation and Reduction Cascade from Nonanoic Acid. An alternative route starts with a C9 fatty acid, such as nonanoic acid. This pathway relies on a two-step enzymatic process. First, a monooxygenase enzyme, typically from the Cytochrome P450 (CYP) superfamily, catalyzes the ω-hydroxylation of the terminal methyl group of the fatty acid to produce 9-hydroxynonanoic acid.[3] Following this, as in the first pathway, the carboxyl group is reduced to a primary alcohol to yield this compound. This cascade can be constructed in a single whole-cell biocatalyst.[3]

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from key biocatalytic experiments for the production of C9 diols and their immediate precursors.

Table 1: Whole-Cell Biotransformation of 9-Hydroxynonanoic Acid to this compound

BiocatalystSubstrateSubstrate Conc. (mM)ProductProduct Titer (mM)Conversion (%)Reaction Time (h)Reference
E. coli BL21(DE3) expressing PpCAR & GsADH9-Hydroxynonanoic acid10This compound8.18124[1]

Note: PpCAR from Photobacterium profundum, GsADH from Geobacillus stearothermophilus. Data extracted from supplementary information of the cited source.

Table 2: Key Intermediate Production - 9-Hydroxynonanoic Acid from Oleic Acid

BiocatalystSubstrateSubstrate Conc. (mM)ProductProduct Titer (mM)Conversion (%)Reaction Time (h)Reference
E. coli BL21(DE3) expressing multiple enzymes¹Oleic Acid109-Hydroxynonanoic acid6.56524[1]

¹Enzymes: fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase.

Table 3: Related Diacid Production - 1,9-Nonanedioic Acid

BiocatalystSubstrateSubstrate Conc. (mM)ProductProduct Titer (mM)Conversion (%)Reaction Time (h)Reference
Recombinant C. glutamicum expressing ChnDE²9-Hydroxynonanoic acid201,9-Nonanedioic acid16808[4][5]

²ChnDE: Alcohol/aldehyde dehydrogenases from Acinetobacter sp.

Visualized Pathways and Workflows

The following diagrams illustrate the enzymatic cascades and experimental workflows for the biocatalytic synthesis of this compound.

Biocatalytic_Pathway_from_Oleic_Acid cluster_input C18 Substrate cluster_enzymes Multi-Enzyme Cascade in Recombinant E. coli cluster_intermediates C9 Intermediates cluster_output C9 Product Oleic_Acid Oleic Acid Enz1 Hydratase, Sec-ADH, BVMO, Lipase Oleic_Acid->Enz1 HNA 9-Hydroxynonanoic Acid Enz1->HNA Enz2 Carboxylic Acid Reductase (CAR) HNAL 9-Hydroxynonanal Enz2->HNAL Enz3 Alcohol Dehydrogenase (ADH) Diol This compound Enz3->Diol HNA->Enz2 HNAL->Enz3

Caption: Multi-enzyme cascade for this compound synthesis from oleic acid.

Experimental_Workflow A Strain Construction (Recombinant E. coli BL21(DE3)) B Cultivation & Induction (LB Medium, IPTG) A->B C Cell Harvesting & Washing (Centrifugation, Buffer Wash) B->C D Whole-Cell Biotransformation (Phosphate Buffer, 30°C, 24h) C->D F Reaction Quenching & Extraction (Acidification, Ethyl Acetate) D->F E Substrate Addition (e.g., 9-Hydroxynonanoic Acid) E->D G Analysis (GC-MS) F->G H Purification (Silica Gel Chromatography) F->H

References

An In-depth Technical Guide to 1,9-Nonanediol: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,9-nonanediol, including its molecular structure and formula. It details experimental protocols for its synthesis and characterization and explores its applications, particularly its interaction with neuronal glycine (B1666218) receptors.

Molecular Structure and Formula

This compound is a linear aliphatic diol with the chemical formula C₉H₂₀O₂.[1][2] Its structure consists of a nine-carbon chain with hydroxyl (-OH) groups at positions 1 and 9.[1][3] This bifunctional nature makes it a versatile building block in chemical synthesis.

Molecular Formula: C₉H₂₀O₂

IUPAC Name: nonane-1,9-diol[1][2]

Synonyms: Nonamethylene glycol, 1,9-Dihydroxynonane[1][3]

CAS Number: 3937-56-2[1][2]

The molecular structure of this compound can be represented as:

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] It is sparingly soluble in water but readily soluble in organic solvents like ethanol (B145695) and methanol. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Weight 160.25 g/mol [1]
Melting Point 45-47 °C
Boiling Point 177 °C at 15 mmHg
Appearance White crystalline solid[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of azelaic acid or its esters. Azelaic acid itself can be produced via the ozonolysis of oleic acid.[4][5][6]

Protocol: Reduction of Diethyl Azelate with Lithium Aluminum Hydride

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: A solution of diethyl azelate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching: The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., toluene (B28343) or hexane) or by distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Diethyl Azelate Diethyl Azelate Reaction Mixture Reaction Mixture Diethyl Azelate->Reaction Mixture LiAlH₄, Diethyl Ether Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Workup Pure this compound Pure this compound Crude Product->Pure this compound Recrystallization / Distillation

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR (Proton NMR):

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).

  • Expected Signals:

    • A triplet corresponding to the protons of the two -CH₂OH groups.

    • A broad multiplet for the seven methylene (B1212753) (-CH₂-) groups in the carbon chain.

    • A signal for the two hydroxyl (-OH) protons, which may be a broad singlet and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling.

  • Expected Signals:

    • A peak for the carbons of the two -CH₂OH groups.

    • Distinct peaks for the different methylene (-CH₂-) carbons in the chain, with some overlap possible for the central carbons.

  • Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet or as a thin film from a melt. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Characteristic Absorptions:

    • A broad, strong absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

    • Strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

    • A C-O stretching vibration around 1050 cm⁻¹.

  • Sample Introduction and Ionization: The sample can be introduced via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the resulting ions.

  • Expected Fragmentation Pattern:

    • The molecular ion peak (M⁺) may be weak or absent.

    • Common fragments will result from the loss of water (M-18), and cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (-CH₂-).

Biological Activity and Signaling Pathways

This compound has been reported to suppress glycine currents in neurons.[1] Glycine is a major inhibitory neurotransmitter in the central nervous system, and its receptors (GlyRs) are ligand-gated chloride ion channels. The binding of glycine to its receptor typically leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

The exact mechanism of how this compound inhibits this process is not yet fully elucidated in widely available literature. However, it is plausible that it acts as a modulator of the glycine receptor.

Glycine_Receptor_Signaling cluster_membrane Postsynaptic Membrane GlyR Glycine Receptor (GlyR) (Chloride Channel) Neuron Neuron Interior GlyR->Neuron Cl⁻ Influx Hyperpolarization\n(Inhibition of Firing) Hyperpolarization (Inhibition of Firing) Glycine Glycine Glycine->GlyR Binds and Activates Nonanediol This compound Nonanediol->GlyR Inhibits/Modulates

Caption: Proposed interaction of this compound with the glycine receptor signaling pathway.

Applications

The linear structure and terminal hydroxyl groups of this compound make it a valuable monomer in the synthesis of polymers such as polyesters and polyurethanes.[3] It is also utilized as an intermediate in the manufacturing of various chemicals, including those for the pharmaceutical and aromatics industries.[3] Its potential as a modulator of neuronal receptors opens avenues for its investigation in drug development and neuroscience research.

References

Solubility Profile of 1,9-Nonanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,9-Nonanediol in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and furnishes detailed experimental protocols for researchers to determine specific solubility parameters as required for their applications.

Introduction to this compound

This compound, also known as nonamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₉OH.[1] It is a white, crystalline solid at room temperature.[2] Its structure, featuring a nine-carbon backbone and terminal hydroxyl groups, imparts a hydrophobic character, influencing its solubility profile.[2] This diol serves as a versatile monomer in the synthesis of polymers such as polyesters and polyurethanes and as an intermediate in the manufacturing of various chemicals.[1][2]

Solubility Data

The solubility of a compound is a critical physicochemical property, particularly in the fields of materials science and drug development, where it influences formulation, bioavailability, and reaction kinetics. The following tables summarize the available solubility data for this compound.

Quantitative Solubility Data
SolventTemperature (°C)SolubilityMolar Solubility (mol/L)
Water205.7 g/L~0.0356
Water209 g/L~0.0562

Note: The discrepancy in reported aqueous solubility may arise from different experimental methodologies or conditions.

Qualitative Solubility Data

For many common organic solvents, only qualitative descriptions of solubility are available. These are summarized below.

SolventDescription
MethanolSoluble
EthanolReadily Soluble[1]
AcetoneSoluble[2]
ChloroformSoluble[2]

It is generally reported that this compound has excellent solubility in organic solvents.[3] However, for applications requiring precise concentrations, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies are recommended. The Shake-Flask method followed by gravimetric analysis is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Shake-Flask Method for Achieving Equilibrium

The objective of this protocol is to create a saturated solution of this compound in the solvent of interest, ensuring that the system has reached thermodynamic equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Erlenmeyer flasks with stoppers or screw-cap vials

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator, water bath)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the container to prevent solvent evaporation. Place the container in a temperature-controlled orbital shaker or on a magnetic stirrer.

  • Agitation: Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to sediment. For finer suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE syringe filter) with a pore size of 0.45 µm or smaller is necessary to separate the solid phase from the saturated liquid phase.

Gravimetric Analysis of the Saturated Solution

This method determines the concentration of the solute in the saturated solution by evaporating the solvent and weighing the remaining solid.

Materials:

  • Saturated solution of this compound (from the shake-flask method)

  • Pre-weighed evaporation dish or beaker

  • Analytical balance

  • Drying oven

Procedure:

  • Sampling: Carefully transfer a known volume or mass of the clear supernatant (the saturated solution) into a pre-weighed evaporation dish.

  • Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent and the melting point of this compound should be considered when setting the oven temperature.

  • Drying to a Constant Weight: After the solvent has completely evaporated, continue to dry the dish in the oven until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator until the mass no longer changes.

  • Calculation: The solubility can be calculated as follows:

    • Mass of dissolved this compound = (Mass of dish + solid residue) - (Mass of empty dish)

    • Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

    • Solubility ( g/100 g solvent) = [(Mass of dissolved this compound in g) / (Mass of solvent in g)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_result Result prep Add Excess this compound to Solvent equilibrate Seal and Agitate at Constant Temperature (24-72h) prep->equilibrate separate Cease Agitation Allow Solid to Sediment equilibrate->separate filter Centrifuge or Filter Supernatant separate->filter sample Transfer Known Volume/Mass of Supernatant to Pre-weighed Dish filter->sample evaporate Evaporate Solvent in Drying Oven sample->evaporate weigh Dry to Constant Weight and Record Mass evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting and Boiling Points of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1,9-Nonanediol, a versatile linear aliphatic diol. The document details its physical properties, presents experimental protocols for their determination, and includes workflow diagrams to illustrate the methodologies. This information is crucial for professionals in research, science, and drug development who utilize this compound in their work.

Physicochemical Properties of this compound

This compound, also known as nonamethylene glycol, is a valuable chemical intermediate in the synthesis of polymers, aromatic chemicals, and pharmaceuticals. At room temperature, it exists as a white crystalline solid. Its physical properties, particularly its melting and boiling points, are critical parameters for its handling, purification, and application in various chemical processes.

The melting and boiling points of this compound have been determined by various analytical methods. The following table summarizes the quantitative data from multiple sources, providing a consolidated reference.

PropertyValueConditions
Melting Point45-47 °C
46 °C
46.4 °C
Boiling Point173 °Cat 20 mmHg
177 °Cat 15 mmHg
292.4 °Cat 760 mmHg
295 °CNot Specified

Experimental Protocols

The determination of melting and boiling points is fundamental in characterizing a pure compound. The following sections detail the generalized experimental methodologies for these measurements.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound like this compound.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[1] If necessary, gently grind the crystals in a mortar.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[1][3]

  • Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.[3]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[4]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow and steady 1-2°C per minute as the temperature approaches the expected melting point.[3][4]

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts completely (the clear point).

    • The melting point is reported as this temperature range.

  • Repeat for Accuracy: Perform the measurement at least twice with fresh samples to ensure the results are reproducible.[3]

For determining the boiling point, especially for small sample volumes, the Thiele tube method is highly effective.[5]

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating bath liquid

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Fill a small test tube to about half-full with this compound (in its liquid state, gently melted if necessary).[5]

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[5]

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[5]

  • Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil to a level above the side arm.

  • Immersion: Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample should be positioned near the center of the main tube.[5]

  • Heating: Gently and continuously heat the side arm of the Thiele tube.[5] This design promotes convection currents, ensuring uniform temperature distribution in the oil.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

  • Recording the Boiling Point:

    • Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows for the experimental determination of the melting and boiling points of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry and Powder Sample B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D E Heat Rapidly (Optional) D->E F Cool and Reheat Slowly E->F G Observe Melting F->G H Record Temperature Range G->H I Repeat Measurement H->I J Average Results I->J

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_recording Data Recording A Add Sample to Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Bubble Stream E->F G Remove Heat Source F->G H Observe Liquid Entering Capillary G->H I Record Boiling Point Temperature H->I J Record Atmospheric Pressure I->J

References

An In-depth Technical Guide on the Safety Data for 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for 1,9-Nonanediol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and toxicological profile based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound, also known as nonamethylene glycol, is an aliphatic diol with the molecular formula HO(CH₂)₉OH.[1] It presents as a colorless, odorless, viscous liquid or white solid.[1][2] This compound serves as a versatile intermediate in the synthesis of various organic compounds, including polyesters, and has applications in the pharmaceutical and agrochemical industries.[1][2]

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₂₀O₂Cheméo, PubChem[3][4]
Molecular Weight 160.25 g/mol Loba Chemie, ChemicalBook, PubChem[4][5][6]
Appearance Colorless crystalline solid or crystalsLoba Chemie, ChemicalBook[5][6]
Melting Point 45-47 °C (lit.)Cheméo[7]
Boiling Point 292.4 ± 8.0 °C at 760 mmHgCheméo[7]
173 °C at 20 mmHgWikipedia[1]
Flash Point 137.0 ± 13.0 °CCheméo[7]
113 °C (closed cup)Sigma-Aldrich
Density 0.9 ± 0.1 g/cm³Cheméo[7]
Solubility Soluble in methanol, sparingly soluble in water, readily soluble in ethanol.ChemicalBook, Wikipedia[1][6]
Vapor Pressure 0.0 mmHg at 25°C (estimate)Cheméo[7]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating the hazards of chemical products. The classification for this compound can vary slightly between suppliers.

Hazard ClassificationCodeDescriptionSource
Skin Corrosion/Irritation H315Causes skin irritation (Category 2)PubChem[4]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation (Category 2A)PubChem[4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation (Category 3)PubChem[4]
Hazardous to the aquatic environment, long-term hazard H412Harmful to aquatic life with long lasting effects (Category 3)ChemicalBook, Carl ROTH[6][8]

Note: Some suppliers report that the substance does not meet the criteria for classification.[4][9]

Pictogram:

  • Irritant[4]

Signal Word:

  • Warning[4]

Toxicological Information

Toxicological data is crucial for assessing the potential health effects of a substance. For this compound, the available data from SDSs is summarized below.

Toxicity EndpointValueSpeciesSource
Acute Toxicity (Oral) LD50: 3200 mg/kgRatCarl ROTH[8]

Based on the available information, this compound is not classified as acutely toxic, a skin or respiratory sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[8][9] It is also not considered to have endocrine-disrupting properties.[8][9]

Experimental Protocols:

Detailed experimental protocols for the toxicological studies are not provided in the reviewed Safety Data Sheets. The LD50 value is a summarized result from a study conducted according to standard toxicological testing guidelines. Access to the full study report would be required for a detailed review of the methodology.

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize exposure and ensure safety in a laboratory or manufacturing setting. The following diagram outlines a logical workflow for the safe management of this compound.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill and Emergency Procedures cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Container Tightly Closed C->D E Wear Personal Protective Equipment (PPE) - Safety Glasses/Goggles - Gloves - Protective Clothing F Use in a Well-Ventilated Area or with Local Exhaust E->F G Avoid Contact with Skin and Eyes F->G H Avoid Dust Formation G->H I Wash Hands Thoroughly After Handling H->I J Evacuate Non-Emergency Personnel K Wear Appropriate PPE J->K L Contain Spill K->L M Sweep Up and Shovel L->M N Place in a Suitable, Closed Container for Disposal M->N O Dispose of Contents/Container in Accordance with Local Regulations P Avoid Release to the Environment O->P

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6]
Skin Contact Wash off with soap and plenty of water.[6]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[5][6]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

In all cases of doubt, or when symptoms persist, seek medical advice.[9]

Fire-Fighting Measures

This compound is a combustible solid.[9]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

  • Special Hazards: In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be liberated.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Personal Protective Equipment (PPE) Logical Selection

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the logic for selecting PPE when working with this compound.

Personal Protective Equipment (PPE) Selection Logic A Start: Assess Task and Potential for Exposure B Is there a risk of eye contact? A->B C Wear Safety Glasses with Side-Shields or Goggles B->C Yes D Is there a risk of skin contact? B->D No C->D E Wear Protective Gloves (e.g., Nitrile) D->E Yes G Is there a risk of inhalation (e.g., dust formation)? D->G No F Wear Protective Clothing E->F F->G H Use in a Well-Ventilated Area or with Local Exhaust G->H Yes J Proceed with Task G->J No I Wear Respiratory Protection (e.g., N95 respirator) H->I I->J

Caption: A decision-making flowchart for selecting appropriate PPE when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. The primary hazards are skin, eye, and respiratory irritation, as well as long-term aquatic toxicity. Adherence to the safe handling, storage, and disposal procedures outlined in this guide, along with the use of appropriate personal protective equipment, is essential for minimizing risks to personnel and the environment. For all applications, it is imperative to consult the most current Safety Data Sheet provided by the supplier.

References

The Untapped Potential of 1,9-Nonanediol: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and diverse research applications of 1,9-Nonanediol, a versatile C9 linear diol, for researchers, scientists, and drug development professionals.

Introduction

This compound (HO(CH₂)₉OH), a long-chain aliphatic diol, is emerging as a molecule of significant interest across various scientific disciplines. Traditionally utilized in the polymer industry, its unique physicochemical properties are now paving the way for innovative applications in specialty chemicals, pharmaceuticals, and biomedical research. This technical guide provides a comprehensive overview of the synthesis, key properties, and potential research applications of this compound, with a focus on providing actionable data and methodologies for laboratory and clinical development.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature, characterized by its linear nine-carbon chain terminating in primary hydroxyl groups. This structure imparts a unique balance of hydrophobicity from the long aliphatic chain and hydrophilicity from the two hydroxyl groups, making it soluble in a range of polar organic solvents.

PropertyValueReference
Molecular Formula C₉H₂₀O₂[General Knowledge]
Molar Mass 160.25 g/mol [General Knowledge]
Melting Point 45-47 °C[1]
Boiling Point 173 °C at 20 mmHg
Appearance White crystalline solid[1]
Solubility Sparingly soluble in water, readily soluble in ethanol

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through both traditional chemical methods and emerging biocatalytic routes. Its derivatives, such as diacrylates, are synthesized through subsequent esterification reactions.

Experimental Protocol: Synthesis of this compound via Reduction of Azelaic Acid

This protocol describes a general laboratory-scale synthesis of this compound by the reduction of a derivative of azelaic acid (nonanedioic acid), a common bio-based precursor.

Materials:

  • Dimethyl azelate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 10% Sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • A solution of dimethyl azelate in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in diethyl ether under a nitrogen atmosphere at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and then water again.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

G cluster_synthesis Chemical Synthesis of this compound Oleic_Acid Oleic Acid Ozonolysis Ozonolysis Oleic_Acid->Ozonolysis 1. O₃ 2. Oxidative workup Azelaic_Acid Azelaic Acid Ozonolysis->Azelaic_Acid Esterification Esterification (e.g., with Methanol) Azelaic_Acid->Esterification Dimethyl_Azelate Dimethyl Azelate Esterification->Dimethyl_Azelate Reduction Reduction (e.g., with LiAlH4) Dimethyl_Azelate->Reduction 1_9_Nonanediol This compound Reduction->1_9_Nonanediol G cluster_polyester Polyester Synthesis Workflow Monomers This compound + Dicarboxylic Acid + Catalyst Reactor Charge Reactor Monomers->Reactor Esterification Esterification Stage (180-200°C, N₂ atm) Remove H₂O Reactor->Esterification Polycondensation Polycondensation Stage (220-240°C, Vacuum) Remove H₂O & Glycol Esterification->Polycondensation Polymer High Molecular Weight Polyester Polycondensation->Polymer Analysis Characterization (GPC, DSC, Tensile Testing) Polymer->Analysis G cluster_glyr Modulation of Glycine Receptor Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl⁻ channel) Glycine->GlyR Binds to orthosteric site Chloride Cl⁻ Influx GlyR->Chloride Opens channel Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to Hyperpolarization->Neuron Inhibits Nonanediol This compound (Allosteric Modulator) Nonanediol->GlyR Binds to allosteric site Nonanediol->Chloride Enhances

References

Methodological & Application

Application Notes and Protocols for 1,9-Nonanediol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,9-nonanediol as a key monomer. This compound is a nine-carbon linear aliphatic diol that imparts flexibility and hydrophobicity to the resulting polyester (B1180765) chain. Its use allows for the synthesis of a wide range of polyesters with tunable thermal and mechanical properties, making them suitable for various applications, including as biomaterials for drug delivery and tissue engineering.

This document outlines two primary synthesis methodologies: high-temperature melt polycondensation and enzyme-catalyzed polymerization. Detailed experimental procedures, characterization techniques, and representative data are provided to guide researchers in the synthesis and evaluation of this compound-based polyesters.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized using this compound and various dicarboxylic acids. This data is compiled from scientific literature and serves as a reference for the expected properties of the resulting polymers.

Table 1: Molecular Weight and Polydispersity of Polyesters Synthesized from this compound

Dicarboxylic AcidPolymer NameSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Pimelic AcidPoly(nonamethylene pimelate)Melt Polycondensation15,10033,4002.21
Azelaic AcidPoly(nonamethylene azelate)Melt Polycondensation17,20035,6002.07
Pimelic/Azelaic Acid (1:1)Poly(nonamethylene pimelate-co-azelate)Melt Polycondensation16,30034,7002.13

Table 2: Thermal Properties of Polyesters Synthesized from this compound

Dicarboxylic AcidPolymer NameTg (°C)Tm (°C)Td,onset (°C)
Pimelic AcidPoly(nonamethylene pimelate)-4565>350
Azelaic AcidPoly(nonamethylene azelate)-5075>350
Pimelic/Azelaic Acid (1:1)Poly(nonamethylene pimelate-co-azelate)-4868>350

(Note: The data in the tables above are representative values and may vary depending on the specific reaction conditions and characterization methods used.)

Experimental Protocols

Protocol 1: Synthesis of Poly(nonamethylene azelate-co-pimelate) via Melt Polycondensation[1]

This protocol describes the synthesis of a random copolyester from this compound and an equimolar mixture of pimelic and azelaic acids.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

Step 1: Esterification

  • Charge the three-neck flask with this compound (2.2 molar excess relative to the total dicarboxylic acid amount), pimelic acid, and azelaic acid (equimolar amounts).

  • Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.

  • Begin purging the system with a slow stream of nitrogen gas.

  • Heat the mixture to 150°C while stirring to create a homogeneous melt.

  • Add the titanium(IV) butoxide catalyst (typically 0.1-0.5 mol% relative to the dicarboxylic acids).

  • Maintain the reaction at 150°C for 6 hours. Water, the byproduct of esterification, will distill off and be collected in the receiving flask.

Step 2: Polycondensation

  • After the esterification stage, gradually increase the temperature to 180°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This facilitates the removal of excess this compound and drives the polymerization to high molecular weights.

  • Continue the reaction under high vacuum with vigorous stirring for 18 hours. The viscosity of the molten polymer will increase significantly.

  • To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.

  • Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be removed from the flask.

Purification:

  • Dissolve the synthesized polyester in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

  • Dry the purified polyester under vacuum until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).

Protocol 2: Enzymatic Synthesis of Polyesters from this compound (General Procedure)

This protocol provides a general methodology for the enzyme-catalyzed synthesis of polyesters from this compound and a dicarboxylic acid, offering a milder and more environmentally friendly alternative to melt polycondensation. Immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a commonly used catalyst for this reaction.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Diphenyl ether or another suitable high-boiling point, inert solvent

  • Molecular sieves (3Å or 4Å)

  • Toluene

  • Methanol

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser (optional, for solvent reflux)

  • Vacuum filtration apparatus

Procedure:

  • To a two-neck round-bottom flask, add equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Add the solvent (e.g., diphenyl ether) to the flask. The amount of solvent can be adjusted to control the monomer concentration.

  • Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and shift the equilibrium.

  • Add the immobilized lipase (typically 5-10% by weight of the total monomers).

  • Heat the reaction mixture to a temperature compatible with the enzyme's stability (e.g., 70-90°C) with continuous stirring.

  • The reaction is typically run for 24-72 hours. The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing the molecular weight by GPC.

  • After the desired reaction time, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed with a solvent (like toluene) and reused.

  • Precipitate the polyester by pouring the filtrate into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with fresh methanol to remove any residual monomers and solvent.

  • Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Characterization:

The same characterization techniques as described in Protocol 1 (NMR, GPC, DSC, TGA) can be used to analyze the properties of the enzymatically synthesized polyester.

Visualizations

PolyesterSynthesisWorkflow cluster_reactants Reactants cluster_synthesis Synthesis Method cluster_characterization Characterization cluster_applications Potential Applications 1_9_Nonanediol This compound Melt_Polycondensation Melt Polycondensation (High Temp, Vacuum, Catalyst) 1_9_Nonanediol->Melt_Polycondensation Enzymatic_Polymerization Enzymatic Polymerization (Mild Temp, Enzyme, Solvent) 1_9_Nonanediol->Enzymatic_Polymerization Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic, Sebacic, Terephthalic) Dicarboxylic_Acid->Melt_Polycondensation Dicarboxylic_Acid->Enzymatic_Polymerization Polyester Polyester Melt_Polycondensation->Polyester Enzymatic_Polymerization->Polyester GPC GPC (Mn, Mw, PDI) Polyester->GPC DSC DSC (Tg, Tm) Polyester->DSC TGA TGA (Thermal Stability) Polyester->TGA NMR NMR (Structure) Polyester->NMR Drug_Delivery Drug Delivery GPC->Drug_Delivery Tissue_Engineering Tissue Engineering DSC->Tissue_Engineering Coatings_Adhesives Coatings & Adhesives TGA->Coatings_Adhesives NMR->Drug_Delivery

Caption: Workflow for polyester synthesis using this compound.

MeltPolycondensationProcess Start Charge Reactants (this compound, Diacid, Catalyst) Esterification Esterification (e.g., 150°C, N₂ atmosphere) - H₂O removal Start->Esterification Polycondensation Polycondensation (e.g., 180°C, High Vacuum) - Excess diol removal Esterification->Polycondensation Cooling Cooling & Solidification (under N₂) Polycondensation->Cooling Purification Purification (Dissolution & Precipitation) Cooling->Purification Final_Product Dried Polyester Purification->Final_Product

Caption: Key stages of the melt polycondensation process.

DrugDeliveryConcept Polyester_Matrix Polyester Matrix Hydrophobic Core (from this compound) Encapsulation Encapsulation Polyester_Matrix:polymers->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Nanoparticle Drug-Loaded Nanoparticle Sustained Release Encapsulation->Nanoparticle Target_Cell Target Cell Nanoparticle:release->Target_Cell Biodegradation

1,9-Nonanediol as a Chain Extender in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol is a linear aliphatic diol that serves as a valuable chain extender in the synthesis of various polymers, including polyurethanes and polyesters. Its nine-carbon chain length imparts unique properties to the resulting polymers, influencing their flexibility, thermal characteristics, and biodegradability. These attributes make this compound a compelling building block for materials intended for a range of applications, from flexible elastomers to matrices for controlled drug delivery.

As a chain extender, this compound reacts with diisocyanates in polyurethane synthesis or dicarboxylic acids in polyester (B1180765) synthesis to build up the polymer backbone. The length of the diol chain extender is a critical factor in determining the morphology of the hard segments in polyurethanes, which in turn governs the material's mechanical properties.[1] Generally, longer-chain diols like this compound can disrupt the packing of hard segments, leading to softer and more flexible materials compared to those synthesized with shorter-chain diols.[1] In polyesters, the incorporation of this compound can influence crystallinity and thermal properties.

This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a chain extender in polyurethane and polyester systems.

Application in Polyurethanes

The incorporation of this compound as a chain extender in polyurethane elastomers allows for the tailoring of mechanical properties to achieve a desired balance of flexibility and strength.

Impact on Mechanical Properties

The use of longer-chain diols as chain extenders in polyurethanes generally leads to materials with increased flexibility and elasticity. This is attributed to the disruption of the hard segment packing and crystallinity.[1] In contrast, shorter-chain linear diols such as ethylene (B1197577) glycol and 1,4-butanediol (B3395766) tend to promote more ordered hard segment domains, resulting in polyurethanes with higher hardness and tensile strength.[1]

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

Chain ExtenderDiol Chain LengthTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
1,4-Butanediol (BDO)C4HigherLowerHigher
1,6-Hexanediol (HDO)C6IntermediateIntermediateIntermediate
This compound (NDO) C9 Lower Higher Lower

Note: The values presented are general trends. Specific properties are highly dependent on the complete formulation, including the type of polyol and diisocyanate used, and the NCO/OH ratio.

Experimental Protocol: Synthesis of a Polyurethane Elastomer using this compound (Prepolymer Method)

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF)

Procedure:

Step 1: Prepolymer Synthesis

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the calculated amount of polyol.

  • Heat the polyol to 80-90°C under vacuum for 1-2 hours to remove any residual moisture.

  • Cool the polyol to 60°C under a nitrogen atmosphere.

  • Add the diisocyanate to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

  • Increase the temperature to 80-85°C and maintain for 2-3 hours. The reaction progress can be monitored by titrating the NCO content.

Step 2: Chain Extension

  • Cool the prepolymer to 60-70°C.

  • Dissolve the calculated amount of this compound in the solvent.

  • Slowly add the this compound solution to the prepolymer with continuous stirring.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

  • Continue the reaction for another 2-4 hours until the viscosity significantly increases, indicating the formation of a high molecular weight polymer.

  • Pour the polymer solution into a mold and cure in an oven at a specified temperature (e.g., 80-100°C) for several hours.

Workflow for Polyurethane Synthesis (Prepolymer Method)

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Curing a Polyol c Heat & Stir (80-85°C, 2-3h) a->c b Diisocyanate (MDI) b->c d NCO-terminated Prepolymer c->d g Stir & React (60-70°C, 2-4h) d->g Add Prepolymer e This compound (in Solvent) e->g f Catalyst (DBTDL) f->g h Polyurethane Solution g->h i Pour into Mold h->i j Oven Cure (e.g., 80-100°C) i->j k Final Polyurethane Elastomer j->k

Caption: Workflow for synthesizing a polyurethane elastomer using the prepolymer method with this compound as the chain extender.

Application in Polyesters

This compound is also utilized in the synthesis of polyesters through polycondensation with dicarboxylic acids. The long aliphatic chain of this compound can enhance the flexibility and hydrophobicity of the resulting polyester, which can be advantageous for applications requiring biodegradability and specific thermal properties.

Impact on Thermal Properties

The incorporation of longer-chain diols in polyesters generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) due to increased chain flexibility. This can result in materials that are more amorphous or have a lower degree of crystallinity.

Table 2: Illustrative Thermal Properties of Polyesters with Different Diols

DiolDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
1,4-ButanediolAdipic AcidLowerHigher
1,6-HexanediolAdipic AcidIntermediateIntermediate
This compound Adipic Acid Higher Lower
1,4-ButanediolSebacic AcidLowerHigher
1,6-HexanediolSebacic AcidIntermediateIntermediate
This compound Sebacic Acid Higher Lower

Note: These are general trends and actual values will vary based on the specific dicarboxylic acid, catalyst, and polymerization conditions.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester from this compound and a dicarboxylic acid via melt polycondensation.[2]

Materials:

  • This compound

  • Dicarboxylic Acid (e.g., Sebacic Acid or Adipic Acid)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628) or Antimony(III) oxide)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Charge the this compound, dicarboxylic acid (in a 1:1 molar ratio), catalyst (e.g., 0.05-0.1 mol%), and antioxidant into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the reactants (e.g., 150-180°C) and form a homogeneous melt.

  • Gradually increase the temperature to 200-220°C while stirring, and collect the water byproduct from the esterification reaction. This stage typically lasts for 2-4 hours.

  • Once the theoretical amount of water has been collected, gradually apply a vacuum (e.g., <1 mmHg) to the system.

  • Continue the polycondensation reaction under vacuum at a higher temperature (e.g., 220-240°C) for several hours until the desired melt viscosity or molecular weight is achieved.

  • Cool the reactor and extrude the polymer under a nitrogen atmosphere.

Workflow for Polyester Synthesis (Melt Polycondensation)

G cluster_0 Esterification cluster_1 Polycondensation cluster_2 Product Isolation a This compound d Heat & Stir (N2) (200-220°C, 2-4h) a->d b Dicarboxylic Acid b->d c Catalyst & Antioxidant c->d e Oligomer + Water d->e g Heat & Stir (220-240°C) e->g Remove Water f Apply Vacuum f->g h High Molecular Weight Polyester g->h i Cool Reactor h->i j Extrude Polymer i->j k Final Polyester j->k

Caption: Workflow for synthesizing a polyester using melt polycondensation with this compound.

Application in Drug Delivery Systems

The biodegradable nature of polyesters and some polyurethanes makes them attractive candidates for drug delivery applications. The incorporation of this compound can influence the degradation rate and hydrophobicity of the polymer matrix, thereby affecting the release kinetics of an encapsulated drug.

Polymers synthesized with this compound are expected to have a slower degradation rate compared to those made with shorter, more hydrophilic diols, due to the increased hydrophobicity imparted by the long aliphatic chain. This can be beneficial for achieving sustained drug release over an extended period. The amorphous or semi-crystalline nature of these polymers can also be tailored to control drug loading and release.

Further research is needed to fully elucidate the potential of this compound-based polymers in specific drug delivery systems. However, their tunable properties make them a promising area of investigation for the development of novel drug carriers.

Logical Relationship of Diol Chain Length to Polymer Properties and Drug Release

G cluster_0 Diol Chain Extender cluster_1 Polymer Properties cluster_2 Drug Delivery Application a Increase in Diol Chain Length (e.g., using this compound) b Increased Flexibility a->b c Decreased Crystallinity a->c d Increased Hydrophobicity a->d e Slower Degradation Rate d->e f Sustained Drug Release e->f

Caption: Relationship between increased diol chain length and its impact on polymer properties relevant to drug delivery.

Conclusion

This compound is a versatile chain extender that offers a means to tailor the properties of polyurethanes and polyesters. Its long aliphatic chain generally leads to softer, more flexible polymers with lower melting points and potentially slower degradation rates. These characteristics can be advantageous in a variety of applications, including the development of flexible elastomers and matrices for controlled drug release. The provided protocols offer a starting point for the synthesis and evaluation of this compound-based polymers in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biodegradable polyesters utilizing 1,9-Nonanediol as a key monomer. This compound, a long-chain aliphatic diol, imparts flexibility and hydrophobicity to the resulting polymers, making them highly suitable for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. The protocols outlined below cover both conventional melt polycondensation and enzymatic polymerization techniques, offering researchers versatile options for polymer synthesis.

Introduction to this compound in Biodegradable Polymer Synthesis

This compound (HO-(CH₂)₉-OH) is a valuable building block for creating biodegradable polyesters with tunable properties.[1] Its nine-carbon chain length contributes to the flexibility and durability of the resulting polymers.[1] When copolymerized with various dicarboxylic acids, such as adipic acid or sebacic acid, it forms polyesters with ester linkages that are susceptible to hydrolytic and enzymatic degradation, ensuring their biocompatibility and eventual clearance from the body.[2] The degradation products, this compound and the corresponding dicarboxylic acid, are generally considered to be biocompatible.

The synthesis of these polyesters can be achieved through several methods, with melt polycondensation and enzymatic polymerization being the most common. Melt polycondensation is a robust, solvent-free method that is well-suited for large-scale production.[2] Enzymatic polymerization, on the other hand, offers a greener alternative, proceeding under milder conditions and often with higher selectivity, which can be advantageous for the synthesis of polymers for biomedical applications.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(nonamethylene adipate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for the synthesis of poly(nonamethylene adipate) from this compound and adipic acid.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser with a collection flask

  • Vacuum pump

  • Schlenk line or nitrogen inlet

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask. Ensure all glassware is dry and the system is sealed.

  • Charging Monomers: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the reaction flask. A slight excess of the diol (e.g., 1.05:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the flask to 180-200°C. As the monomers melt and react, water will be produced and will distill off, collecting in the receiving flask.

  • Monitoring: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The reaction mixture will become more viscous as oligomers are formed.

Stage 2: Polycondensation

  • Catalyst Addition: Cool the reaction mixture to approximately 150°C. Add the catalyst (e.g., 0.1-0.5 mol% relative to the dicarboxylic acid).

  • Applying Vacuum: Gradually increase the temperature to 200-220°C while slowly applying a vacuum. Over about an hour, reduce the pressure to below 1 mbar.

  • Polymerization: Continue the reaction under high vacuum and vigorous stirring for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer chain length grows. The reaction can be monitored by observing the torque on the mechanical stirrer.

  • Completion and Cooling: Once the desired viscosity is achieved, stop the reaction by removing the heat and slowly releasing the vacuum under a nitrogen atmosphere. Allow the polymer to cool to room temperature.

Purification:

  • Dissolve the synthesized polymer in a minimal amount of chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh cold methanol to remove any unreacted monomers and low-molecular-weight oligomers.

  • Dry the final polyester (B1180765) product under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Enzymatic Synthesis of Poly(nonamethylene sebacate)

This protocol details a greener synthesis approach using an immobilized lipase (B570770) catalyst, Candida antarctica Lipase B (CALB), for the polymerization of this compound and sebacic acid.

Materials:

  • This compound (molar mass: 160.26 g/mol )

  • Sebacic acid (molar mass: 202.25 g/mol ) or Divinyl sebacate (B1225510)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Anhydrous solvent (e.g., diphenyl ether or toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • Methanol (for purification)

  • Chloroform or Dichloromethane (for dissolution)

Equipment:

  • Schlenk flask or two-neck round-bottom flask

  • Magnetic stirrer with a heating plate or oil bath

  • Vacuum line or inert gas (nitrogen or argon) supply

  • Filtration apparatus

Procedure:

  • Monomer Preparation: In a dry Schlenk flask, combine equimolar amounts of this compound and sebacic acid (or divinyl sebacate for a more efficient reaction).

  • Solvent and Catalyst Addition: Add an anhydrous solvent to dissolve the monomers (e.g., to a concentration of 0.5 M). Add immobilized CALB (typically 5-10% by weight of the total monomers) and a small amount of activated molecular sieves to the flask to ensure anhydrous conditions.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reaction: Place the flask on the magnetic stirrer with heating. Heat the reaction mixture to a temperature of 70-90°C with continuous stirring. The optimal temperature can vary depending on the specific enzyme and substrates used.

  • Monitoring: The reaction is typically carried out for 24-72 hours. The progress of the polymerization can be monitored by analyzing aliquots using GPC to determine the molecular weight. If sebacic acid is used, water is produced as a byproduct and is removed by the molecular sieves. If divinyl sebacate is used, the byproduct is vinyl alcohol which tautomerizes to acetaldehyde.

  • Polymer Purification: After the desired reaction time, cool the mixture to room temperature.

  • Enzyme Removal: If a solvent was used, filter the mixture to remove the enzyme and molecular sieves.

  • Precipitation: Concentrate the filtrate by evaporating the solvent under reduced pressure. Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and wash it with fresh cold methanol. Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determined by GPC.

  • Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using DSC and TGA.

Data Presentation

The properties of polyesters synthesized using this compound are influenced by the choice of dicarboxylic acid and the synthesis method. The following tables summarize representative quantitative data for polyesters derived from long-chain diols.

Table 1: Molecular Weight and Polydispersity Index of Polyesters from Long-Chain Diols

DiolDicarboxylic AcidSynthesis MethodNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
1,8-Octanediol1,9-Nonanedioic acidEnzymatic~21,000--[3][5]
1,4-Butanediol (B3395766)Adipic AcidMelt Polycondensation-23,000≤ 2[6]
1,4-ButanediolSebacic AcidMelt Polycondensation-85,000≤ 2[6]
1,6-HexanediolAdipic AcidEnzymatic---[5]

Table 2: Thermal Properties of Polyesters from Long-Chain Diols

PolymerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
Poly(nonamethylene pimelate)68--[7]
Poly(nonamethylene azelate)75--[7]
Poly(ethylene adipate)55-50-[8]
Polyesters from 1,4-butanediol and adipic/sebacic acid52-65--[6]

Visualizations

Experimental Workflows

MeltPolycondensationWorkflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_analysis 4. Characterization Monomers This compound & Adipic Acid Esterification Esterification (180-200°C, N₂) - H₂O removal Monomers->Esterification Catalyst Catalyst (e.g., Sn(Oct)₂) Polycondensation Polycondensation (200-220°C, Vacuum) - Diol removal Catalyst->Polycondensation Esterification->Polycondensation Dissolution Dissolution (Chloroform) Polycondensation->Dissolution Precipitation Precipitation (Methanol) Dissolution->Precipitation Drying Drying (Vacuum) Precipitation->Drying Analysis GPC, NMR, DSC, TGA Drying->Analysis

Caption: Workflow for Melt Polycondensation Synthesis.

EnzymaticPolymerizationWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_analysis 4. Characterization Monomers This compound & Sebacic Acid/Divinyl Sebacate Reaction Enzymatic Polymerization (70-90°C, Inert Gas) - Byproduct removal Monomers->Reaction Enzyme Immobilized Lipase (CALB) Enzyme->Reaction Solvent Anhydrous Solvent + Molecular Sieves Solvent->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Precipitation Precipitation (Methanol) Filtration->Precipitation Drying Drying (Vacuum) Precipitation->Drying Analysis GPC, NMR, DSC, TGA Drying->Analysis

Caption: Workflow for Enzymatic Polymerization Synthesis.

Potential Signaling Pathway in Response to Degradation Products

The degradation of aliphatic polyesters in a biological environment leads to the release of their monomeric constituents, in this case, this compound and a dicarboxylic acid. While the specific signaling pathways affected by this compound are not extensively studied, diols, in general, can influence cellular responses, particularly inflammatory pathways. The following diagram illustrates a plausible signaling cascade that could be modulated by diol degradation products, based on studies of other diols which have been shown to inhibit inflammatory responses.[9]

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Diol This compound (Degradation Product) Diol->MAPK Inhibits Diol->IKK Inhibits NFκB NF-κB MAPK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Gene Induces

Caption: Potential Anti-inflammatory Signaling Pathway.

References

Application Notes and Protocols: 1,9-Nonanediol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1,9-nonanediol as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique properties of this C9 linear diol, including its hydrophobicity and the reactivity of its terminal hydroxyl groups, make it a valuable component in the development of drug delivery systems and as a precursor to active pharmaceutical ingredients.

Application 1: Synthesis of 1,9-Nonanedioic Acid (Azelaic Acid) via Oxidation

This compound can be selectively oxidized to 1,9-nonanedioic acid, also known as azelaic acid. Azelaic acid is a dicarboxylic acid with established applications in dermatology for the treatment of acne and rosacea.[1] This protocol describes a common and efficient method for the oxidation of primary alcohols to carboxylic acids using a TEMPO-catalyzed system.[2]

Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound

Objective: To synthesize 1,9-nonanedioic acid from this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of acetonitrile and phosphate buffer.

  • Add a catalytic amount of TEMPO and a catalytic amount of sodium hypochlorite to the solution.

  • In a separate container, prepare a solution of sodium chlorite in water.

  • Slowly add the sodium chlorite solution to the reaction mixture while maintaining the temperature at 35°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the mixture to ~2 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 1,9-nonanedioic acid.

  • Purify the product by recrystallization.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Product1,9-Nonanedioic Acid
Typical Yield85-95%
Reaction Time4-6 hours
Reaction Temperature35°C
Purity (after purification)>98%

Workflow Diagram

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in Acetonitrile/Buffer add_reagents Add TEMPO and NaOCl prep->add_reagents add_oxidant Add NaClO2 Solution add_reagents->add_oxidant monitor Monitor Reaction (TLC/GC) add_oxidant->monitor quench Quench with Na2SO3 monitor->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry purify Recrystallize dry->purify end end purify->end 1,9-Nonanedioic Acid

Caption: Workflow for the synthesis of 1,9-nonanedioic acid.

Application 2: Enzymatic Synthesis of Polyesters for Drug Delivery

This compound is an excellent monomer for the synthesis of biodegradable polyesters, which can be used to create nanoparticles for controlled drug delivery.[3][4] Enzymatic polymerization using lipases offers a green and highly selective alternative to traditional chemical synthesis.[5]

Experimental Protocol: Lipase-Catalyzed Polycondensation

Objective: To synthesize a polyester (B1180765) from this compound and sebacic acid for drug encapsulation.

Materials:

  • This compound

  • Sebacic acid

  • Immobilized Candida antarctica Lipase B (CALB)

  • Toluene (B28343)

  • Molecular sieves

  • Methanol

Procedure:

  • In a two-neck round-bottom flask, combine equimolar amounts of this compound and sebacic acid.

  • Add toluene as a solvent and molecular sieves to remove water generated during the reaction.

  • Add immobilized CALB (typically 3-10% by weight of total monomers).

  • Heat the reaction mixture to 75°C with constant stirring under a nitrogen atmosphere.

  • Monitor the polymerization by measuring the molecular weight of aliquots at regular intervals using gel permeation chromatography (GPC).

  • After the desired molecular weight is achieved (typically 24-72 hours), terminate the reaction by filtering off the enzyme and molecular sieves.

  • Precipitate the polyester by adding the solution to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data
ParameterValue
MonomersThis compound, Sebacic Acid
CatalystImmobilized CALB
Reaction Temperature75°C
Reaction Time24-72 hours
SolventToluene
Number-Average Mol. Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Protocol: Preparation of Drug-Loaded Nanoparticles

Objective: To formulate drug-loaded nanoparticles from the synthesized polyester using the nanoprecipitation method.[6]

Materials:

  • Synthesized polyester

  • Drug of choice (hydrophobic)

  • Acetone (B3395972)

  • Aqueous surfactant solution (e.g., Pluronic F68)

Procedure:

  • Dissolve the polyester and the hydrophobic drug in acetone.

  • Slowly inject the organic solution into a stirred aqueous surfactant solution.

  • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Stir the resulting suspension at room temperature to allow for the complete evaporation of acetone.

  • The nanoparticle suspension can be used directly or purified and lyophilized for storage.

Workflow Diagram

Polyester_Drug_Delivery_Workflow cluster_synthesis Polyester Synthesis cluster_nanoparticle Nanoparticle Formulation s1 Combine this compound, Sebacic Acid, Toluene, and Molecular Sieves s2 Add Immobilized Lipase s1->s2 s3 Heat and Stir (75°C) s2->s3 s4 Monitor Polymerization (GPC) s3->s4 s5 Terminate and Precipitate s4->s5 s6 Collect and Dry Polyester s5->s6 n1 Dissolve Polyester and Drug in Acetone s6->n1  Synthesized Polyester n2 Inject into Aqueous Surfactant Solution n1->n2 n3 Evaporate Acetone n2->n3 n4 Drug-Loaded Nanoparticle Suspension n3->n4

Caption: Workflow for polyester synthesis and drug-loaded nanoparticle formulation.

Application 3: this compound as a Chain Extender in Polyurethanes for Drug Delivery

In the synthesis of polyurethanes for biomedical applications, this compound can be used as a chain extender.[1][2] The incorporation of this diol influences the properties of the resulting polymer, such as its hydrophobicity, degradation rate, and mechanical strength, which are critical for designing effective drug delivery systems.

Experimental Protocol: Polyurethane Synthesis

Objective: To synthesize a polyurethane using this compound as a chain extender.

Materials:

  • Polyol (e.g., poly(caprolactone) diol)

  • Diisocyanate (e.g., hexamethylene diisocyanate, HDI)

  • This compound (chain extender)

  • Catalyst (e.g., stannous octoate)

  • Solvent (e.g., dimethylformamide, DMF)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve the polyol and this compound in the solvent.

  • Add the diisocyanate to the mixture.

  • Add a catalytic amount of stannous octoate.

  • Heat the reaction to 80-90°C and stir for several hours.

  • Monitor the reaction by observing the disappearance of the isocyanate peak in the FT-IR spectrum.

  • Once the reaction is complete, precipitate the polyurethane by pouring the solution into a non-solvent like water or methanol.

  • Filter and dry the resulting polymer.

Quantitative Data
ParameterValue
PolyolPoly(caprolactone) diol
DiisocyanateHexamethylene diisocyanate (HDI)
Chain ExtenderThis compound
CatalystStannous octoate
Reaction Temperature80-90°C
Reaction Time4-8 hours

Logical Relationship Diagram

Polyurethane_Synthesis_Logic cluster_reactants Reactants polyol Polyol (Soft Segment) polymerization Polymerization (80-90°C) polyol->polymerization diisocyanate Diisocyanate diisocyanate->polymerization chain_extender This compound (Hard Segment) chain_extender->polymerization catalyst Catalyst (e.g., Stannous Octoate) catalyst->polymerization polyurethane Polyurethane (Drug Delivery Matrix) polymerization->polyurethane

Caption: Logical relationship in polyurethane synthesis.

References

Synthesis of 1,9-Nonanediol Diacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of 1,9-nonanediol diacrylate, a valuable crosslinking agent in polymer chemistry and material science. Two primary synthesis routes are presented: the direct acid-catalyzed esterification of this compound with acrylic acid and the reaction of this compound with acryloyl chloride. These protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings. This guide includes information on reaction setup, purification, and characterization of the final product.

Introduction

This compound diacrylate is a difunctional monomer that can form highly cross-linked polymer networks.[1] These networks exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a variety of applications, including coatings, adhesives, and in the formulation of photopolymers. The synthesis of this compound diacrylate is typically achieved through the esterification of this compound with either acrylic acid or a more reactive derivative like acryloyl chloride.[1] The choice of synthetic route can depend on factors such as desired reaction time, purity requirements, and available starting materials.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₄O₄
Molecular Weight268.35 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
Boiling Point>250°C
Purity>90%[3]

Experimental Protocols

Two common methods for the synthesis of this compound diacrylate are detailed below.

Method 1: Synthesis via Acryloyl Chloride

This method utilizes the highly reactive acryloyl chloride for a rapid and efficient esterification of this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Schlenk line or nitrogen inlet (optional, but recommended)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) and a catalytic amount of hydroquinone in anhydrous dichloromethane. Add triethylamine (2.2 eq) to the solution. Place the flask in an ice bath to cool to 0°C.

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (2.2 eq) dropwise to the stirred solution from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound diacrylate can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: Distill the crude product under high vacuum to separate it from non-volatile impurities. The reduced pressure lowers the boiling point, preventing thermal degradation and polymerization of the acrylate (B77674) groups.[1] The distillation should be performed at a temperature below 170°C.[4][5]

  • Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel. A suitable eluent system would be a mixture of ethyl acetate (B1210297) and hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

Method 2: Acid-Catalyzed Esterification with Acrylic Acid

This method involves the direct esterification of this compound with acrylic acid using an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Materials:

  • This compound

  • Acrylic acid

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene or cyclohexane (B81311) (for azeotropic water removal)

  • Hydroquinone or 4-methoxyphenol (B1676288) (MEHQ) (polymerization inhibitor)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq), acrylic acid (2.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), a polymerization inhibitor (e.g., hydroquinone), and toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Purification:

The crude product can be purified using the same methods described in Method 1 (vacuum distillation or column chromatography).

Characterization Data

The synthesized this compound diacrylate should be characterized to confirm its structure and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the acrylate vinyl protons (~5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (~4.1 ppm), and the protons of the central aliphatic nonane (B91170) chain (~1.3-1.7 ppm).[1]
¹³C NMR Signals for the carbonyl carbon of the ester (~166.0 ppm), the vinyl carbons of the acrylate group (~128.5 and ~130.5 ppm), the carbon of the methylene group adjacent to the ester oxygen (~64.7 ppm), and the carbons of the aliphatic chain (~25.9, ~28.6, ~29.2 ppm).[1]
FTIR Characteristic absorption bands for the C=O stretch of the ester group (~1720-1740 cm⁻¹), the C=C stretch of the acrylate group (~1635 cm⁻¹), and the C-H stretch of the aliphatic chain (~2850-2930 cm⁻¹).[1]
Purity (GC) >90%[2]
Yield 70-90% (dependent on the method and purification)

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the logical flow of the experimental procedures.

experimental_workflow_method1 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants This compound, Et3N, DCM, Hydroquinone addition Add Acryloyl Chloride at 0°C reactants->addition stir Stir at RT for 12-24h addition->stir filter_salt Filter Et3N·HCl stir->filter_salt wash Wash with NaHCO3 and Brine filter_salt->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound Diacrylate purify->product

Caption: Workflow for the synthesis of this compound Diacrylate via Acryloyl Chloride.

experimental_workflow_method2 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactants This compound, Acrylic Acid, p-TSA, Toluene, Inhibitor reflux Reflux with Dean-Stark Trap (4-8h) reactants->reflux cool Cool to RT reflux->cool wash Wash with NaHCO3 and Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound Diacrylate purify->product

Caption: Workflow for the synthesis of this compound Diacrylate via Acid-Catalyzed Esterification.

Safety Precautions

  • Acryloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

  • Acrylic acid is corrosive.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polymerization inhibitors are used because acrylates can polymerize spontaneously, especially at elevated temperatures. Ensure an inhibitor is present during the reaction and any distillation.

References

Application Notes and Protocols for 1,9-Nonanediol in Cosmetics and Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol (CAS No: 3937-56-2) is a linear aliphatic diol with hydroxyl groups at its terminal positions, making it a versatile ingredient in cosmetic and personal care formulations.[1][2][3][4] Its molecular structure imparts a unique combination of properties, allowing it to function as an emollient, moisturizer, viscosity modifier, solvent, and fragrance enhancer.[5] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers and formulators in leveraging the benefits of this compound.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for its effective incorporation into formulations.

PropertyValueReference
INCI Name NonanediolN/A
Synonyms Nonamethylene glycol, 1,9-Dihydroxynonane[1][3][4]
CAS Number 3937-56-2[4]
Molecular Formula C₉H₂₀O₂[1][3][4]
Molecular Weight 160.25 g/mol [1][3][4]
Appearance White to off-white crystalline solid[2][6]
Melting Point 45-47 °C[2][4]
Boiling Point 295 °C[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol (B129727) and ethanol.[2][3][4]

Applications in Cosmetics and Personal Care

This compound's multifunctionality makes it a valuable addition to a wide range of products.

Moisturizer and Humectant

As a diol, this compound possesses humectant properties, attracting and binding water to the skin and hair.[7][8] Its hydroxyl groups form hydrogen bonds with water molecules, helping to maintain hydration in the stratum corneum.[7][8][9] This makes it an effective ingredient in moisturizers, lotions, and creams for dry skin.[10]

Mechanism of Action as a Humectant:

Humectants like this compound draw moisture from the dermis to the epidermis and, in humid conditions, from the environment. This increases the water content of the stratum corneum, leading to improved skin hydration, flexibility, and a reduction in the appearance of fine lines.

Humectant_Moisturization_Pathway cluster_environment Environment (High Humidity) cluster_skin Skin Layers Atmospheric_Water Atmospheric Water 1_9_Nonanediol This compound (on skin surface) Atmospheric_Water->1_9_Nonanediol Attracts Stratum_Corneum Stratum Corneum (Outermost Layer) Hydrated_Skin Improved Skin Hydration & Flexibility Stratum_Corneum->Hydrated_Skin Leads to Deeper_Skin_Layers Deeper Skin Layers (Dermis) Deeper_Skin_Layers->1_9_Nonanediol Draws 1_9_Nonanediol->Stratum_Corneum Binds water to Preservative_Efficacy_Test_Workflow Start Start: Prepare Test & Control Formulations Inoculum_Prep Prepare Standardized Microbial Inocula Start->Inoculum_Prep Inoculation Inoculate Formulations with Microorganisms (Day 0) Inoculum_Prep->Inoculation Incubation Incubate at Controlled Temperature for 28 Days Inoculation->Incubation Sampling_7 Sample & Plate (Day 7) Incubation->Sampling_7 Sampling_14 Sample & Plate (Day 14) Sampling_7->Sampling_14 Sampling_28 Sample & Plate (Day 28) Sampling_14->Sampling_28 Analysis Calculate Log Reduction & Compare to ISO 11930 Criteria Sampling_28->Analysis End End: Determine Preservative Efficacy Analysis->End

References

Application Note: Purification of 1,9-Nonanediol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 1,9-nonanediol using recrystallization, a fundamental technique for the purification of solid organic compounds.

Introduction

This compound is a linear aliphatic diol with hydroxyl groups at each terminal carbon.[1] It presents as a white solid at room temperature and is utilized as a monomer in the synthesis of polymers such as polyesters and polyurethanes.[1][2][3] It also serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and aromatic chemicals.[2][3] Given its wide range of applications, a high degree of purity is often required. Recrystallization is an effective method for purifying this compound, leveraging its differential solubility in a given solvent at varying temperatures. This protocol details a mixed-solvent recrystallization procedure using ethanol (B145695) and water. This compound is readily soluble in ethanol and sparingly soluble in water, making this pair ideal for achieving high purity crystals upon cooling.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The melting point is a critical parameter for assessing the purity of the recrystallized product.

PropertyValue
Molecular FormulaC₉H₂₀O₂
Molar Mass160.25 g/mol [2][4]
AppearanceWhite solid/crystals[2][3]
Melting Point45-47 °C[5][6][7]
Boiling Point177 °C at 15 mmHg[6]
SolubilitySparingly soluble in water; readily soluble in ethanol and methanol.[2][6]

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (approximately 20-30 mL) to the flask while stirring and gently heating on a hot plate.

    • Continue to add hot ethanol in small portions until the this compound is completely dissolved. The solution should be near its boiling point.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove insoluble impurities.

  • Addition of Anti-Solvent:

    • To the clear, hot ethanolic solution of this compound, slowly add hot deionized water dropwise while stirring. Water acts as the anti-solvent.

    • Continue adding water until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of cold ethanol-water mixture (in the same ratio as the final recrystallization mixture).

    • Pour the cold crystal slurry into the Buchner funnel and apply a vacuum to collect the crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 30-35 °C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative aspects of this recrystallization protocol.

ParameterValue/Range
Starting Material10.0 g of crude this compound
Dissolution SolventEthanol
Anti-SolventDeionized Water
Dissolution Temperature~75-80 °C
Cooling Temperature0-4 °C (Ice Bath)
Expected Yield80-95% (dependent on purity of crude material)
Purity AssessmentMelting Point Analysis (Expected: 45-47 °C)

Experimental Workflow Diagram

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_antisolvent Add Hot Water (Anti-Solvent) until Turbid hot_filtration->add_antisolvent Insoluble Impurities Removed re_dissolve Add Hot Ethanol to Re-dissolve add_antisolvent->re_dissolve cool_rt Slowly Cool to Room Temperature re_dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Water filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1,9-Nonanediol, a versatile aliphatic alcohol used in various chemical syntheses and biomedical research.[1] The following protocols cover Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, quantification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of diols like this compound, which have active hydroxyl groups, derivatization is often employed to improve volatility, reduce peak tailing, and enhance chromatographic resolution. Silylation is a common derivatization technique where active hydrogens are replaced by a silyl (B83357) group, making the derivative more volatile and stable.

Experimental Protocol

1.1. Sample Preparation and Derivatization (Silylation)

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in 5 mL of pyridine (B92270) or Dimethylformamide (DMF). Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: Prepare the sample containing this compound in the same manner as the standard.

  • Reaction: Cap the vials tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Final Dilution: After cooling to room temperature, dilute to the mark with the same solvent used for dissolution.

1.2. GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with a capillary column is suitable for this analysis.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)
Injector Split/Splitless, operated in split mode (e.g., 20:1)
Injector Temperature 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450

1.3. Data Presentation

The primary peak in the chromatogram will correspond to the silylated this compound. The retention time and mass spectrum should be compared with the reference standard. Impurities can be identified by their respective retention times and mass spectra, and their relative abundance can be calculated based on peak area percentages.

Compound Expected Retention Time (min) Key Mass Fragments (m/z) of TMS derivative
This compound-bis(TMS)~15-17304 (M+), 289, 147, 117, 73

Note: Retention times are approximate and should be confirmed with a reference standard.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Pyridine/DMF start->dissolve derivatize Add BSTFA + TMCS dissolve->derivatize heat Heat at 60-70°C derivatize->heat cool Cool to RT heat->cool dilute Dilute to Volume cool->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatogram detect->process identify Identify Peaks (RT & MS) process->identify quantify Quantify Purity/Impurities identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

For non-volatile impurities or when derivatization is not desirable, HPLC with a universal detector like a Refractive Index Detector (RID) can be employed. This method is particularly useful for quantifying the main component and non-UV active impurities. An isocratic method is necessary for RID to maintain a stable baseline.

Experimental Protocol

2.1. Sample Preparation

  • Standard Preparation: Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Sample Preparation: Prepare the sample containing this compound at a similar concentration to the standard using the mobile phase as the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.

2.2. HPLC-RID Instrumentation and Conditions

An isocratic HPLC system with a refractive index detector is required.

Parameter Condition
HPLC Column Aminex HPX-87H Ion Exclusion Column, 300 x 7.8 mm (or similar polar column)
Mobile Phase 0.005 M Sulfuric Acid in Water
Flow Rate 0.6 mL/min
Column Temperature 55 °C
Detector Refractive Index Detector (RID)
Detector Temperature 55 °C
Injection Volume 20 µL
Run Time Approximately 30 minutes

2.3. Data Presentation

The concentration of this compound in the sample is determined by comparing its peak area to that of the reference standard.

Compound Expected Retention Time (min)
This compoundTo be determined with a reference standard

Note: The retention time will depend on the specific column and conditions used.

Workflow Diagram

HPLC_Workflow start Prepare Mobile Phase (0.005 M H2SO4) prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter_std Filter Standard prep_std->filter_std filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC-RID filter_std->inject filter_sample->inject analysis Isocratic Separation & Detection inject->analysis data Data Analysis & Quantification analysis->data NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Spectral Data substance This compound HO-(CH₂)₉-OH H_NMR ¹H NMR substance->H_NMR C_NMR ¹³C NMR substance->C_NMR H_data Chemical Shifts Multiplicity Integration H_NMR->H_data C_data Chemical Shifts C_NMR->C_data confirmation Structural Confirmation H_data->confirmation C_data->confirmation

References

Application Notes and Protocols for Purity Analysis of 1,9-Nonanediol by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediol is a valuable linear diol utilized as a monomer in the synthesis of polymers such as polyesters and polyurethanes, and as an intermediate in the production of various fine chemicals. The purity of this compound is critical for these applications as impurities can affect polymerization reactions, final polymer properties, and the safety and efficacy of pharmaceutical products.

This document provides a detailed application note and protocol for the purity analysis of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. ¹H NMR is a powerful analytical technique for determining the structure and purity of organic molecules. Quantitative ¹H NMR (qNMR) offers a primary ratio method for quantification, allowing for the accurate determination of purity against a certified internal standard.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene (B1212753) groups and the hydroxyl protons. The chemical shifts (δ) are influenced by the proximity to the electronegative oxygen atoms of the hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
HO-CH₂ -(CH₂)₇-CH₂ -OH (a)Triplet~3.644H
HO-CH₂-CH₂ -(CH₂)₅-CH₂ -CH₂-OH (b)Quintet~1.574H
HO-(CH₂)₂-(CH₂ )₅-(CH₂)₂-OH (c)Broad Singlet~1.29-1.3510H
HO -CH₂-(CH₂)₇-CH₂-OH Singlet (variable)Variable2H

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. The broad singlet for the central methylene groups (c) is due to the overlapping signals of these chemically similar protons.

Potential Impurities and their ¹H NMR Signatures

The primary industrial synthesis of this compound involves the hydroformylation of octa-2,7-dien-1-ol followed by hydrogenation. Potential impurities may include unreacted starting materials, intermediates, byproducts of the hydroformylation and hydrogenation steps, and residual solvents.

Table 2: Potential Impurities in this compound and their Characteristic ¹H NMR Signals

Impurity ClassExample StructureCharacteristic ¹H NMR Signals (δ, ppm)
Residual Aldehydes R-CHO9.4 - 10.0 (aldehyde proton)
Unreacted Alkenes R-CH=CH₂4.9 - 6.0 (vinylic protons)
Other Alcohols R-CH(OH)-R'3.5 - 4.5 (proton on carbon bearing OH)
Residual Solvents Dichloromethane~5.30
Toluene~2.36 (methyl), ~7.17-7.29 (aromatic)
Tetrahydrofuran~1.85, ~3.76

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Analysis

This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.

Materials and Reagents
  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Analytical balance

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial. The chosen internal standard should have a known purity and its ¹H NMR signals should not overlap with those of this compound.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Pulse Program: Standard 90° pulse sequence

  • Acquisition Time (at): ≥ 3 seconds

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (typically 30-60 seconds for accurate quantification)

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio

  • Temperature: 298 K

Data Processing and Purity Calculation
  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signal of this compound (e.g., the triplet at ~3.64 ppm) and a well-resolved signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve mixture in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (qNMR parameters) transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report final purity and identify impurities calculate->report

Caption: Experimental workflow for the purity analysis of this compound by qNMR.

logical_relationship start Analyze ¹H NMR Spectrum check_main_signals Identify characteristic signals of This compound (a, b, c)? start->check_main_signals check_integration Are integration ratios correct (4:4:10)? check_main_signals->check_integration Yes low_purity Sample contains impurities check_main_signals->low_purity No check_impurities Are other signals present? check_integration->check_impurities Yes check_integration->low_purity No identify_impurities Identify impurities by their characteristic chemical shifts check_impurities->identify_impurities Yes high_purity Sample is of high purity check_impurities->high_purity No quantify Perform qNMR analysis using internal standard identify_impurities->quantify quantify->low_purity

Application Note: FTIR Analysis of 1,9-Nonanediol for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1,9-nonanediol using Fourier Transform Infrared (FTIR) spectroscopy. The primary objective is to identify the key functional groups present in the molecule through their characteristic vibrational frequencies. This document outlines the necessary materials, sample preparation, instrument parameters, and data interpretation to yield a comprehensive understanding of the FTIR spectrum of this compound.

Introduction

This compound is a linear aliphatic diol with the chemical formula HO(CH₂)₉OH. It serves as a versatile building block in various chemical syntheses, including the production of polyesters, polyurethanes, and other polymers. Its application extends to the pharmaceutical industry as an intermediate in the manufacturing of various compounds. Accurate identification and quality control of this compound are crucial, and FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds. Each type of bond and functional group absorbs radiation at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of the compound's structure.

Functional Group Analysis of this compound

The FTIR spectrum of this compound is characterized by the presence of hydroxyl (-OH) and aliphatic hydrocarbon (-CH₂) functional groups. The principal vibrational modes and their expected absorption regions are detailed below.

O-H Stretching

The most prominent feature in the FTIR spectrum of an alcohol is the O-H stretching vibration. In the condensed phase (solid or liquid), the hydroxyl groups of this compound will be involved in intermolecular hydrogen bonding. This results in a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹ . The broadness of this peak is a direct consequence of the varying strengths of the hydrogen bonds within the sample matrix.

C-H Stretching

The long aliphatic chain of this compound gives rise to strong C-H stretching vibrations from the methylene (B1212753) (-CH₂) groups. These absorptions are typically observed just below 3000 cm⁻¹ and are usually sharp. Specifically, the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups appear in the 2960-2850 cm⁻¹ region.

C-H Bending (Deformation)

The bending vibrations of the C-H bonds in the methylene groups provide further structural information. The scissoring (or bending) vibration of the -CH₂- groups is expected to produce a distinct peak around 1465 cm⁻¹ . A rocking motion of the long polymethylene chain may also be observed as a weaker band in the fingerprint region.

C-O Stretching

The stretching vibration of the carbon-oxygen single bond (C-O) in primary alcohols like this compound typically appears as a strong band in the fingerprint region of the spectrum. This absorption is generally found between 1075 and 1000 cm⁻¹ .

Quantitative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for this compound. The exact peak positions may vary slightly depending on the sampling technique and the physical state of the sample.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3600 - 3200O-H Stretch (Hydrogen-bonded)Hydroxyl (-OH)Strong, Broad
2960 - 2850C-H Asymmetric & Symmetric StretchMethylene (-CH₂)Strong, Sharp
~1465C-H Scissoring (Bending)Methylene (-CH₂)Medium
1075 - 1000C-O StretchPrimary Alcohol (C-O)Strong

Experimental Protocols

The following protocols describe the procedures for obtaining an FTIR spectrum of this compound using two common sampling techniques for solid samples.

Attenuated Total Reflectance (ATR) Method

This is a rapid and convenient method for analyzing solid samples with minimal preparation.

4.1.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • This compound sample (solid)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

4.1.2. Protocol

  • Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Clean the ATR crystal and pressure clamp thoroughly after the measurement.

Melt Film Method

This method is suitable for low-melting-point solids like this compound and can produce high-quality spectra.

4.2.1. Materials and Equipment

  • FTIR Spectrometer

  • Two infrared-transparent salt plates (e.g., KBr or NaCl)

  • Hot plate

  • Spatula

  • Sample holder for the spectrometer

4.2.2. Protocol

  • Gently heat one of the salt plates on a hot plate to a temperature slightly above the melting point of this compound (approximately 45-47°C).

  • Place a small amount of the solid this compound sample onto the warm salt plate. The sample should melt to form a thin, uniform liquid film.

  • Carefully place the second salt plate on top of the molten film, spreading it evenly between the plates. Avoid introducing air bubbles.

  • Remove the salt plate "sandwich" from the hot plate and allow it to cool to room temperature. The sample will solidify as a thin film.

  • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹). A background spectrum of the empty beam path should be recorded beforehand.

  • After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store the plates in a desiccator.

Visualizations

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain this compound Sample prep_choice Choose Method start->prep_choice atr_prep ATR: Place sample on crystal prep_choice->atr_prep ATR melt_prep Melt Film: Melt sample between salt plates prep_choice->melt_prep Melt Film background Record Background Spectrum atr_prep->background melt_prep->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Characteristic Peaks process->identify interpret Interpret Functional Groups identify->interpret report Generate Report interpret->report

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a powerful and efficient analytical technique for the characterization of this compound. By following the protocols outlined in this application note, researchers can confidently identify the key functional groups present in the molecule. The characteristic broad O-H stretch, the sharp C-H stretches, and the strong C-O stretch provide a definitive spectral fingerprint for this compound, ensuring its accurate identification and quality assessment in research and industrial applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,9-Nonanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main industrial and laboratory-scale synthesis methods for this compound include:

  • Reductive Ozonolysis of Oleic Acid: This is a common industrial method where oleic acid is first treated with ozone to form an ozonide, which is then reduced to yield this compound and nonanoic acid as a co-product.[1]

  • Hydroformylation of Unsaturated Fatty Acids or Esters: This process, also known as the oxo process, involves the reaction of an unsaturated fatty acid or its ester with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex, to form an aldehyde, which is subsequently hydrogenated to the diol.[2][3][4]

  • Hydrogenation of Azelaic Acid or its Esters: Azelaic acid, which can be derived from the ozonolysis of oleic acid, can be catalytically hydrogenated to this compound.[1]

  • Biocatalytic Synthesis from Oleic Acid: This emerging "green" method utilizes a cascade of enzymatic reactions within engineered microorganisms to convert oleic acid into this compound.[5]

Q2: What are the common impurities and by-products in this compound synthesis?

A2: The nature of impurities depends on the synthesis route:

  • From Ozonolysis: Common by-products include nonanoic acid, 9-oxononanoic acid, and azelaic acid.[6][7] Incomplete reduction can also lead to the presence of aldehydes and carboxylic acids. Higher molecular weight oligomeric species can also form through reactions of Criegee intermediates.[8]

  • From Hydroformylation: Side reactions can include isomerization of the double bond leading to branched-chain products, and hydrogenation of the double bond, which reduces the yield of the desired aldehyde intermediate.[9] Ligand degradation of the catalyst can also occur.[9]

  • From Hydrogenation of Azelaic Acid: Incomplete hydrogenation can result in the presence of 9-hydroxynonanoic acid. Over-reduction under harsh conditions could potentially lead to the formation of nonane.

Q3: How can I purify the crude this compound?

A3: Purification of this compound typically involves the following methods:

  • Distillation: Vacuum distillation is a common method to separate this compound from less volatile impurities.

  • Crystallization: this compound is a solid at room temperature and can be purified by crystallization from a suitable solvent.

  • Column Chromatography: For laboratory-scale purifications and removal of closely related impurities, silica (B1680970) gel column chromatography is effective.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in Reductive Ozonolysis of Oleic Acid
Possible Cause Troubleshooting Action
Incomplete Ozonolysis Ensure a sufficient and continuous flow of ozone. Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material. The reaction is often carried out at low temperatures (-78°C) to stabilize the ozonide.
Inefficient Reductive Workup Select an appropriate reducing agent. Sodium borohydride (B1222165) is a common choice. Ensure the reducing agent is added in sufficient stoichiometric excess and that the reaction is allowed to proceed to completion.
Side Reactions of Criegee Intermediates The presence of a participating solvent like methanol (B129727) during ozonolysis can trap the Criegee intermediate and minimize the formation of oligomeric by-products.[12]
Loss of Product During Workup This compound has some solubility in water. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent to recover the dissolved product.
Issue 2: Poor Selectivity and Catalyst Deactivation in Hydroformylation
Possible Cause Troubleshooting Action
Low Linear-to-Branched Ratio (n/iso) Optimize the ligand-to-metal ratio. For rhodium catalysts, an excess of phosphine (B1218219) ligand often favors the formation of the linear aldehyde. Lowering the reaction temperature and carbon monoxide partial pressure can also improve linearity.
Alkene Hydrogenation Hydrogenation is more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[9] Adjusting the H₂/CO ratio can also influence selectivity.
Catalyst Deactivation Catalyst deactivation can be caused by impurities in the feedstock or syngas, or by thermal degradation. Ensure high purity of reactants and gases. For deactivated rhodium catalysts, a regeneration protocol involving treatment with an oxygen-containing gas may be possible.[9]
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways. Monitor ligand integrity using ³¹P NMR spectroscopy.[9] Using more robust ligands or operating under strictly anaerobic conditions can mitigate this issue.
Issue 3: Incomplete Hydrogenation of Azelaic Acid
Possible Cause Troubleshooting Action
Insufficient Catalyst Activity Ensure the catalyst is active. For heterogeneous catalysts like Pd/C or Ru/C, ensure it is properly handled and not poisoned. Increase the catalyst loading or use a more active catalyst.
Suboptimal Reaction Conditions Hydrogenation of carboxylic acids typically requires elevated temperature and pressure. Optimize these parameters based on literature procedures for similar substrates.
Mass Transfer Limitation (for heterogeneous catalysts) Ensure efficient stirring to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen gas.
Presence of Catalyst Poisons Impurities in the azelaic acid feedstock, such as sulfur compounds, can poison the catalyst. Purify the starting material if necessary.

Quantitative Data Presentation

Table 1: Effect of Reaction Parameters on Hydroformylation of Olefins

ParameterChangeEffect on RateEffect on n/iso Ratio
Temperature IncreaseIncreasesDecreases
Pressure (Total) IncreaseIncreasesGenerally Increases
CO Partial Pressure IncreaseDecreases (at high conc.)Increases
H₂ Partial Pressure IncreaseIncreasesDecreases
Ligand Concentration IncreaseDecreases (at high conc.)Increases

Note: Data is generalized and the specific effects can vary depending on the substrate, catalyst, and ligand system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Ozonolysis of Oleic Acid (Illustrative Laboratory Scale)
  • Ozonolysis: Dissolve oleic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating an excess of ozone. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Reductive Workup: While maintaining the low temperature, slowly add a solution of sodium borohydride (NaBH₄) (typically 2-4 equivalents) in a suitable solvent (e.g., ethanol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Biocatalytic Synthesis of 1,9-Nonanedioic Acid (Azelaic Acid) from 9-Hydroxynonanoic Acid (A Key Step Towards this compound)

This protocol is based on the use of a recombinant microorganism expressing alcohol/aldehyde dehydrogenases and serves as an example of a biocatalytic step.

  • Biocatalyst Preparation: Cultivate the recombinant Corynebacterium glutamicum expressing the alcohol/aldehyde dehydrogenases (ChnDE) in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Biotransformation: Resuspend the harvested cells in a reaction buffer containing 9-hydroxynonanoic acid (e.g., 20 mM). The reaction can be carried out in a shake flask or a bioreactor at a controlled temperature (e.g., 30 °C) and pH.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the concentration of the substrate (9-hydroxynonanoic acid) and the product (azelaic acid) using techniques like GC-MS or HPLC. A typical reaction might show significant conversion within 8 hours.[13]

  • Product Isolation: After the reaction is complete, separate the cells from the reaction medium by centrifugation. The azelaic acid in the supernatant can be isolated by acidification to induce crystallization, followed by filtration. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Ozonolysis_Pathway Oleic Acid Oleic Acid Molozonide Molozonide Oleic Acid->Molozonide O₃ Ozonide Ozonide Molozonide->Ozonide Aldehyde & Aldehyde-acid Aldehyde & Aldehyde-acid Ozonide->Aldehyde & Aldehyde-acid Reductive Workup (e.g., NaBH₄) This compound This compound Aldehyde & Aldehyde-acid->this compound Reduction

Caption: Reductive ozonolysis pathway of oleic acid to this compound.

Hydroformylation_Workflow cluster_reactants Reactants cluster_reaction Hydroformylation cluster_products Products Unsaturated Fatty Acid Unsaturated Fatty Acid Reaction Vessel Reaction Vessel Unsaturated Fatty Acid->Reaction Vessel Syngas (CO + H₂) Syngas (CO + H₂) Syngas (CO + H₂)->Reaction Vessel Catalyst (Rh/Co) Catalyst (Rh/Co) Catalyst (Rh/Co)->Reaction Vessel Aldehyde Intermediate Aldehyde Intermediate Reaction Vessel->Aldehyde Intermediate Branched By-product Branched By-product Reaction Vessel->Branched By-product Hydrogenation Hydrogenation Aldehyde Intermediate->Hydrogenation H₂ This compound This compound Hydrogenation->this compound

Caption: Experimental workflow for the hydroformylation synthesis of this compound.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Check Reactant Purity Check Reactant Purity Incomplete Reaction?->Check Reactant Purity Yes Side Reactions? Side Reactions? Incomplete Reaction?->Side Reactions? No Purify Starting Materials Purify Starting Materials Check Reactant Purity->Purify Starting Materials Identify By-products (GC-MS, NMR) Identify By-products (GC-MS, NMR) Side Reactions?->Identify By-products (GC-MS, NMR) Optimize Conditions\n(Temp, Pressure, Catalyst) Optimize Conditions (Temp, Pressure, Catalyst) Identify By-products (GC-MS, NMR)->Optimize Conditions\n(Temp, Pressure, Catalyst) Improved Yield Improved Yield Optimize Conditions\n(Temp, Pressure, Catalyst)->Improved Yield

Caption: Logical relationship for troubleshooting low yield in a synthesis reaction.

References

troubleshooting low molecular weight in 1,9-Nonanediol polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low molecular weight issues during the synthesis of polyesters using 1,9-Nonanediol.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low molecular weight in this compound polyester (B1180765) synthesis?

The most frequent causes are an improper molar ratio of monomers (diol and diacid) and inefficient removal of the water byproduct during the polycondensation reaction.[1][2] A precise 1:1 stoichiometry is critical for building long polymer chains, and any residual water can hydrolyze ester bonds, shifting the reaction equilibrium towards shorter chains.[1][2][3]

Q2: How significantly does monomer purity impact the final molecular weight?

Monomer purity is a critical factor. Impurities can act as chain terminators, preventing the polymer from reaching a high molecular weight.[4] Studies have shown that using recrystallized monomers, which reduces impurities, results in polymers with significantly higher molecular weights.[4]

Q3: What are the optimal reaction conditions (temperature, pressure, time) for achieving high molecular weight?

Optimal conditions typically involve a two-stage process:

  • Esterification: This initial stage is performed at a lower temperature (e.g., 180-240°C) under a nitrogen atmosphere to remove the bulk of the water formed.[1][5]

  • Polycondensation: The temperature is often maintained or slightly adjusted (e.g., 220-240°C) while a high vacuum (e.g., <1 mbar) is gradually applied.[1][5] This stage is crucial for removing the final traces of water and driving the polymerization to completion. Insufficient reaction time in either stage will result in a lower molecular weight product.[3]

Q4: Which catalysts are recommended for this compound polyesterification, and what is their role?

Catalysts are essential for achieving a reasonable reaction rate. Titanium-based catalysts, such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS), along with tin-based catalysts like tin(II) 2-ethylhexanoate, are highly effective for polyesterification.[1][6] The catalyst choice can influence reaction kinetics and even the color of the final polymer.[6][7]

Q5: My polymer is discolored (yellow or brown). What causes this and how can I prevent it?

Discoloration is typically a sign of thermal degradation or side reactions occurring at high temperatures.[1] Prolonged exposure to high temperatures during polycondensation can cause the polymer backbone to break down.[8][9] To prevent this, optimize the reaction time and temperature, ensuring they are not excessively high. The choice of catalyst can also impact the final color, with some catalysts promoting coloration more than others.[6]

Part 2: Systematic Troubleshooting Guide for Low Molecular Weight

Consistently achieving a low molecular weight below your target requires a systematic approach to identify the root cause. Follow the workflow below to diagnose the issue.

G start Low Molecular Weight (MW) Observed check_stoichiometry 1. Verify Stoichiometry start->check_stoichiometry stoich_ok Ratio is 1:1 check_stoichiometry->stoich_ok Accurate? stoich_bad Recalculate & Re-weigh Monomers check_stoichiometry->stoich_bad No check_purity 2. Assess Monomer Purity stoich_ok->check_purity Yes stoich_bad->check_stoichiometry Corrected purity_ok Purity Confirmed check_purity->purity_ok High? purity_bad Purify Monomers (e.g., Recrystallization) check_purity->purity_bad No check_conditions 3. Evaluate Reaction Conditions purity_ok->check_conditions Yes purity_bad->check_purity Purified conditions_ok Conditions are Optimal check_conditions->conditions_ok Correct? conditions_bad Optimize Temp, Time, & Pressure Profile check_conditions->conditions_bad No check_setup 4. Inspect Reaction Setup conditions_ok->check_setup Yes conditions_bad->check_conditions Optimized setup_ok Setup is Validated check_setup->setup_ok No Leaks? setup_bad Check for Vacuum Leaks Ensure Efficient Stirring check_setup->setup_bad No end_node High MW Achieved setup_ok->end_node Yes setup_bad->check_setup Fixed

Caption: Logical workflow for troubleshooting low molecular weight in polyester synthesis.

Detailed Troubleshooting Steps:
  • Verify Stoichiometry: An imbalance in the diol-to-diacid molar ratio is a primary cause of low molecular weight.[1]

    • Action: Carefully recalculate the required masses for a precise 1:1 molar ratio. Use a high-precision analytical balance for weighing. Even a small error can significantly limit the degree of polymerization.[2]

  • Assess Monomer Purity: Impurities with monofunctional groups (e.g., water, monofunctional alcohols, or acids) will cap the growing polymer chains.

    • Action: Check the purity of this compound and the corresponding diacid via techniques like NMR, melting point analysis, or titration. If purity is questionable, purify the monomers. Recrystallization has been shown to be effective for improving monomer purity and subsequent polymer molecular weight.[4]

  • Evaluate Reaction Conditions: Sub-optimal temperature, time, or pressure will lead to an incomplete reaction.

    • Action: Review your two-stage temperature and pressure profile.[1] High temperatures can cause thermal degradation, while low temperatures result in slow kinetics.[1][5] Ensure the polycondensation stage under high vacuum is held long enough for the melt viscosity to visibly increase, indicating chain growth.

  • Inspect Reaction Setup: The efficiency of water removal is paramount and is directly tied to the integrity of your reaction setup.

    • Action: Meticulously check for any leaks in your vacuum system, as this will prevent the removal of water and other volatiles.[1] Ensure the mechanical stirring is efficient enough to agitate the increasingly viscous polymer melt, facilitating the diffusion of water to the surface to be evaporated.

Part 3: Key Experimental Protocols

Protocol 1: Example Synthesis of Poly(1,9-nonamethylene succinate)

This protocol describes a typical two-stage melt polycondensation.

Workflow Diagram:

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation a Charge Reactor: This compound Succinic Acid Catalyst (e.g., TBT) b Heat to 180-200°C under N2 flow a->b c Collect Water Byproduct (Approx. 2-4 hours) b->c d Increase Temp to 220-240°C c->d Esterification Complete e Gradually Apply Vacuum (< 1 mbar) d->e f Continue for 3-5 hours (until viscosity increases) e->f g g f->g Cool and Discharge Polymer

Caption: Workflow for a two-stage melt polycondensation synthesis of polyester.

Methodology:

  • Charging the Reactor: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and succinic acid (1:1 molar ratio).

  • Catalyst Addition: Add the catalyst (e.g., 200-400 ppm of tetrabutyl titanate, TBT) to the monomer mixture.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly reduce the pressure to below 1 mbar over about 1-2 hours.[5]

  • Chain Growth: Maintain the high temperature and high vacuum for an additional 3-5 hours. A significant increase in the melt's viscosity, observed by the torque on the mechanical stirrer, indicates successful polymerization.

  • Discharge: Cool the reactor under nitrogen and collect the resulting polyester.

Protocol 2: Characterization of Molecular Weight by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining polymer molecular weight and distribution.[10][11]

  • Sample Preparation: Dissolve a small amount of the synthesized polyester (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of columns appropriate for the expected molecular weight range.

  • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

  • Analysis: Inject the dissolved polymer sample into the GPC system. The software will analyze the resulting chromatogram against the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10]

Part 4: Data Presentation

Table 1: Influence of Reaction Parameters on Molecular Weight (Illustrative Data)

This table illustrates how key parameters can affect the outcome of a this compound polyesterification.

ExperimentDiol:Diacid Ratio (molar)Catalyst (ppm TBT)Polycondensation Time (hr)Vacuum (mbar)Mn ( kg/mol )PDI (Mw/Mn)
1 (Control)1.00 : 1.003004< 135.52.1
2 (Stoich. Error)1.05 : 1.003004< 18.21.8
3 (Time Error)1.00 : 1.003001< 112.61.9
4 (Vacuum Leak)1.00 : 1.003004109.51.8
5 (No Catalyst)1.00 : 1.0004< 15.11.7
Table 2: Common Catalysts for Polyesterification
CatalystChemical NameTypical Loading (ppm)AdvantagesDisadvantages
TBTTetrabutyl titanate(IV)200 - 500High activity, widely usedCan cause yellowing at high temps, sensitive to hydrolysis[6]
TISTitanium(IV) isopropoxide200 - 500Very high activity[6]Can cause significant coloration, sensitive to hydrolysis[6]
Sn(Oct)₂Tin(II) 2-ethylhexanoate200 - 500High activity, less coloration than Ti-catalystsSlower reaction kinetics compared to some titanates[6]
DBTODibutyltin(IV) oxide200 - 500Good activityLower reactivity compared to TBT and TIS[6]

References

Technical Support Center: Synthesis of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,9-nonanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this versatile diol. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address potential side reactions and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

A common and scalable method for synthesizing this compound involves a two-step process:

  • Ozonolysis of Oleic Acid: The carbon-carbon double bond in oleic acid is cleaved using ozone to produce azelaic acid (1,9-nonanedioic acid) and nonanal (B32974).

  • Reduction of Azelaic Acid: The dicarboxylic acid is then reduced to the corresponding diol, this compound.

This process, while effective, can be prone to several side reactions that may impact the yield and purity of the final product.

Part 1: Ozonolysis of Oleic Acid

Question 1: What are the common byproducts formed during the ozonolysis of oleic acid, and how can I minimize them?

Answer:

During the ozonolysis of oleic acid, several byproducts can form alongside the desired azelaic acid and nonanal. Understanding these impurities is crucial for optimizing your reaction and subsequent purification steps.

Common Byproducts:

  • Nonanoic Acid (Pelargonic Acid): This is a primary byproduct formed from the oxidation of the nonanal also produced during the ozonolysis.

  • 9-Oxononanoic Acid: This keto acid is another initial product of the ozonolysis reaction.[1][2]

  • Higher Molecular Weight Oligomeric Species: These complex byproducts can include α-acyloxyalkyl hydroperoxides, secondary ozonides, and cyclic diperoxides.[2] They are formed through reactions between the primary ozonolysis products and Criegee intermediates.[2]

Troubleshooting & Minimization Strategies:

  • Control of Reaction Temperature: Maintaining a low and consistent temperature during ozonolysis is critical to minimize the formation of side products.

  • Efficient Quenching: Prompt and efficient quenching of the ozonide intermediates is necessary to prevent the formation of oligomeric species. Common quenching agents include zinc dust/acetic acid (reductive workup) or hydrogen peroxide (oxidative workup).

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol (B129727) can participate in the reaction and lead to different byproduct profiles.

Question 2: My ozonolysis reaction is giving a complex mixture of products that is difficult to separate. What could be the issue?

Answer:

A complex product mixture often points to incomplete reaction or the prevalence of side reactions.

Potential Causes and Solutions:

  • Incomplete Ozonolysis: Ensure a sufficient amount of ozone is bubbled through the reaction mixture for complete cleavage of the oleic acid double bond. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can be beneficial.

  • Suboptimal Workup: The workup procedure is critical in determining the final product distribution. An oxidative workup (e.g., with hydrogen peroxide) will convert nonanal and 9-oxononanoic acid to their corresponding carboxylic acids (nonanoic acid and azelaic acid), which may simplify subsequent purification. A reductive workup will preserve the aldehyde and keto functionalities.

  • Formation of Oligomers: As mentioned, the interaction of Criegee intermediates can lead to complex higher molecular weight byproducts.[2] Ensuring a rapid and effective quench can minimize this.

Part 2: Reduction of Azelaic Acid to this compound

The reduction of the two carboxylic acid groups in azelaic acid to primary alcohols is the final step in the synthesis of this compound. The choice of reducing agent and reaction conditions can significantly influence the formation of byproducts.

Question 3: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce azelaic acid, but my yield of this compound is low. What are the potential side reactions?

Answer:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[3] However, its high reactivity can also lead to side reactions if not properly controlled.

Potential Side Reactions and Byproducts:

  • Incomplete Reduction: If an insufficient amount of LiAlH₄ is used, or if the reaction time is too short, you may isolate mono-alcohols (e.g., 9-hydroxynonanoic acid) where only one of the two carboxylic acid groups has been reduced.

  • Over-reduction (less common for carboxylic acids): While less of an issue with carboxylic acids compared to other functional groups, extremely harsh conditions could potentially lead to other byproducts.

  • Formation of Complex Aluminum Salts: During the reaction and workup, complex aluminum salts are formed. Improper workup can lead to the product being trapped in these salts, resulting in lower isolated yields.

Troubleshooting & Minimization Strategies:

  • Stoichiometry of LiAlH₄: Ensure you are using a sufficient excess of LiAlH₄ to account for the acidic protons of the carboxylic acid and to ensure complete reduction of both carboxyl groups.

  • Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Ensure your solvent is completely dry, as water will react violently with LiAlH₄ and reduce its effective concentration.[4]

  • Proper Workup: A careful and sequential addition of water and then a base (like NaOH solution) or acid is crucial to quench the excess LiAlH₄ and to break up the aluminum salt complexes for efficient extraction of the product.[5]

Question 4: What are the potential side reactions during the catalytic hydrogenation of azelaic acid to this compound?

Answer:

Catalytic hydrogenation is an alternative method for reducing dicarboxylic acids. While it can be a cleaner and safer alternative to LiAlH₄, it is not without its own set of potential side reactions.

Potential Side Reactions and Byproducts:

  • Incomplete Reduction: Similar to LiAlH₄ reduction, insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to the formation of 9-hydroxynonanoic acid.

  • Lactone Formation: Although less likely with a long-chain dicarboxylic acid like azelaic acid, intramolecular cyclization to form a lactone is a potential side reaction, particularly with shorter-chain dicarboxylic acids.

  • Decarboxylation: At high temperatures, decarboxylation of the starting material or intermediates can occur, leading to shorter-chain byproducts.

  • Cyclic Ether Formation: While more commonly a result of the acid-catalyzed dehydration of diols, harsh hydrogenation conditions could potentially lead to the formation of cyclic ethers like oxepane (B1206615) from 1,6-diols, suggesting the possibility for larger ring formation from this compound under certain conditions.[6]

Troubleshooting & Minimization Strategies:

  • Catalyst Selection: The choice of catalyst is critical. Rhenium-promoted catalysts (e.g., Re-Pd/SiO₂) have shown high activity and selectivity for the hydrogenation of dicarboxylic acids to diols.[7]

  • Optimization of Reaction Conditions: Temperature, hydrogen pressure, and solvent all play a significant role. Milder conditions will generally favor the desired diol product over byproducts of over-reduction or degradation.

  • Catalyst Deactivation: The presence of impurities in the azelaic acid starting material can poison the catalyst, leading to incomplete conversion.

Data Presentation

Table 1: Summary of Potential Side Products in this compound Synthesis

Synthetic StepStarting MaterialDesired ProductPotential Side Product/Impurity
OzonolysisOleic AcidAzelaic AcidNonanal, Nonanoic Acid, 9-Oxononanoic Acid, Oligomeric Species[1][2]
ReductionAzelaic AcidThis compound9-Hydroxynonanoic Acid (mono-alcohol), Unreacted Azelaic Acid
Catalytic HydrogenationAzelaic AcidThis compoundLactones (less common), Cyclic Ethers (potential)

Experimental Protocols

Key Experiment: Reduction of Azelaic Acid with LiAlH₄

This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. Extreme caution must be exercised when working with LiAlH₄.

Materials:

  • Azelaic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Procedure:

  • A solution of azelaic acid in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath (0 °C).

  • A suspension of LiAlH₄ in anhydrous THF is slowly added to the azelaic acid solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the flask is cooled again in an ice bath.

  • The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water. This is a highly exothermic and gas-evolving step and must be done with extreme caution.

  • A 15% aqueous solution of NaOH is then added dropwise, followed by more water, to precipitate the aluminum salts.

  • The resulting mixture is stirred vigorously until a granular precipitate is formed.

  • The solid is removed by filtration, and the filter cake is washed with THF and diethyl ether.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Visualization

Logical Relationship of Main and Side Reactions

The following diagram illustrates the synthetic pathway from oleic acid to this compound and the points at which major side products can arise.

Synthesis_Side_Reactions Oleic_Acid Oleic Acid Ozonolysis Ozonolysis Oleic_Acid->Ozonolysis Azelaic_Acid Azelaic Acid Ozonolysis->Azelaic_Acid Nonanal Nonanal Ozonolysis->Nonanal Byproduct Oxononanoic_Acid 9-Oxononanoic Acid Ozonolysis->Oxononanoic_Acid Byproduct Oligomers Oligomeric Species Ozonolysis->Oligomers Byproduct Reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Azelaic_Acid->Reduction Nonanediol This compound Reduction->Nonanediol Mono_alcohol 9-Hydroxynonanoic Acid Reduction->Mono_alcohol Incomplete Reduction Unreacted_AA Unreacted Azelaic Acid Reduction->Unreacted_AA Incomplete Reaction Nonanoic_Acid Nonanoic Acid Nonanal->Nonanoic_Acid Oxidation

References

Technical Support Center: Purification of Crude 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,9-Nonanediol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Causes Solutions
Low or No Crystal Formation The solution is too dilute.Concentrate the solution by carefully evaporating some of the solvent.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The chosen solvent is not suitable.Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethyl acetate (B1210297) is a commonly used solvent for recrystallizing this compound.[1]
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of this compound (45-47 °C).Use a lower-boiling point solvent. Consider a solvent mixture to adjust the polarity and boiling point.
High concentration of impurities.Pre-purify the crude material using a different method, such as a water wash or a quick filtration through a silica (B1680970) plug, before recrystallization.
Low Purity of Recrystallized Product Impurities have similar solubility to this compound in the chosen solvent.Try a different recrystallization solvent or a multi-solvent system. A preliminary purification step like column chromatography might be necessary to remove the persistent impurity.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.
Distillation Issues
Problem Possible Causes Solutions
Product Degradation (Darkening) The distillation temperature is too high.Utilize vacuum distillation to lower the boiling point of this compound (boiling point is 177 °C at 15 mmHg).
Inefficient Separation of Impurities The vacuum is not stable or deep enough.Check the vacuum pump and all connections for leaks. Ensure the vacuum level is appropriate for the desired separation.
The distillation column has insufficient theoretical plates.For impurities with close boiling points, use a fractionating column with a suitable packing material to increase the separation efficiency.
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer to ensure even heat distribution and smooth boiling. Add boiling chips or a magnetic stir bar.
Thin-Layer Chromatography (TLC) Issues
Problem Possible Causes Solutions
Poor Separation of Spots The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the mobile phase. A common starting point for diols is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Streaking of Spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the stationary phase (silica gel).Consider adding a small amount of a modifier to the mobile phase, such as a few drops of methanol.
No Visible Spots The compound is not UV-active.Use a visualization agent. A potassium permanganate (B83412) stain is effective for visualizing alcohols like this compound, which will appear as yellow-brown spots on a purple background after gentle heating.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: A common impurity in industrial-grade this compound is 1,8-octanediol. Other potential impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents.

Q2: What is a simple first step to purify crude this compound?

A2: A simple and effective initial purification step is to wash the molten crude this compound with hot water. This can significantly reduce the content of more water-soluble impurities like 1,8-octanediol.

Q3: Which solvent is recommended for the recrystallization of this compound?

A3: Ethyl acetate is a commonly cited and effective solvent for the recrystallization of this compound.[1] It is important to use the minimum amount of hot solvent to dissolve the crude product to ensure good recovery.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By comparing the spot of the crude material with the purified fractions, you can assess the removal of impurities. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more quantitative analysis of purity.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure this compound is reported to be in the range of 45-47 °C. Further purification steps may be required.

Quantitative Data

Table 1: Purity of this compound After Water Wash

Sample 1,8-Octanediol Content (%)
Before Washing 0.2143
After Washing (4 times) 0.0573

This data is derived from a patent describing the purification of industrial-grade this compound.

Experimental Protocols

Protocol 1: Purification by Water Wash

Objective: To remove water-soluble impurities, such as 1,8-octanediol, from crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Gently heat the crude this compound in a beaker using a heating mantle until it is completely molten (Melting point is 45-47 °C).

  • Add an equal volume of hot deionized water to the molten diol.

  • Stir the mixture vigorously for 10-15 minutes while maintaining the temperature to keep the diol in a liquid state.

  • Transfer the mixture to a pre-heated separatory funnel.

  • Allow the layers to separate. The aqueous layer will be at the bottom.

  • Drain the lower aqueous layer.

  • Repeat the washing process with fresh hot deionized water three more times.

  • After the final wash, transfer the molten this compound to a round-bottom flask and remove any residual water using a rotary evaporator under reduced pressure.

  • The resulting product can be further purified by recrystallization or distillation.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound by recrystallization from ethyl acetate.

Materials:

  • Crude or water-washed this compound

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound Wash Water Wash Crude->Wash Initial Cleanup Chromatography Column Chromatography Crude->Chromatography Direct Purification Recrystallization Recrystallization Wash->Recrystallization Distillation Vacuum Distillation Wash->Distillation Pure Pure this compound Recrystallization->Pure Distillation->Pure Chromatography->Pure Analysis Purity Analysis (TLC, GC, MP) Pure->Analysis

Caption: A general workflow for the purification of crude this compound.

TroubleshootingRecrystallization Troubleshooting Low Yield in Recrystallization Start Low Crystal Yield Check1 Was the solution clear upon cooling? Start->Check1 Action1 Too much solvent was likely used. Evaporate some solvent and re-cool. Check1->Action1 No Check2 Did the product 'oil out'? Check1->Check2 Yes End Improved Yield Action1->End Action2 Cool more slowly. Use a different solvent. Check2->Action2 Yes Action3 Consider pre-purification to remove impurities. Check2->Action3 No Action2->End Action3->End

References

Technical Support Center: Controlling Reaction Temperature in 1,9-Nonanediol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,9-Nonanediol Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature control during the polymerization of this compound. Accurate temperature management is paramount for achieving desired polymer characteristics, such as molecular weight, polydispersity, and thermal properties.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your polymerization experiments involving this compound.

Problem: Low Molecular Weight of the Final Polymer

Potential Cause Recommended Action
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the viscosity of the reaction mixture; an increase in viscosity typically indicates polymer chain growth. Ensure your temperature controller is calibrated and accurately reflecting the internal reaction temperature.
Reaction Temperature Too High Excessive temperatures can lead to thermal degradation of the polymer, causing chain scission and a decrease in molecular weight. This is often accompanied by discoloration (yellowing or browning) of the polymer. Reduce the temperature and consider using a milder catalyst or a two-stage temperature profile.
Inadequate Reaction Time Ensure the polymerization is allowed to proceed for a sufficient duration at the optimal temperature. For melt polycondensation, this can range from 4 to 8 hours or longer. Monitor the reaction progress by taking aliquots and analyzing for molecular weight or by observing the cessation of water condensation.
Inefficient Removal of Byproducts In polycondensation reactions, the removal of small molecules like water is crucial to drive the equilibrium towards polymer formation. Ensure your vacuum system is functioning correctly and maintaining a high vacuum (typically below 1 mbar).[1]
Monomer Impurities Impurities can act as chain terminators, preventing the formation of high molecular weight polymers. Ensure the this compound and the corresponding diacid are of high purity (≥99%). Recrystallization is a common method for purifying diols.
Incorrect Stoichiometry A precise 1:1 molar ratio of diol to diacid is critical for achieving high molecular weight. Carefully measure your monomers. Consider that one monomer might be more volatile, leading to its loss during the reaction, especially under vacuum. A slight excess (e.g., 1-2 mol%) of the more volatile monomer (often the diol) can be used to compensate for this.[1]

Problem: Broad Polydispersity Index (PDI)

Potential Cause Recommended Action
Side Reactions High reaction temperatures can promote side reactions, such as etherification of the diol, which can disrupt the stoichiometric balance and lead to a broader PDI.[1] Lowering the reaction temperature or using a more selective catalyst can mitigate this.
Non-Uniform Temperature Distribution Hot spots within the reactor can lead to variations in reaction rates and polymer chain growth, resulting in a broader PDI. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Inconsistent Initiation or Catalyst Activity For catalyzed reactions, ensure the catalyst is fresh and evenly dispersed. Inconsistent initiation can lead to the formation of polymer chains of varying lengths.

Problem: Polymer Discoloration (Yellowing/Browning)

Potential Cause Recommended Action
Thermal Degradation This is a primary cause of discoloration and is often due to excessively high reaction temperatures.[1] Reduce the reaction temperature and consider performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Catalyst-Induced Discoloration Some catalysts can cause discoloration at high temperatures. If you suspect this is the case, try reducing the catalyst concentration or switching to a different catalyst.
Impurities in Monomers Impurities can also contribute to discoloration. Ensure high-purity monomers are used.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature profile for the melt polymerization of this compound with a diacid?

A1: A two-stage temperature profile is commonly employed for melt polycondensation.[1]

  • Esterification Stage: The initial stage is typically carried out at a lower temperature, in the range of 150-180°C, under a slow flow of an inert gas like nitrogen.[1] The purpose of this stage is to form low molecular weight oligomers and remove the bulk of the water byproduct.[1] This stage usually lasts for 2-4 hours, or until water evolution ceases.[1]

  • Polycondensation Stage: In the second stage, the temperature is gradually increased to 200-240°C, and a high vacuum (below 1 mbar) is applied.[1] This helps to remove the remaining water and drive the reaction towards the formation of a high molecular weight polymer. This stage can last for 4-8 hours or more, and the progress can be monitored by the increase in the melt's viscosity.[1]

Q2: How does reaction temperature affect the molecular weight of the resulting polyester?

A2: Reaction temperature has a significant impact on the final molecular weight.

  • Too Low: An insufficient temperature will result in a slow reaction rate, leading to incomplete polymerization and low molecular weight.[1]

  • Too High: Excessively high temperatures can cause thermal degradation of the polymer chains, leading to chain scission and a reduction in molecular weight.[1] It is crucial to find the optimal temperature that allows for efficient polymerization without causing degradation.

Q3: Can I use a solvent for the polymerization of this compound?

A3: Yes, solution polymerization is an alternative to melt polymerization. Solvents can help to control the reaction temperature and viscosity. However, the choice of solvent is critical, and it must be inert to the reactants and stable at the reaction temperature. The use of solvents also necessitates an additional step for their removal from the final polymer.

Q4: What are the signs of a runaway reaction and how can it be controlled?

A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. This can be dangerous and lead to product of poor quality. Signs include a sudden spike in the temperature reading that exceeds the setpoint and a rapid increase in pressure. To control this, you can:

  • Immediately cool the reaction vessel using an ice bath or cooling coils.

  • Stop the addition of any monomers or catalysts.

  • If the reaction is highly exothermic, consider using a refluxing solvent to help dissipate the heat.

Q5: Are there alternative, milder methods for polymerizing this compound?

A5: Yes, enzymatic polymerization is a milder alternative to traditional melt or solution polymerization. For instance, the polyesterification of 1,9-nonanedioic acid with 1,8-octanediol (B150283) using an immobilized lipase (B570770) B from Candida antarctica has been shown to produce a polymer with a number-average molecular weight (Mn) of approximately 21,000 at a reaction temperature of 75°C.[2][3] This method avoids the high temperatures that can cause degradation and side reactions.

Experimental Protocols

Melt Polycondensation of this compound with Adipic Acid (General Protocol)

This protocol provides a general guideline. Optimal conditions may vary depending on the specific equipment and desired polymer characteristics.

Materials:

  • This compound (high purity, ≥99%)

  • Adipic Acid (high purity, ≥99%)

  • Catalyst (e.g., titanium(IV) butoxide, tin(II) octoate) - optional, but recommended for achieving high molecular weight.

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller and thermocouple

  • Condenser with a collection flask

  • Vacuum pump and vacuum gauge

  • Nitrogen inlet

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the three-neck flask.

  • Inert Atmosphere: Assemble the reaction apparatus. Purge the system with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle flow of nitrogen throughout the esterification stage.

  • Esterification Stage:

    • Begin stirring the mixture.

    • Heat the flask to 160-180°C.

    • Water will begin to distill from the reaction mixture and collect in the collection flask.

    • Continue this stage for 2-4 hours, or until the rate of water collection significantly decreases.

  • Polycondensation Stage:

    • If using a catalyst, add it at this stage.

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum, gradually decreasing the pressure to below 1 mbar. Be cautious to avoid excessive foaming.

    • Continue the reaction under high vacuum and vigorous stirring for 4-8 hours. The viscosity of the mixture will increase significantly.

  • Termination and Recovery:

    • Once the desired viscosity is reached, stop the heating and stirring.

    • Allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The solid polymer can then be removed from the flask.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Quantitative Data Summary

The following table summarizes the effect of reaction temperature on the molecular weight of polyesters synthesized from this compound or its derivatives, based on available literature. It is important to note that direct comparisons can be challenging due to variations in other reaction parameters such as the comonomer, catalyst, and reaction time.

DiolDiacid/DiesterPolymerization MethodTemperature (°C)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
This compound derivative (1,9-Nonanedioic acid)1,8-OctanediolEnzymatic (immobilized lipase B)75~21,000Not Reported[2][3]
1,6-HexanediolAzelaic AcidEnzymatic (immobilized lipase B)75Increases up to 20,000 over 72hNot Reported[2]
1,8-OctanediolAzelaic AcidEnzymatic (immobilized lipase B)75Increases up to 20,000 over 72hNot Reported[2]

Signaling Pathways and Workflows

The following diagram illustrates a logical workflow for troubleshooting temperature control issues during the polymerization of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Corrective Actions cluster_4 Resolution Start Low Molecular Weight or Broad PDI Observed Check_Temp Verify Reaction Temperature (Set vs. Actual) Start->Check_Temp Check_Time Review Reaction Time Start->Check_Time Check_Vacuum Inspect Vacuum System Start->Check_Vacuum Temp_Incorrect Temperature Incorrect Check_Temp->Temp_Incorrect Discrepancy Found Temp_Correct Temperature Correct Check_Temp->Temp_Correct No Discrepancy Time_Incorrect Time Insufficient Check_Time->Time_Incorrect Too Short Time_Correct Time Sufficient Check_Time->Time_Correct Adequate Vacuum_Issue Vacuum Leak or Insufficient Check_Vacuum->Vacuum_Issue Problem Found Vacuum_OK Vacuum OK Check_Vacuum->Vacuum_OK No Issues Adjust_Temp Calibrate Probe & Adjust Setpoint Temp_Incorrect->Adjust_Temp Further_Investigation Investigate Other Factors (Stoichiometry, Purity) Temp_Correct->Further_Investigation Increase_Time Extend Reaction Time Time_Incorrect->Increase_Time Time_Correct->Further_Investigation Fix_Vacuum Seal Leaks & Improve Vacuum Vacuum_Issue->Fix_Vacuum Vacuum_OK->Further_Investigation Resolved Problem Resolved Adjust_Temp->Resolved Increase_Time->Resolved Fix_Vacuum->Resolved Further_Investigation->Resolved

Caption: Troubleshooting workflow for temperature control in this compound polymerization.

References

preventing byproduct formation in 1,9-Nonanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 1,9-Nonanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their potential for byproduct formation?

A1: The two primary chemical synthesis routes for this compound are the hydrogenation of nonanedioic acid (or its esters) and the hydroformylation of unsaturated precursors like 8-octen-1-ol, followed by reduction. Both routes have the potential for byproduct formation, which can be minimized through careful control of reaction conditions. A third, bio-catalytic route, often starts from oleic acid.

Q2: What are the common byproducts observed in the hydrogenation of nonanedioic acid to this compound?

A2: Common byproducts in the hydrogenation of nonanedioic acid include mono-alcohols (from over-reduction or impurities), lactones (from intramolecular esterification of intermediate hydroxy acids), and residual starting material or intermediates. The presence of impurities in the starting nonanedioic acid, such as nonanal, nonanoic acid, or 9-oxononanoic acid from an oleic acid ozonolysis route, can also lead to corresponding byproducts.[1][2][3]

Q3: How can I minimize byproduct formation during the hydroformylation of precursors to this compound?

A3: Minimizing byproducts in hydroformylation hinges on controlling regioselectivity to favor the linear aldehyde and preventing side reactions.[4] Key strategies include:

  • Ligand Selection: Employing bulky phosphine (B1218219) ligands, such as Xantphos, can promote the formation of the desired linear aldehyde over the branched isomer.[5]

  • Catalyst Choice: Rhodium-based catalysts are often preferred for their high activity and selectivity.[4][5]

  • Optimized Conditions: Careful control of temperature, pressure, and syngas (CO/H₂) ratio is crucial to suppress isomerization of the starting alkene and hydrogenation of the product aldehyde.[6]

Q4: What analytical techniques are recommended for identifying byproducts in my this compound product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile byproducts in your this compound sample.[7][8][9][10] For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown impurities.

Troubleshooting Guides

Hydrogenation of Nonanedioic Acid Route
Observed Issue Potential Cause Recommended Solution
Low yield of this compound with significant amounts of a lower boiling point byproduct. Incomplete conversion of the intermediate hydroxy acid or ester, leading to the formation of a lactone (e.g., 9-hydroxynonanoic acid lactone).Increase reaction time or temperature to promote complete hydrogenation. Ensure efficient stirring to maximize catalyst contact. Consider a higher catalyst loading.
Presence of C9 mono-alcohol in the final product. Over-hydrogenation of one of the carboxylic acid groups or the presence of monocarboxylic acid impurities in the starting material.Use a more selective catalyst system, such as a bimetallic catalyst (e.g., Ru-Sn), which can favor diol formation.[11][12][13] Purify the starting nonanedioic acid to remove any mono-acid contaminants.
Broad peak in GC analysis, suggesting a mixture of products. Degradation of the product or starting material at high temperatures.Lower the reaction temperature and extend the reaction time. Ensure the catalyst support is stable under the reaction conditions.
Hydroformylation of Unsaturated Precursors Route
Observed Issue Potential Cause Recommended Solution
Low yield of the linear dialdehyde (B1249045) precursor (1,9-nonanedial) and high yield of the branched isomer. Suboptimal ligand for the rhodium catalyst, leading to poor regioselectivity.Use a bulky phosphine ligand known to favor linear aldehyde formation, such as Xantphos or a similar diphosphine ligand.[5]
Presence of saturated byproducts (e.g., nonanal, 1-nonanol). Undesired hydrogenation of the double bond in the starting material or the aldehyde product.Lower the hydrogen partial pressure in the syngas mixture. Optimize the reaction temperature; lower temperatures generally disfavor hydrogenation.
Isomerization of the starting alkene (e.g., 8-octen-1-ol to other octenol isomers). High reaction temperature or prolonged reaction time, leading to catalyst-mediated double bond migration.Reduce the reaction temperature and monitor the reaction progress closely to avoid extended reaction times after the starting material is consumed.

Data Presentation

Table 1: Effect of Catalyst on Byproduct Formation in Dicarboxylic Acid Hydrogenation (Representative Data)

CatalystThis compound Yield (%)Lactone Byproduct (%)Mono-alcohol Byproduct (%)
Ru/C85105
Ru-Sn/Al₂O₃9532
Re-Pd/C9253

Note: This table presents illustrative data based on general trends in dicarboxylic acid hydrogenation to highlight the impact of catalyst selection on product distribution.

Experimental Protocols

Protocol 1: High-Purity this compound via Hydrogenation of Nonanedioic Acid

This protocol is a general guideline and may require optimization based on available equipment and specific purity requirements.

Materials:

  • Nonanedioic acid (high purity)

  • Ru-Sn/Al₂O₃ catalyst (5 wt% Ru, Sn/Ru molar ratio of 2)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's instructions for catalyst pre-reduction.

  • Reaction Setup: In a glovebox, add nonanedioic acid (1 equivalent) and the Ru-Sn/Al₂O₃ catalyst (5 mol% Ru relative to the substrate) to the autoclave. Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.5 M.

  • Reaction: Seal the autoclave, remove it from the glovebox, and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 bar. Heat the reactor to 160°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to remove any non-volatile impurities.

Protocol 2: Selective Hydroformylation of 8-Octen-1-ol for 9-Hydroxynonanal (B13426770) (this compound Precursor)

This protocol outlines the synthesis of the aldehyde precursor, which can then be reduced to this compound in a subsequent step.

Materials:

  • 8-Octen-1-ol

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Xantphos (ligand)

  • Toluene (B28343) (anhydrous, degassed)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(acac)(CO)₂] (0.1 mol%) and Xantphos (0.12 mol%) in anhydrous, degassed toluene in the autoclave.

  • Reaction Setup: Add 8-octen-1-ol (1 equivalent) to the catalyst solution.

  • Reaction: Seal the autoclave, remove it from the glovebox, and purge with nitrogen, followed by syngas. Pressurize the reactor with syngas to 20 bar. Heat the reactor to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS to observe the conversion of 8-octen-1-ol and the formation of the linear and branched aldehyde products.

  • Work-up: After completion, cool the reactor and carefully vent the syngas.

  • Purification and Reduction: The resulting solution containing 9-hydroxynonanal can be concentrated and the aldehyde functionality can be reduced to the alcohol using a standard reducing agent like sodium borohydride (B1222165) in ethanol (B145695) to yield this compound. The final product can then be purified by column chromatography or distillation.

Visualizations

Byproduct_Formation_Hydrogenation Nonanedioic_Acid Nonanedioic Acid Intermediate Hydroxycarboxylic Acid / Ester Nonanedioic_Acid->Intermediate Partial Hydrogenation Mono_alcohol Mono-alcohol Byproduct Nonanedioic_Acid->Mono_alcohol Over-reduction/ Impurity Target This compound Intermediate->Target Full Hydrogenation Lactone Lactone Byproduct Intermediate->Lactone Intramolecular Esterification

Caption: Byproduct formation pathways in the hydrogenation of nonanedioic acid.

Byproduct_Formation_Hydroformylation Start 8-Octen-1-ol Linear_Aldehyde 9-Hydroxynonanal (Desired Intermediate) Start->Linear_Aldehyde Linear Hydroformylation Branched_Aldehyde Branched Aldehyde (Byproduct) Start->Branched_Aldehyde Branched Hydroformylation Isomerized_Alkene Isomerized Octenol (Byproduct) Start->Isomerized_Alkene Isomerization Final_Product This compound Linear_Aldehyde->Final_Product Reduction

Caption: Byproduct formation in the hydroformylation route to this compound.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome (Low Yield / High Impurity) Identify Identify Byproducts (GC-MS, NMR) Start->Identify Hydrogenation Hydrogenation Route? Identify->Hydrogenation Hydroformylation Hydroformylation Route? Identify->Hydroformylation H_Lactone Lactone Detected? -> Increase Reaction Time/Temp Hydrogenation->H_Lactone Yes H_Mono_alcohol Mono-alcohol Detected? -> Change Catalyst, Purify Starting Material Hydrogenation->H_Mono_alcohol Yes HF_Branched Branched Isomer High? -> Use Bulky Ligand Hydroformylation->HF_Branched Yes HF_Saturated Saturated Byproducts? -> Lower H2 Pressure/Temp Hydroformylation->HF_Saturated Yes

Caption: General troubleshooting workflow for this compound synthesis.

References

Navigating the Challenges of Scaling Up 1,9-Nonanediol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of 1,9-Nonanediol production. From laboratory-scale experiments to industrial-scale manufacturing, this guide offers insights into optimizing synthesis, managing byproducts, and ensuring process safety and efficiency.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly focusing on the common two-step process involving the ozonolysis of oleic acid to azelaic acid, followed by the hydrogenation of azelaic acid.

Problem Potential Cause Recommended Solution
Low Yield of Azelaic Acid during Ozonolysis Incomplete reaction of oleic acid.- Ensure a controlled and low temperature during the ozonolysis reaction. - Continue the reaction until the maximum possible weight of ozone has been absorbed, which can be monitored by off-gas analysis.[1]
Formation of unwanted byproducts.- The reaction of ozonized oxygen with oleic acid can form compounds that cannot be converted to azelaic acid. Maintaining a low reaction temperature helps minimize these side reactions.[1]
Catalyst Deactivation during Hydrogenation Poisoning: Impurities in the azelaic acid feed or hydrogen stream can bind to the catalyst's active sites.- Purify the azelaic acid feedstock to remove any potential catalyst poisons. - Ensure the purity of the hydrogen gas used in the reaction.
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.- Operate the hydrogenation reactor within the recommended temperature range for the specific catalyst being used. - Consider using a catalyst with higher thermal stability.
Fouling: Deposition of byproducts or unreacted materials on the catalyst surface.- Optimize reaction conditions to minimize byproduct formation. - Implement a regular catalyst regeneration cycle.
Poor Selectivity in Hydrogenation (Formation of Byproducts) Non-optimal reaction conditions (temperature, pressure).- Adjust the temperature and pressure to favor the formation of this compound. Higher temperatures can sometimes lead to the formation of undesirable byproducts.[1]
Incorrect catalyst choice.- Select a catalyst with high selectivity for the reduction of dicarboxylic acids to diols. Re-Pd/SiO2 has shown high yields for this type of reaction.[2][3]
Difficulties in Purifying this compound Presence of close-boiling impurities.- Utilize fractional distillation under vacuum to separate this compound from impurities with similar boiling points.
Formation of esters or other derivatives.- Analyze the product mixture to identify the specific impurities and develop a targeted purification strategy, which may include crystallization or chromatography.[4]
Safety Concerns during Scale-Up Ozonolysis: Ozone is a toxic and highly reactive gas.- Ensure adequate ventilation and use ozone detectors and alarms in industrial settings.[5] - Adhere to OSHA's recommended exposure limit of 0.1 ppm time-weighted average over an 8-hour workday.[5] - Ozonolysis reactions can produce explosive ozonides and peroxides; handle with care and follow established safety protocols.[6]
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.- Use a properly functional chemical fume hood for laboratory-scale reactions to prevent hydrogen accumulation.[5][6][7] - In larger-scale operations, ensure the reaction vessel is free of oxygen before introducing hydrogen.[5] - Avoid open heating systems and potential ignition sources near the hydrogenation setup.[1][5][6][8]

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

Q1: What are the primary methods for producing this compound?

A1: this compound can be produced through several routes, including the isomerization of allyl alcohol and the reaction of methyl oleate (B1233923) with triethylsilyl hydrotrioxide and lithium aluminum hydride.[9] A common industrial method involves the oxidative cleavage of oleic acid via ozonolysis to produce azelaic acid, followed by the hydrogenation of azelaic acid to this compound.[10]

Q2: What are the main challenges when scaling up this compound production from a lab to an industrial scale?

A2: Key challenges include:

  • Process Safety: Handling hazardous materials like ozone and hydrogen at a large scale requires stringent safety protocols to prevent accidents.[5][6][7][8]

  • Catalyst Performance: Maintaining catalyst activity and selectivity over extended periods is crucial for economic viability. Deactivation due to poisoning, sintering, or fouling is a common issue.

  • Product Purification: Separating this compound from byproducts and unreacted starting materials can be complex and costly at an industrial scale.

  • Economic Viability: The overall process must be cost-effective, which involves optimizing reaction yields, minimizing energy consumption, and managing raw material costs.

Q3: How do reaction conditions differ between lab-scale and industrial-scale production?

A3: While the fundamental chemistry remains the same, industrial-scale production often utilizes continuous or semi-continuous processes rather than the batch processes typical in a lab.[11] Heat and mass transfer become more critical in large reactors, requiring more sophisticated control systems to manage reaction temperatures and ensure proper mixing.

Ozonolysis of Oleic Acid

Q4: What are the key safety precautions for handling ozone during the ozonolysis of oleic acid?

A4: Ozone is a highly toxic and reactive gas. Key safety measures include:

  • Operating in a well-ventilated area with continuous ozone monitoring.[5]

  • Using appropriate personal protective equipment (PPE), including respirators.

  • Implementing emergency protocols and ensuring all personnel are trained in ozone handling.[5]

  • Being aware of the potential for the formation of explosive ozonides and peroxides.[6]

Q5: What byproducts can be expected from the ozonolysis of oleic acid?

A5: Besides azelaic acid, the ozonolysis of oleic acid also produces pelargonic acid.[7] The reaction can also lead to the formation of other oxygenated compounds if not properly controlled.

Hydrogenation of Azelaic Acid

Q6: What types of catalysts are effective for the hydrogenation of azelaic acid to this compound?

A6: Bimetallic catalysts, particularly those containing rhenium and a noble metal like palladium (e.g., Re-Pd/SiO2), have shown high activity and selectivity for the hydrogenation of dicarboxylic acids to diols.[2][3] The choice of catalyst can significantly impact the yield and purity of the final product.

Q7: What are common causes of catalyst deactivation in this hydrogenation process?

A7: Catalyst deactivation can be caused by:

  • Poisoning from impurities in the azelaic acid feed.

  • Thermal degradation (sintering) if the reaction is run at excessively high temperatures.

  • Fouling by the deposition of polymeric byproducts on the catalyst surface.

Q8: What are the major safety hazards associated with industrial-scale hydrogenation?

A8: The primary hazard is the flammability of hydrogen gas.[6][8] It is crucial to prevent leaks and to ensure that the reaction system is purged of air (oxygen) before introducing hydrogen to avoid the risk of fire or explosion.[5] The use of pyrophoric catalysts also requires careful handling procedures.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Industrial-Scale Parameters for this compound Production

ParameterLaboratory ScaleIndustrial Scale
Batch Size Grams to KilogramsTons
Reactor Type Round-bottom flask, small autoclaveLarge-scale stirred tank reactor, fixed-bed reactor
Process Mode BatchContinuous or Semi-continuous
Typical Yield 70-95% (highly variable)>90% (optimized process)
Purity (before final purification) 85-95%90-98%
Catalyst Loading (Hydrogenation) Higher weight percentage relative to substrateOptimized for efficiency and cost
Reaction Time Hours to daysHours (continuous process)

Experimental Protocols

Ozonolysis of Oleic Acid to Azelaic Acid (Lab-Scale)

Objective: To oxidatively cleave oleic acid to produce azelaic acid.

Materials:

  • Oleic acid

  • Methanol (or other suitable solvent)

  • Ozone generator

  • Oxygen source

  • Reaction vessel with gas inlet and outlet

  • Low-temperature cooling bath

  • Oxidizing agent for workup (e.g., hydrogen peroxide)

  • Formic acid

Procedure:

  • Dissolve oleic acid in a suitable solvent (e.g., methanol) in the reaction vessel.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress by a suitable method (e.g., TLC or the disappearance of the blue color of dissolved ozone).

  • Once the reaction is complete, purge the solution with oxygen or an inert gas to remove any residual ozone.

  • Decompose the resulting ozonide by adding an oxidizing agent like hydrogen peroxide, often in the presence of an acid such as formic acid. This step oxidizes the intermediate aldehydes to carboxylic acids.

  • After the oxidative workup, the azelaic acid can be isolated by crystallization or extraction.

Safety Note: Ozonolysis can form explosive peroxides. Always handle the reaction mixture with care and behind a safety shield. Do not distill the crude reaction mixture until peroxides have been fully quenched.

Hydrogenation of Azelaic Acid to this compound (Lab-Scale)

Objective: To reduce the carboxylic acid groups of azelaic acid to hydroxyl groups.

Materials:

  • Azelaic acid

  • Suitable solvent (e.g., 1,4-dioxane)

  • Hydrogenation catalyst (e.g., Re-Pd/SiO2)

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • Charge the autoclave with azelaic acid, the solvent, and the hydrogenation catalyst.

  • Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature while stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the this compound from the solvent, typically by distillation under reduced pressure.

Safety Note: Hydrogenation reactions are carried out under high pressure with a flammable gas. Ensure the autoclave is properly rated for the reaction conditions and that all safety features are operational. Handle the pyrophoric catalyst with care, usually under a wet solvent to prevent ignition upon contact with air.[5]

Visualizations

Signaling Pathways and Workflows

Scaling_Up_Challenges cluster_synthesis This compound Synthesis cluster_challenges Scale-Up Challenges Oleic_Acid Oleic Acid Ozonolysis Ozonolysis Oleic_Acid->Ozonolysis Azelaic_Acid Azelaic Acid Ozonolysis->Azelaic_Acid Low_Yield Low Yield Ozonolysis->Low_Yield Incomplete Reaction Byproduct_Formation Byproduct Formation Ozonolysis->Byproduct_Formation Side Reactions Safety_Hazards Safety Hazards Ozonolysis->Safety_Hazards Ozone Toxicity, Explosive Intermediates Hydrogenation Hydrogenation Azelaic_Acid->Hydrogenation Crude_1_9_Nonanediol Crude this compound Hydrogenation->Crude_1_9_Nonanediol Catalyst_Deactivation Catalyst Deactivation Hydrogenation->Catalyst_Deactivation Poisoning, Sintering Hydrogenation->Byproduct_Formation Poor Selectivity Hydrogenation->Safety_Hazards H2 Flammability, Pyrophoric Catalyst Purification Purification Crude_1_9_Nonanediol->Purification Pure_1_9_Nonanediol Pure this compound Purification->Pure_1_9_Nonanediol Purification_Issues Purification Issues Purification->Purification_Issues Close-Boiling Impurities

Caption: Key stages and associated challenges in the production of this compound.

Troubleshooting_Workflow cluster_ozonolysis Ozonolysis Issues cluster_hydrogenation Hydrogenation Issues Start Problem Encountered (e.g., Low Yield) Identify_Step Identify Reaction Step (Ozonolysis or Hydrogenation) Start->Identify_Step Check_Purity Check Raw Material Purity Identify_Step->Check_Purity Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Identify_Step->Analyze_Byproducts Review_Conditions Review Reaction Conditions (Temp, Pressure, Time) Identify_Step->Review_Conditions Inspect_Equipment Inspect Equipment (Leaks, Catalyst Bed) Identify_Step->Inspect_Equipment Solution Implement Corrective Action Check_Purity->Solution Analyze_Byproducts->Solution O3_Flow Verify Ozone Flow & Concentration Review_Conditions->O3_Flow Ozonolysis Temp_Control Check Temperature Control Review_Conditions->Temp_Control Ozonolysis Catalyst_Activity Assess Catalyst Activity Review_Conditions->Catalyst_Activity Hydrogenation H2_Purity Verify H2 Purity & Pressure Review_Conditions->H2_Purity Hydrogenation Inspect_Equipment->Solution O3_Flow->Solution Temp_Control->Solution Catalyst_Activity->Solution H2_Purity->Solution

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Navigating the Path to Purity: A Technical Support Center for 1,9-Nonanediol Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals seeking to achieve high-purity 1,9-Nonanediol, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Optimize your purification processes for demanding applications with the following expert guidance.

This compound is a valuable linear aliphatic diol utilized in the synthesis of polymers, pharmaceuticals, and other high-performance materials.[1] Achieving the requisite high purity (often exceeding 99%) is critical for these applications, necessitating robust and optimized purification strategies. This guide addresses common challenges encountered during the purification of this compound, offering practical solutions and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common route involves the hydroformylation of oleic acid followed by reduction. Potential impurities from this process can include residual starting materials, intermediates such as 9-hydroxynonanal, and byproducts from side reactions like over-reduction or incomplete reactions. If the synthesis starts from dimethyl azelate, impurities could include methanol, partially reacted monoesters, and other long-chain alcohols.

Q2: What is the recommended starting point for purifying solid, crude this compound?

A2: For solid, crude this compound, recrystallization is often the most effective and economical initial purification step. This technique is excellent for removing a significant portion of impurities, especially those with different solubility profiles.

Q3: My this compound appears as a waxy solid. How does this affect purification?

A3: The waxy nature of this compound can present challenges during crystallization, such as "oiling out" where the compound separates as a liquid instead of forming crystals. This can be addressed by carefully selecting the recrystallization solvent and controlling the cooling rate.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for quantifying the purity of this compound and identifying volatile impurities.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.

Problem 1: this compound "oils out" during cooling instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too supersaturated upon cooling. The waxy nature of the material can also contribute to this phenomenon.[3][4][5]

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling increases the likelihood of oiling out.[6]

    • Seeding: Introduce a small seed crystal of pure this compound to encourage crystal lattice formation.

    • Solvent Polarity Adjustment: If using a mixed solvent system, slightly increase the proportion of the solvent in which this compound is less soluble (the "anti-solvent") at an elevated temperature to find the precise saturation point.

Problem 2: Poor recovery of purified this compound.

  • Cause:

    • Using too much solvent during dissolution.

    • The chosen solvent has a relatively high solubility for this compound even at low temperatures.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Screening: Test different solvents to find one where this compound has high solubility at elevated temperatures and low solubility at low temperatures.

    • Pre-heat Funnel: When performing hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

Problem 3: The purified this compound is still not meeting the required purity specifications.

  • Cause: The impurities may have very similar solubility profiles to this compound in the chosen solvent.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization using a different solvent system.

    • Alternative Purification: The remaining impurities may need to be removed by a different technique, such as vacuum distillation or column chromatography.

Logical Workflow for Troubleshooting Recrystallization

Caption: Troubleshooting workflow for the recrystallization of this compound.

Vacuum Distillation

For liquid crude this compound or for removing impurities with different boiling points from a recrystallized product, vacuum distillation is a highly effective method.[7]

Problem 1: The this compound is decomposing during distillation.

  • Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Lower Pressure: Decrease the pressure of the vacuum system. A lower pressure will further reduce the boiling point of this compound.

    • Fractional Distillation: Use a fractionating column to achieve better separation at a lower temperature.

Problem 2: Poor separation of this compound from impurities.

  • Cause: The boiling points of the impurities are too close to that of this compound.

  • Solution:

    • Fractional Distillation: Employ a vacuum-jacketed fractionating column with a suitable packing material to increase the number of theoretical plates and enhance separation efficiency.

    • Optimize Reflux Ratio: In fractional distillation, a higher reflux ratio can improve separation but will increase the distillation time.[8]

Experimental Workflow for High-Purity this compound

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (GC) Recrystallization->Purity_Check1 Vacuum_Distillation Fractional Vacuum Distillation Purity_Check1->Vacuum_Distillation Purity < 99% High_Purity High-Purity this compound (>99%) Purity_Check1->High_Purity Purity > 99% Purity_Check2 Purity Analysis (GC) Vacuum_Distillation->Purity_Check2 Purity_Check2->High_Purity Purity > 99% Further_Purification Consider Column Chromatography Purity_Check2->Further_Purification Purity < 99%

Caption: A typical experimental workflow for achieving high-purity this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol (B145695) and water, or toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system. A good solvent will dissolve the crude this compound when hot but not when cold. A mixture of a "good" solvent (dissolves the compound well) and a "bad" solvent (dissolves the compound poorly) can be effective. For this compound, ethanol/water or toluene (B28343) are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. If using a solvent mixture, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Fractional Vacuum Distillation of this compound

Materials:

  • Partially purified this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the this compound and a stir bar to the distillation flask.

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask with a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the recorded pressure. The main fraction containing this compound should be collected at a stable temperature. The boiling point of this compound is approximately 177 °C at 15 mmHg.[9]

  • Shutdown: Once the distillation is complete, cool the system before slowly releasing the vacuum.

Data Presentation

Table 1: Purity of this compound After Different Purification Steps

Purification StepPurity (by GC)Predominant Impurities
Crude Material~90-95%Starting materials, reaction intermediates
After Recrystallization~98-99%Isomeric diols, closely related impurities
After Vacuum Distillation>99.5%Trace volatile impurities

Table 2: Suggested Recrystallization Solvents for this compound

Solvent/SystemSolubility (Hot)Solubility (Cold)Notes
TolueneHighLowGood for initial purification.
Ethanol/WaterHighLowAllows for fine-tuning of polarity.
Ethyl AcetateModerateLowCan be effective for removing certain impurities.
Heptane/EthanolHighLowAnother mixed solvent system for optimization.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

References

Technical Support Center: Polyesterification of Aliphatic Diols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polyesterification of aliphatic diols.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the polyesterification of aliphatic diols?

A1: The most frequently observed challenges include achieving a high molecular weight, preventing discoloration (yellowing or browning) of the polymer, and avoiding premature gelation of the reaction mixture. Other issues can involve the formation of cyclic oligomers and difficulties in removing the condensation byproduct (typically water).[1][2]

Q2: How can I monitor the progress of my polyesterification reaction?

A2: Several techniques can be employed to monitor the reaction progress in real-time or through periodic sampling. These include:

  • Titration: Determining the acid number by titrating residual carboxylic acid groups provides a measure of the extent of reaction.[3][4][5][6]

  • Spectroscopy: In-situ Raman or FTIR spectroscopy can be used to track the disappearance of carboxylic acid groups and the formation of ester linkages.[7][8][9]

  • Viscosity Measurements: An increase in the viscosity of the reaction mixture correlates with an increase in polymer molecular weight.

  • Gel Permeation Chromatography (GPC): Analysis of samples taken at different time points can show the progression of molecular weight and polydispersity index (PDI).[10]

Q3: What is a typical molecular weight and polydispersity index (PDI) for polyesters synthesized from aliphatic diols?

A3: The achievable molecular weight can vary significantly depending on the specific monomers, catalyst, and reaction conditions. For many applications, a number-average molecular weight (Mn) in the range of 10,000 to 50,000 g/mol is targeted.[1] The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is typically around 2.0 for step-growth polymerizations like polyesterification.[10]

Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight

Q: My final polyester (B1180765) has a low molecular weight. What are the potential causes and how can I address this?

A: Low molecular weight is a common problem in polyesterification. The primary causes and their solutions are outlined below.

Potential Causes & Solutions for Low Molecular Weight

CauseSolution
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature within the polymer's stability limits.[2]
Inefficient Removal of Byproduct (e.g., Water) - Apply a high vacuum during the polycondensation stage.[2] - Ensure efficient stirring to increase the surface area for byproduct removal.[2] - Use an effective distillation setup.
Suboptimal Monomer Stoichiometry - Precisely control the molar ratio of diacid to diol. An excess of one monomer can be used to control end-groups, but a significant imbalance will limit molecular weight.[2][11]
Presence of Monofunctional Impurities - Purify monomers to remove any monofunctional species that act as chain terminators.[2]
Low Reactivity of Monomers - For less reactive diols (e.g., secondary diols), consider using a more active catalyst or a synthesis strategy that involves the in-situ formation of more reactive species.[12][13][14]

G start Low Molecular Weight Observed check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_monomers Analyze Monomers start->check_monomers incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction stoichiometry_issue Stoichiometry Incorrect? check_monomers->stoichiometry_issue impurities_present Impurities Present? check_monomers->impurities_present incomplete_reaction->stoichiometry_issue No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes improve_vacuum Improve Vacuum/ Stirring incomplete_reaction->improve_vacuum Yes stoichiometry_issue->impurities_present No adjust_ratio Adjust Monomer Ratio stoichiometry_issue->adjust_ratio Yes purify_monomers Purify Monomers impurities_present->purify_monomers Yes end High Molecular Weight Achieved impurities_present->end No increase_time_temp->end improve_vacuum->end adjust_ratio->end purify_monomers->end

Caption: General experimental workflow for GPC analysis.

References

Technical Support Center: Improving Thermal Stability of 1,9-Nonanediol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of 1,9-Nonanediol-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in this compound-based aliphatic polyesters?

Aliphatic polyesters, including those synthesized from this compound, primarily degrade at elevated temperatures through random chain scission of the ester linkages.[1] For polyesters with a β-hydrogen atom in the diol component, which is the case for this compound, the degradation often follows a classic cyclic mechanism.[1] Key degradation pathways include:

  • Hydrolysis: Even small amounts of water can initiate hydrolytic cleavage of ester bonds, which can be accelerated by acidic end-groups in an autocatalytic process.[2][3]

  • Thermo-oxidative Degradation: In the presence of oxygen, degradation is accelerated via free-radical chain reactions, leading to the formation of peroxides and subsequent chain scission.[4]

  • Ester Pyrolysis (Chain Scission): This process involves the cleavage of the ester bond, often through β-hydrogen scission, resulting in the formation of carboxyl and olefinic end-groups.[5] Secondary reactions can lead to the formation of various volatile products like aldehydes, CO2, and cyclic ethers.[1]

Q2: My polymer is discoloring and showing reduced viscosity after processing at high temperatures. What is happening?

Discoloration (e.g., yellowing) and a decrease in viscosity are classic indicators of thermal degradation.[4] High processing temperatures can initiate thermo-oxidative degradation, where polymer chains react with oxygen. This process creates chromophores (which cause the color change) and leads to chain scission, which breaks down the polymer backbone. The shorter polymer chains result in a lower average molecular weight and, consequently, reduced melt viscosity.

Q3: What are the most effective strategies to improve the thermal stability of these polymers?

The most common and effective strategy is the incorporation of additives such as thermal stabilizers and antioxidants.[6] These additives protect the polymer during high-temperature processing and long-term use.[6] Key strategies include:

  • Adding Antioxidants: To prevent oxidation by interrupting free-radical chain reactions.[6]

  • Using Thermal Stabilizers: To prevent decomposition during processing at high temperatures.[6]

  • Incorporating Anti-Hydrolysis Agents: To inhibit or delay the hydrolysis process, which is crucial in humid environments.[6]

  • Polymer Blending: Blending with more thermally stable polymers can sometimes improve the overall stability of the material.[7]

Q4: How do primary and secondary antioxidants work to protect my polymer?

Primary and secondary antioxidants work synergistically to inhibit oxidation:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenolic compounds. They interrupt the free-radical chain reactions of oxidation by donating a hydrogen atom to peroxide radicals, thus forming a stable radical that does not propagate the chain reaction.[6][8]

  • Secondary Antioxidants (Peroxide Decomposers): These are often phosphite (B83602) or thiopropionate compounds. They provide additional protection by breaking down hydroperoxides into non-radical, stable products, preventing them from splitting into destructive radicals.[6][8]

Q5: What are some examples of effective stabilizers for aliphatic polyesters?

Several classes of stabilizers are effective for polyesters:

  • Phenolic Antioxidants: Both fully-hindered and half-hindered phenols are effective primary antioxidants.[8]

  • Thiopropionate Antioxidants: These act as effective secondary antioxidants.[8]

  • Natural Antioxidants: Polyphenols of plant origin, such as flavones, trans-chalcone, and lignin, have been shown to improve the thermal stability of aliphatic polyesters.[9][10]

  • Phosphite Stabilizers: Commonly used as secondary antioxidants in polyester (B1180765) production.[6]

  • Hindered Amine Light Stabilizers (HALS): Primarily used for UV stability, they also contribute to thermal stability by neutralizing free radicals.[6]

Q6: How do I choose the right analytical technique to measure thermal stability?

The two primary techniques for assessing the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is the most direct method to determine the decomposition temperature, the temperature of maximum weight loss, and the amount of char residue.[12][13]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[14][15] For stability, DSC can be used to determine the Oxidation Induction Time (OIT), which measures the effectiveness of an antioxidant system.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Premature Degradation (Low TGA Onset Temperature) 1. Presence of residual monomers, catalysts, or impurities that lower stability.[2][5]2. Hydrolysis due to absorbed moisture.[3]3. Incorrect TGA settings (e.g., reactive atmosphere like air instead of inert N2).1. Ensure complete polymerization and purify the polymer to remove residual reactants.2. Thoroughly dry the polymer sample under vacuum before analysis.3. Run TGA under a dry, inert atmosphere (e.g., Nitrogen) for pyrolysis studies. Use air or oxygen only for thermo-oxidative studies.[12]
Discoloration During Melt Processing 1. Thermo-oxidative degradation is occurring.[4]2. Processing temperature is too high or residence time is too long.1. Incorporate a suitable antioxidant package (primary and/or secondary).[6][8]2. Optimize processing conditions by lowering the temperature or reducing the time the polymer is molten. Process under a nitrogen blanket if possible.
Inconsistent TGA/DSC Results 1. Inhomogeneous sample (e.g., poor dispersion of additives).2. Variations in sample mass or preparation.3. Different thermal history of the samples.[14]1. Ensure additives are thoroughly melt-blended for uniform dispersion.2. Use a consistent sample mass (typically 5-10 mg) and preparation technique for all runs.3. Erase the thermal history by heating the sample above its melting point in the DSC, holding it for a few minutes, and then cooling at a controlled rate before the main analytical heating run.[12]
Polymer Brittleness After Thermal Stress 1. Significant chain scission has occurred, reducing molecular weight.2. Loss of plasticizers or other low molecular weight components.1. Use an effective stabilizer system to prevent chain scission.[6]2. Analyze material composition using TGA to identify the loss of volatile components.

Data on Stabilizer Performance

The addition of antioxidants can significantly improve the thermal stability of aliphatic polyesters by increasing the onset temperature of decomposition.

Table 1: Effect of Natural Antioxidants on the Thermal Stability of an Aliphatic Polyester Blend

Additive (1 phr)T_onset (°C)T_d (°C)Temperature at 50% Weight Loss (°C)
None (Reference)284.8353.3328.0
Flavone311.4360.9335.0
Lignin318.7363.4338.5
Trans-chalcone327.0371.6346.0
Data adapted from a study on PLA/P(3,4HB) blends, demonstrating the principle of stabilization by natural antioxidants.[9]
T_onset: Onset temperature of decomposition. T_d: Temperature of maximum decomposition rate.

Experimental Protocols

Protocol 1: Determining Thermal Decomposition Temperature using TGA

Objective: To determine the onset temperature of thermal degradation (T_onset) and the temperature of maximum degradation rate (T_max) for a this compound-based polymer.

Methodology:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature for at least 12 hours.

    • Weigh approximately 5-10 mg of the dried polymer into a TGA crucible (e.g., alumina (B75360) or platinum). Record the exact weight.

  • Instrument Setup (Typical Parameters):

    • Instrument: Thermogravimetric Analyzer (TGA).

    • Purge Gas: High-purity Nitrogen (for pyrolysis) or Air (for oxidation) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min or 20°C/min.[12]

  • Procedure:

    • Place the crucible in the TGA instrument.

    • Tare the balance.

    • Start the temperature program.

  • Data Analysis:

    • Plot the weight percent versus temperature (TG curve) and the derivative of weight loss versus temperature (DTG curve).

    • T_onset: Determine the onset of decomposition from the TG curve, often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

    • T_max: Identify the peak temperature on the DTG curve, which corresponds to the point of the fastest decomposition rate.

    • Record the percentage of char residue at the end of the run.

Protocol 2: Evaluating Oxidative Stability using DSC (OIT Test)

Objective: To measure the Oxidation Induction Time (OIT) of a stabilized polymer, which indicates its resistance to thermo-oxidative degradation.

Methodology:

  • Sample Preparation:

    • Prepare a small, thin sample of the polymer (5-10 mg), either as a film or powder, and place it in an open aluminum crucible.[14]

  • Instrument Setup (Typical Parameters):

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Temperature Program:

      • Equilibrate at 30°C under a Nitrogen atmosphere.

      • Ramp at 20 K/min from 30°C to a specified isothermal temperature (e.g., 200°C). This temperature should be high enough to induce oxidation in a reasonable time but below the rapid pyrolysis temperature.

      • Hold isothermally at the target temperature for a set period (e.g., 5 minutes) to allow the system to stabilize.

  • Procedure:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Start the temperature program under a Nitrogen atmosphere.

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from Nitrogen to Oxygen (or Air) at the same flow rate.[14]

    • Continue to hold at the isothermal temperature until a sharp exothermic peak is observed.

  • Data Analysis:

    • Plot the heat flow versus time.

    • The OIT is the time interval from the moment the gas is switched to Oxygen to the onset of the exothermic oxidation peak.[14] A longer OIT indicates better oxidative stability.

Visualizations

Polymer Aliphatic Polyester Chain Scission Chain Scission (e.g., β-hydrogen scission) Polymer->Scission  Initiation Heat Heat / Oxygen Heat->Scission Radicals Free Radical Formation Scission->Radicals Radicals->Radicals Propagation Products Volatile Products (Aldehydes, CO2, etc.) Radicals->Products  Decomposition Result Reduced Molecular Weight & Property Loss Radicals->Result

Caption: Simplified pathway of thermo-oxidative degradation in aliphatic polyesters.

start Poor Thermal Performance (e.g., Discoloration, Low TGA T_onset) check_purity Are Impurities or Residual Monomers Present? start->check_purity check_oxidation Is Polymer Processed in Presence of Air? check_purity->check_oxidation No sol_purify Action: Purify Polymer and Ensure Complete Reaction check_purity->sol_purify Yes check_hydrolysis Is Sample Dry? check_oxidation->check_hydrolysis No sol_antioxidants Action: Add Antioxidants and/or Process Under N2 check_oxidation->sol_antioxidants Yes sol_dry Action: Dry Sample Thoroughly Before Use/Analysis check_hydrolysis->sol_dry No end_node Re-evaluate Performance check_hydrolysis->end_node Yes sol_purify->end_node sol_antioxidants->end_node sol_dry->end_node

Caption: Troubleshooting workflow for diagnosing thermal instability issues.

prep 1. Sample Preparation (Drying, Weighing 5-10mg) setup 2. Instrument Setup (TGA or DSC, Set Gas & Temp Program) prep->setup run 3. Run Experiment (Load Sample, Start Program) setup->run acquire 4. Data Acquisition (Record Weight % or Heat Flow vs. Temp/Time) run->acquire analyze 5. Data Analysis (Calculate T_onset, T_max, OIT, etc.) acquire->analyze interpret 6. Interpretation & Reporting (Compare Samples, Assess Stability) analyze->interpret

Caption: General experimental workflow for thermal analysis (TGA/DSC).

References

Validation & Comparative

The "Odd-Even" Effect: A Comparative Guide to Polyesters from 1,9-Nonanediol and 1,8-Octanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polyesters, the choice of diol monomer is a critical determinant of the final polymer's properties. For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between monomer structure and polymer performance is paramount for designing materials with tailored characteristics for applications such as drug delivery, tissue engineering, and biodegradable packaging. This guide provides an objective comparison of polyesters synthesized using 1,9-nonanediol and 1,8-octanediol (B150283), focusing on the well-documented "odd-even" effect, which describes the alternating properties of polymers based on the number of carbon atoms in their repeating units.

The primary distinction between this compound (an odd-numbered diol with nine carbon atoms) and 1,8-octanediol (an even-numbered diol with eight carbon atoms) lies in the impact of their chain length on the packing efficiency and conformational flexibility of the resulting polyester (B1180765) chains. These molecular-level differences translate into significant variations in thermal and mechanical properties.

The Influence of Diol Chain Parity on Polyester Properties

The "odd-even" effect is a well-established phenomenon in polymer science, where polyesters synthesized from diols with an even number of carbon atoms tend to exhibit higher melting temperatures and degrees of crystallinity compared to those synthesized from diols with an odd number of carbon atoms.[1][2][3][4][5] This is attributed to the more favorable alignment and packing of polymer chains with even-numbered diols in the crystalline state.

Comparative Performance Data

The following table summarizes the key properties of polyesters synthesized from a long-chain dicarboxylic acid (1,12-dodecanedioic acid) with this compound and 1,8-octanediol. This data is extracted from a systematic study on the influence of diol chain length on polyester properties.

PropertyPolyester with 1,8-Octanediol (Even)Polyester with this compound (Odd)
Thermal Properties
Melting Temperature (Tm)HigherLower
Crystallization Temperature (Tc)HigherLower
Mechanical Properties
Tensile StrengthGenerally HigherGenerally Lower
Elongation at BreakLowerSignificantly Higher (up to 1972%)[6]
Biodegradability No clear trend based on diol chain length alone[7]No clear trend based on diol chain length alone[7]

Experimental Protocols

Polyester Synthesis (Melt Polycondensation)

The polyesters are typically synthesized via a two-step melt polycondensation method.

Step 1: Esterification

A dicarboxylic acid and a slight molar excess of the diol (either 1,8-octanediol or this compound) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as titanium (IV) isopropoxide or antimony trioxide, is added. The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-200°C with continuous stirring. The esterification reaction proceeds with the removal of water as a byproduct, which is collected through the distillation outlet. This stage is continued until the theoretical amount of water is collected.

Step 2: Polycondensation

The temperature of the reaction mixture is then gradually increased to 220-240°C, and a vacuum is slowly applied to facilitate the removal of the excess diol and further drive the polymerization reaction. The reaction is continued under high vacuum for several hours until a high-viscosity polymer melt is obtained. The resulting polyester is then extruded from the reactor and pelletized.

Characterization Methods
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) and crystallization temperature (Tc) of the polyesters. The samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Mechanical Testing: The tensile properties of the polyesters, including tensile strength and elongation at break, are measured using a universal testing machine according to standard methods (e.g., ASTM D638). Dumbbell-shaped specimens are stretched at a constant crosshead speed until failure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the synthesized polyesters.

Logical Relationship of Diol Structure to Polyester Properties

The following diagram illustrates the influence of the "odd-even" nature of the diol on the resulting polyester properties.

G 1_8_octanediol 1,8-Octanediol (Even Carbon Number) chain_packing Chain Packing Efficiency 1_8_octanediol->chain_packing More Efficient chain_flexibility Chain Flexibility 1_8_octanediol->chain_flexibility Less Flexible 1_9_nonanediol This compound (Odd Carbon Number) 1_9_nonanediol->chain_packing Less Efficient 1_9_nonanediol->chain_flexibility More Flexible thermal_properties Higher Thermal Properties (Tm, Tc) chain_packing->thermal_properties Leads to lower_thermal_properties Lower Thermal Properties (Tm, Tc) mechanical_properties_even Higher Tensile Strength Lower Elongation mechanical_properties_odd Lower Tensile Strength Higher Elongation chain_flexibility->mechanical_properties_odd Contributes to

Caption: The "Odd-Even" Effect on Polyester Properties.

References

A Comparative Analysis of 1,9-Nonanediol and 1,10-Decanediol in Polyurethanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the impact of aliphatic diol chain extender length on the performance of polyurethanes, providing researchers, scientists, and drug development professionals with critical data for material selection and formulation.

The selection of a chain extender is a critical determinant in tailoring the final properties of polyurethanes (PUs). These low molecular weight diols or diamines significantly influence the formation and organization of the hard segment domains within the polymer matrix, which in turn dictates the material's mechanical, thermal, and chemical characteristics. This guide provides a comparative analysis of two linear aliphatic diols, 1,9-Nonanediol and 1,10-Decanediol, when utilized as chain extenders in polyurethane synthesis. By presenting a compilation of experimental data, detailed methodologies, and visual representations of key processes, this document aims to offer an objective resource for professionals in the field of polymer science and biomedical material development.

Executive Summary

The length of the aliphatic chain in diol chain extenders plays a pivotal role in the microphase separation and resulting properties of polyurethanes. A comparative analysis of PUs synthesized with this compound and 1,10-Decanediol reveals distinct differences in their thermal and mechanical performance. Generally, an increase in the length of the diol chain extender leads to a decrease in mechanical properties such as tensile strength and hardness, attributed to a reduction in the hard segment concentration and disruption of hard segment packing. Conversely, longer chain diols can impart increased flexibility and a lower glass transition temperature. This guide will delve into the nuanced effects of a single methylene (B1212753) unit difference between this compound and 1,10-Decanediol on the performance of the resulting polyurethanes.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance indicators for polyurethanes synthesized with this compound and 1,10-Decanediol as chain extenders. The data is compiled from a study that systematically investigated the effect of chain extender length on polyurethane properties, ensuring a consistent basis for comparison.

Table 1: Mechanical Properties of Polyurethanes with this compound and 1,10-Decanediol Chain Extenders

PropertyPolyurethane with this compoundPolyurethane with 1,10-Decanediol
Tensile Strength (MPa) 25.323.8
Elongation at Break (%) 480520
Young's Modulus (MPa) 45.240.5
Shore A Hardness 8582

Table 2: Thermal Properties of Polyurethanes with this compound and 1,10-Decanediol Chain Extenders

PropertyPolyurethane with this compoundPolyurethane with 1,10-Decanediol
Glass Transition Temperature (Tg) of Soft Segment (°C) -45-48
Melting Temperature (Tm) of Hard Segment (°C) 185180
Decomposition Temperature (Td, 5% weight loss) (°C) 310305

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polyurethanes utilizing either this compound or 1,10-Decanediol as chain extenders. These protocols are based on established procedures for polyurethane synthesis.

Protocol 1: Two-Step (Prepolymer) Polyurethane Synthesis

This method allows for better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender (this compound or 1,10-Decanediol)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Drying: The polyol and chain extender are dried under vacuum at 80°C for at least 12 hours to remove any moisture. The diisocyanate is used as received.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, the dried polyol is added and heated to 70°C under a nitrogen atmosphere.

    • A molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) is added to the polyol with vigorous stirring.

    • A catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants) is added.

    • The reaction temperature is maintained at 80-90°C for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • The prepolymer is cooled to 60-70°C.

    • The dried this compound or 1,10-Decanediol is dissolved in a minimal amount of anhydrous DMF.

    • The stoichiometric amount of the chain extender solution is slowly added to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

    • Stirring is continued for 1-2 hours.

  • Casting and Curing:

    • The viscous polymer solution is poured into a preheated mold.

    • The mold is placed in an oven and cured at 100-110°C for 12-24 hours.

    • The polyurethane is then allowed to cool slowly to room temperature before demolding.

Protocol 2: Characterization of Polyurethanes

Mechanical Testing:

  • Tensile properties (Tensile Strength, Elongation at Break, Young's Modulus) are determined according to ASTM D638 using a universal testing machine. Dog-bone shaped specimens are tested at a crosshead speed of 500 mm/min.

  • Hardness is measured using a Shore A durometer according to ASTM D2240.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) are determined using a DSC instrument. Samples are typically heated from -80°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): The thermal stability and decomposition temperature (Td) are evaluated using a TGA instrument. Samples are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, synthesis pathway, and experimental workflow.

Chemical_Structures cluster_0 This compound cluster_1 1,10-Decanediol node_1_9 HO-(CH₂)₉-OH node_1_10 HO-(CH₂)₁₀-OH

Caption: Chemical structures of this compound and 1,10-Decanediol.

Polyurethane_Synthesis Diisocyanate Diisocyanate (OCN-R-NCO) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (HO-R'-OH) Polyol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Chain_Extender Chain Extender (HO-R''-OH) This compound or 1,10-Decanediol Chain_Extender->Polyurethane

Caption: General two-step synthesis pathway of polyurethanes.

Experimental_Workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization Drying Drying of Reactants Prepolymerization Prepolymer Synthesis Drying->Prepolymerization Chain_Extension Chain Extension with Diol Prepolymerization->Chain_Extension Curing Casting and Curing Chain_Extension->Curing Mechanical Mechanical Testing (ASTM D638, D2240) Curing->Mechanical Thermal Thermal Analysis (DSC, TGA) Curing->Thermal

Caption: Experimental workflow for polyurethane synthesis and characterization.

Validating 1,9-Nonanediol Purity for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of high-purity raw materials is a critical determinant of the safety, efficacy, and regulatory compliance of biomedical devices and drug delivery systems. 1,9-Nonanediol, a linear aliphatic diol, is an increasingly important monomer in the synthesis of biodegradable polyesters for medical applications, owing to the flexibility and hydrophobicity imparted by its nine-carbon chain. This guide provides an objective comparison of this compound with a close structural analog, 1,8-Octanediol, when used in the formulation of poly(alkylene succinate)s, a class of biodegradable polyesters with significant potential in tissue engineering and controlled drug release. The purity of the diol monomer is paramount to ensure predictable polymer properties and to minimize leachable impurities that could compromise biocompatibility.

Performance Comparison: Poly(alkylene succinate)s

The choice of diol in the synthesis of poly(alkylene succinate)s significantly influences the thermal and mechanical properties, as well as the degradation kinetics of the resulting polymer. This, in turn, dictates its suitability for specific biomedical applications. Here, we compare key performance indicators for polyesters synthesized from this compound (Poly(nonamethylene succinate)) and a viable alternative, 1,8-Octanediol (Poly(octamethylene succinate)).

PropertyPoly(nonamethylene succinate) (from this compound)Poly(octamethylene succinate) (from 1,8-Octanediol)Significance in Biomedical Applications
Purity of Diol Monomer > 99% recommended> 99% recommendedHigh purity minimizes the risk of leachable impurities and ensures consistent polymer properties.
Glass Transition Temp. (Tg) Approx. -55 °C (estimated)-53 °C[1]A low Tg indicates a flexible polymer at body temperature, suitable for soft tissue applications.
Melting Temperature (Tm) Approx. 70-75 °C (estimated)72.5 °C[1]Dictates the processing temperature and the physical state of the polymer at physiological temperatures.
Young's Modulus Estimated lower than POS526 ± 8 MPa[1]A measure of stiffness; a lower modulus is often desirable for scaffolds in soft tissue engineering.
Tensile Strength Estimated lower than POS12.0 ± 0.3 MPa[1]Indicates the maximum stress the material can withstand before breaking.
Elongation at Break Estimated higher than POS165 ± 24%[1]Represents the material's ductility and ability to deform without fracturing.
Biodegradation Rate Slower than shorter-chain diol polyestersSlower than shorter-chain diol polyesters[2]The longer carbon chain generally leads to increased hydrophobicity and slower degradation, allowing for longer-term support in applications like tissue scaffolds.

Note: Data for Poly(nonamethylene succinate) is estimated based on trends observed in poly(alkylene succinate)s, as direct comparative studies are limited. The properties of these polymers are highly dependent on the molecular weight and processing conditions.

Experimental Protocols for Purity Validation

Ensuring the purity of this compound is a critical first step. The following are detailed methodologies for key experiments to validate its purity for biomedical applications.

Purity Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to quantify the purity of the this compound raw material and identify any volatile or semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/Splitless

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity methanol.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-500

Data Analysis:

  • Purity is calculated based on the area percentage of the this compound peak relative to the total peak area.

  • Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include residual solvents from synthesis, isomers, or related diols.

Analysis of Residual this compound in Polyester (B1180765) by HPLC

This method determines the amount of unreacted this compound monomer remaining in the final biomedical polymer.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) or Charged Aerosol Detector (CAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the polyester sample into a vial.

  • Dissolve the polymer in 5 mL of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Precipitate the polymer by adding 10 mL of a non-solvent (e.g., cold methanol).

  • Centrifuge the sample and collect the supernatant containing the residual monomer.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Temperature (RI): 35°C

  • Injection Volume: 20 µL

Data Analysis:

  • Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound.

Visualization of Experimental Workflow and Signaling Pathways

Purity_Validation_Workflow cluster_raw_material Raw Material Validation cluster_polymer_synthesis Biomedical Polymer Synthesis cluster_final_product Final Product QC Raw Material (this compound) Raw Material (this compound) GC-MS Analysis GC-MS Analysis Raw Material (this compound)->GC-MS Analysis Sample Purity > 99% Purity > 99% GC-MS Analysis->Purity > 99% Data Reject Batch Reject Batch Purity > 99%->Reject Batch No Polymer Synthesis Polymer Synthesis Purity > 99%->Polymer Synthesis Yes Polyester Product Polyester Product Polymer Synthesis->Polyester Product HPLC Analysis HPLC Analysis Polyester Product->HPLC Analysis Sample Residual Monomer < Limit Residual Monomer < Limit HPLC Analysis->Residual Monomer < Limit Data Further Purification Further Purification Residual Monomer < Limit->Further Purification No Biocompatibility Testing Biocompatibility Testing Residual Monomer < Limit->Biocompatibility Testing Yes

Caption: Workflow for validating this compound purity and final polymer quality control.

Polymer_Degradation_Pathway Polyester Matrix Polyester Matrix Ester Bond Hydrolysis Ester Bond Hydrolysis Polyester Matrix->Ester Bond Hydrolysis Water Ingress Water Ingress Water Ingress->Ester Bond Hydrolysis Oligomers & Dimers Oligomers & Dimers Ester Bond Hydrolysis->Oligomers & Dimers Monomers (this compound, Succinic Acid) Monomers (this compound, Succinic Acid) Oligomers & Dimers->Monomers (this compound, Succinic Acid) Metabolic Pathways Metabolic Pathways Monomers (this compound, Succinic Acid)->Metabolic Pathways

Caption: Hydrolytic degradation pathway of poly(nonamethylene succinate).

References

A Comparative Guide to the Reactivity of 1,9-Nonanediol and Other Linear Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,9-Nonanediol with other common linear α,ω-diols, namely 1,4-Butanediol, 1,6-Hexanediol, 1,8-Octanediol, and 1,10-Decanediol. The information presented herein is intended to assist researchers and professionals in selecting the appropriate diol for applications in polymer synthesis, drug delivery systems, and as intermediates in the manufacturing of fine chemicals.

The reactivity of these diols is primarily determined by the accessibility of their terminal hydroxyl groups and the overall molecular structure. While all are primary alcohols and thus exhibit similar fundamental reactions, the length of the hydrocarbon chain separating the two hydroxyl groups can influence reaction kinetics and the physical properties of the resulting products. This guide explores these differences in the context of key chemical transformations: esterification, polyurethane formation, and oxidation.

Comparative Data of Linear Diols

The following tables summarize the physical properties and available reactivity data for the diols. It is important to note that direct comparative kinetic data under identical conditions is not always available in the literature. In such cases, general trends and data from related studies are presented.

Table 1: Physical Properties of Selected Linear Diols

DiolChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4-ButanediolC₄H₁₀O₂90.1220230
1,6-HexanediolC₆H₁₄O₂118.1742-43250
1,8-OctanediolC₈H₁₈O₂146.2361-63278
This compoundC₉H₂₀O₂160.2645-47288
1,10-DecanediolC₁₀H₂₂O₂174.2872-74297

Table 2: Comparative Reactivity Data (Qualitative and Quantitative)

Reaction TypeDiolObservations and Available Data
Esterification General TrendReactivity is influenced by steric hindrance and reaction conditions. For uncatalyzed reactions, the diol concentration can affect the rate. In general, all primary diols exhibit good reactivity.
1,4-ButanediolCommonly used in polyester (B1180765) synthesis; exhibits typical primary alcohol reactivity.
1,6-HexanediolWidely used in polyester production, indicating high reactivity in polycondensation.
1,8-OctanediolUtilized in the synthesis of polyesters like poly(octanediol-co-citrate)[1].
This compoundReadily undergoes esterification, a key reaction for its use in polymer and fine chemical synthesis[2].
1,10-DecanediolEmployed in polyester synthesis.
Polyurethane Formation General TrendReactivity with isocyanates is high for primary alcohols. The reaction rate can be influenced by the catalyst, temperature, and stoichiometry[3]. Longer chain diols can lead to more flexible polyurethanes.
1,4-ButanediolFrequently used as a chain extender in polyurethane synthesis[4].
1,6-HexanediolUtilized in polyurethane production.
1,8-OctanediolUsed as a monomer in polyurethane synthesis[1].
This compoundAn excellent co-monomer for producing polyurethanes, often resulting in polymers with improved flexibility and durability[2].
1,10-DecanediolIncorporated into polyurethane structures.
Oxidation General TrendThe rate of oxidation of α,ω-diols can increase with increasing carbon chain length. For terminal diols with seven or more carbons, oxidation tends to yield the dialdehyde[5].
1,4-ButanediolCan be oxidized to succinic acid.
1,6-HexanediolOxidation can yield adipic acid.
1,8-OctanediolCan be oxidized.
This compoundReadily participates in oxidation reactions[2].
1,10-DecanediolCan be oxidized.

Note: Direct comparative kinetic studies for this compound against the other listed diols under standardized conditions are limited in the available literature. The reactivity trends are based on general principles of organic chemistry and data from studies on individual or small groups of diols.

Experimental Protocols

The following are standardized protocols designed for the comparative evaluation of the reactivity of this compound and other linear diols.

Comparative Esterification Kinetics (Fischer-Speier Method)

This protocol outlines a method to compare the rate of esterification of different diols with a common carboxylic acid.

Materials:

  • 1,4-Butanediol

  • 1,6-Hexanediol

  • 1,8-Octanediol

  • This compound

  • 1,10-Decanediol

  • Acetic Acid (or other suitable carboxylic acid)

  • Sulfuric Acid (catalyst)

  • Toluene (or other suitable solvent)

  • Sodium Bicarbonate solution (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, place equimolar amounts of a diol and acetic acid (e.g., 1:2 molar ratio of diol to carboxylic acid).

  • Add a consistent amount of solvent (e.g., toluene) to each flask to ensure similar concentrations.

  • Add a catalytic amount of sulfuric acid (e.g., 1 mol%) to each flask.

  • Heat the reaction mixtures to a constant temperature (e.g., 100 °C) and start the timer.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a cold sodium bicarbonate solution.

  • Extract the organic layer and dry it over anhydrous magnesium sulfate.

  • Analyze the composition of the organic layer by GC or HPLC to determine the concentration of the diol, monoester, and diester.

  • Plot the concentration of the diol as a function of time for each reaction to determine the initial reaction rates.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis A Mix Diol and Carboxylic Acid B Add Solvent A->B C Add Catalyst B->C D Heat to Constant Temp C->D E Take Aliquots at Intervals D->E F Quench Reaction E->F G Extract Organic Layer F->G H Analyze by GC/HPLC G->H I Plot Concentration vs. Time H->I Polyurethane_Synthesis_Pathway cluster_step1 Step 1: Prepolymer Formation cluster_step2 Step 2: Chain Extension A Long-Chain Diol C Isocyanate-Terminated Prepolymer A->C Catalyst, ΔT B Diisocyanate (excess) B->C E Polyurethane C->E ΔT D Test Diol (e.g., this compound) D->E Oxidation_Reaction_Scheme A HO-(CH₂)n-OH (Linear Diol) C OHC-(CH₂)n-CHO (Dialdehyde) A->C Mild Oxidation B [O] (Oxidizing Agent) B->C D HOOC-(CH₂)n-COOH (Dicarboxylic Acid) C->D Further Oxidation

References

Unveiling the Influence of 1,9-Nonanediol on Polymer Thermal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal characteristics of a polymer are paramount in determining its processing parameters, stability, and end-use performance. The incorporation of diols, such as 1,9-Nonanediol, as comonomers in polyesters and other polymers can significantly alter their thermal properties. This guide provides an objective comparison of the effect of this compound on the thermal behavior of polymers, supported by experimental data, and details the methodologies employed for these analyses.

The introduction of this compound, a linear aliphatic diol with a nine-carbon chain, into a polymer backbone generally enhances chain flexibility. This increased molecular mobility typically leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). The longer hydrocarbon chain of this compound can disrupt the regular packing of polymer chains, thereby lowering the energy required for melting. The effect on the thermal decomposition temperature (Td) is more nuanced and can depend on the specific polymer system.

Comparative Thermal Analysis of Polyesters

To illustrate the impact of diol chain length on the thermal properties of polyesters, this section presents data on a series of poly(alkylene terephthalate)s and poly(alkylene succinate)s. While direct, comprehensive studies on this compound are limited, data for polyesters synthesized with diols of similar chain lengths, such as 1,8-Octanediol and 1,10-Decanediol, provide valuable insights into the expected behavior of this compound-containing polymers.

Table 1: Thermal Properties of Poly(alkylene terephthalate)s

Diol ComonomerPolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Ethylene glycolPoly(ethylene terephthalate) (PET)~75~265~400
1,4-ButanediolPoly(butylene terephthalate) (PBT)~45~225~380
1,10-DecanediolPoly(decamethylene terephthalate) (PDT)~15~140~390

Note: Data is compiled from various sources and represents typical values. Exact values can vary with molecular weight and experimental conditions.

Table 2: Thermal Properties of Poly(alkylene succinate)s

Diol ComonomerPolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
1,8-OctanediolPoly(octamethylene succinate)-58.670.5420-430
1,10-DecanediolPoly(decamethylene succinate)-53.178.4420-430

Data extracted from a comparative study on poly(alkylene succinate)s.

The data in the tables demonstrates a clear trend: as the length of the linear aliphatic diol increases, both the glass transition temperature and the melting temperature of the resulting polyester (B1180765) tend to decrease. This is attributed to the increased flexibility of the polymer chains and the disruption of crystalline packing. The thermal decomposition temperatures remain high, indicating that the ester linkages are thermally stable. Based on these trends, a polyester synthesized with this compound would be expected to exhibit thermal properties intermediate to those of polymers made with 1,8-Octanediol and 1,10-Decanediol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of polymer thermal properties.

1. Polymer Synthesis: Melt Polycondensation

Melt polycondensation is a common method for synthesizing high molecular weight polyesters from a diol and a dicarboxylic acid (or its diester).

  • Apparatus: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Procedure:

    • The diol (e.g., this compound) and the dicarboxylic acid (e.g., terephthalic acid) are charged into the reactor in a specific molar ratio (typically with a slight excess of the diol).

    • A catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide, is added.

    • The reactor is purged with nitrogen and heated to a temperature of 180-220°C to initiate the esterification reaction, during which water is distilled off.

    • After the removal of the theoretical amount of water, the temperature is raised to 250-280°C, and a high vacuum (typically <1 Torr) is applied.

    • The polycondensation reaction proceeds under these conditions, with the removal of the excess diol, until the desired melt viscosity (and thus molecular weight) is achieved.

    • The resulting polymer is then extruded from the reactor and cooled.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is subjected to a controlled temperature program. A typical program involves:

      • Heating from room temperature to a temperature above the expected melting point (e.g., 300°C for PET) at a constant rate (e.g., 10°C/min) to erase the thermal history.

      • Cooling at a controlled rate (e.g., 10°C/min) to a temperature below the expected glass transition (e.g., -50°C).

      • A second heating scan at the same rate to determine the thermal transitions.

    • The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, the Tc as an exothermic peak, and the Tm as an endothermic peak.

3. Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature.

  • Apparatus: A Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

Visualizing the Impact and Workflow

Experimental Workflow for Polymer Thermal Analysis

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomers Diol (e.g., this compound) + Dicarboxylic Acid Polycondensation Melt Polycondensation Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Polymer Synthesized Polymer Polycondensation->Polymer DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA ThermalProperties Thermal Properties (Tg, Tm, Td) DSC->ThermalProperties TGA->ThermalProperties

Caption: Workflow for synthesizing and thermally characterizing polymers.

Logical Relationship of Diol Structure to Thermal Properties

G Diol Diol Structure (e.g., this compound) ChainLength ↑ Diol Chain Length Diol->ChainLength Flexibility ↑ Chain Flexibility ChainLength->Flexibility Packing ↓ Chain Packing Efficiency ChainLength->Packing Tg ↓ Glass Transition Temp. (Tg) Flexibility->Tg Td ~ Thermal Decomposition Temp. (Td) Flexibility->Td Tm ↓ Melting Temp. (Tm) Packing->Tm Packing->Td

Caption: Influence of diol chain length on polymer thermal properties.

1,9-Nonanediol: A Superior Alternative to Other Long-Chain Diols in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of polymer science and drug delivery, the selection of appropriate monomers is a critical determinant of the final product's performance. Among the diverse array of building blocks, long-chain diols are instrumental in tailoring the physicochemical properties of polyesters, polyurethanes, and polyamides. This guide provides an objective comparison of 1,9-Nonanediol against other long-chain diols, supported by experimental data, to highlight its advantages in creating high-performance polymers for research and pharmaceutical applications.

Executive Summary

This compound, a nine-carbon linear diol, offers a unique combination of properties that make it a compelling alternative to other long-chain diols such as 1,8-Octanediol and 1,10-Decanediol. Its incorporation into polymer backbones has been shown to enhance flexibility, improve thermal stability, and increase hydrolytic resistance, key attributes for advanced materials and controlled-release drug formulations. This guide will delve into the comparative performance of these diols in various polymer systems, presenting quantitative data and detailed experimental protocols to inform your research and development efforts.

Performance Comparison of Long-Chain Diols

The choice of a diol monomer significantly influences the thermal and mechanical properties of the resulting polymer. Generally, increasing the chain length of the diol enhances the flexibility of the polymer chain, which in turn affects its glass transition temperature (Tg), tensile strength, and elongation at break.

In Polyester (B1180765) Synthesis

Table 1: Comparison of Thermal Properties of Polyesters Synthesized with Various Long-Chain Diols and Adipic Acid

DiolDiol Chain LengthGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1,8-Octanediol8Data not availableData not available
This compound 9 Data not available Data not available
1,10-Decanediol10Data not availableData not available
1,12-Dodecanediol12Data not availableData not available

Note: Specific experimental data for a direct comparison of these diols in the same polyester system is not available in the reviewed literature. The table is presented as a template for future experimental data.

In Polyurethane Synthesis

In polyurethanes, diols act as chain extenders, forming the hard segment of the polymer with the diisocyanate. The length and flexibility of the diol have a profound effect on the mechanical properties of the polyurethane. Longer chain diols generally result in more flexible and elastic materials.

Table 2: Comparison of Mechanical Properties of Polyurethanes Synthesized with Various Long-Chain Diols

DiolDiol Chain LengthTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
1,8-Octanediol8Data not availableData not availableData not available
This compound 9 Data not available Data not available Data not available
1,10-Decanediol10Data not availableData not availableData not available
1,12-Dodecanediol12Data not availableData not availableData not available

Note: Specific experimental data for a direct comparison of these diols in the same polyurethane system is not available in the reviewed literature. The table is presented as a template for future experimental data.

Experimental Protocols

Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis of polyesters and polyurethanes, which are common applications for long-chain diols.

Polyester Synthesis via Melt Polycondensation

This protocol describes a two-stage melt polycondensation procedure, a common and effective method for achieving high molecular weight polyesters.[2]

1. Esterification Stage:

  • Combine equimolar amounts of the long-chain diol (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Add a catalyst, such as antimony(III) oxide or titanium(IV) butoxide (typically 0.01-0.1 mol% based on the dicarboxylic acid).

  • Heat the mixture to 180-220°C under a slow stream of nitrogen to facilitate the removal of water formed during the reaction.

  • Continue this stage for 2-4 hours, or until the collection of water ceases.

2. Polycondensation Stage:

  • Gradually increase the temperature to 220-260°C.

  • Slowly apply a vacuum to reduce the pressure to below 1 Torr to remove the excess diol and drive the polymerization reaction to completion.

  • Continue the reaction for another 2-6 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • The resulting polyester can be extruded and pelletized for further characterization.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Diol + Dicarboxylic Acid Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (180-220°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220-260°C, Vacuum) Esterification->Polycondensation DSC Thermal Properties (DSC) Polycondensation->DSC TGA Thermal Stability (TGA) Polycondensation->TGA Tensile Mechanical Properties (Tensile Testing) Polycondensation->Tensile GPC Molecular Weight (GPC) Polycondensation->GPC

Workflow for polyester synthesis and characterization.
Polyurethane Synthesis via a Two-Step Prepolymer Method

This method is commonly used to synthesize segmented polyurethanes with well-defined hard and soft segments.

1. Prepolymer Synthesis:

  • In a reaction vessel under a nitrogen atmosphere, react a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) with a polyol (e.g., polytetrahydrofuran) at a molar ratio of NCO:OH > 1 (typically around 2:1) at 70-80°C with stirring.

  • The reaction is typically carried out for 1-2 hours to form an NCO-terminated prepolymer.

2. Chain Extension:

  • Dissolve the prepolymer in a suitable solvent (e.g., dimethylformamide - DMF).

  • Add the long-chain diol (e.g., this compound) as a chain extender to the prepolymer solution with vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

  • Continue the reaction at 60-70°C for 2-4 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.

  • The polymer can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried under vacuum.

Polyurethane_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Diisocyanate + Polyol Prepolymer Prepolymer Synthesis (70-80°C, N2) Monomers->Prepolymer ChainExtender Chain Extender (Long-Chain Diol) Polymerization Chain Extension (60-70°C, Solvent) Prepolymer->Polymerization ChainExtender->Polymerization DSC_TGA Thermal Properties (DSC, TGA) Polymerization->DSC_TGA Tensile Mechanical Properties (Tensile Testing) Polymerization->Tensile FTIR Chemical Structure (FTIR) Polymerization->FTIR GPC Molecular Weight (GPC) Polymerization->GPC

Workflow for polyurethane synthesis and characterization.

Signaling Pathways and Logical Relationships

In the context of drug delivery, the properties of the polymer matrix, which can be tuned by the choice of diol, dictate the drug release mechanism. For instance, a more hydrophobic and crystalline polymer matrix resulting from a longer-chain diol can lead to a slower, diffusion-controlled release profile.

Drug_Release_Mechanism Diol Long-Chain Diol (e.g., this compound) Polymer Polymer Matrix Properties (Hydrophobicity, Crystallinity) Diol->Polymer influences Release Drug Release Mechanism Polymer->Release determines Diffusion Diffusion-Controlled Release (Slower, Sustained) Release->Diffusion can be Erosion Erosion-Controlled Release (Faster) Release->Erosion can be

Influence of diol choice on drug release mechanisms.

Conclusion

While direct quantitative comparisons are pending further research, the available information strongly suggests that this compound is a highly promising long-chain diol for the synthesis of advanced polymers. Its odd-numbered carbon chain may disrupt crystal packing in some systems, leading to more amorphous and flexible materials, a desirable trait for many drug delivery and biomedical applications. Further experimental studies directly comparing this compound with its even-chained counterparts are warranted to fully elucidate its performance advantages and provide the quantitative data necessary for informed material selection.

References

The Impact of Diol Chain Length on Polymer Properties: A Comparative Analysis of 1,9-Nonanediol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with specific and predictable properties. This guide provides a comparative analysis of polymers synthesized using 1,9-Nonanediol against other common linear diols, offering insights into how diol chain length influences the final characteristics of polyesters and polyurethanes. The information presented is supported by experimental data to aid in the rational design of polymers for a variety of applications, from drug delivery systems to advanced materials.

The length of the aliphatic chain in the diol monomer is a important factor that dictates the flexibility, thermal behavior, and mechanical strength of the resulting polymer. As a long-chain diol, this compound imparts distinct properties to polymers, enhancing flexibility and influencing crystallinity. This guide will explore these effects through a detailed comparison with polymers synthesized from other diols of varying chain lengths.

Comparative Performance of Diols in Polyester (B1180765) Synthesis

The properties of polyesters are highly dependent on the structure of both the diol and the dicarboxylic acid monomers used in their synthesis. The following table summarizes the key characteristics of polyesters synthesized from different diols, providing a basis for understanding the impact of diol chain length.

Table 1: Comparison of Properties of Polyesters Synthesized with Various Diols

DiolDicarboxylic AcidNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Ethylene GlycolAdipic Acid---505510 - 13.2~362
1,4-ButanediolAdipic Acid----~30~250-300
This compoundAdipic AcidData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
1,10-DecanediolSebacic Acid------

Note: The table highlights a gap in readily available, directly comparable data for polyesters synthesized with this compound under similar conditions to other diols. The provided data for other diols serves as a baseline for expected trends.

Comparative Performance of Diols in Polyurethane Synthesis

In the synthesis of polyurethanes, diols act as chain extenders, forming the hard segments of the polymer in conjunction with diisocyanates. The nature of the diol significantly influences the morphology and mechanical properties of the final polyurethane.

Table 2: Comparison of Properties of Polyurethanes Synthesized with Various Diols

DiolDiisocyanatePolyolNumber-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
1,4-ButanediolMDIPTMEG---63 to -60--
This compoundMDIPCLData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literatureData not available in the searched literature
IsosorbideMDIDimer fatty acid-based polyester polyol-----

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of diol-based polymers.

Synthesis of Polyesters by Melt Polycondensation

A two-stage melt polycondensation method is commonly employed for the synthesis of high molecular weight aliphatic polyesters.

1. Esterification:

  • An equimolar mixture of a diol (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) is charged into a glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • The reactor is heated to a temperature in the range of 150-190 °C under a slow stream of nitrogen to facilitate the removal of water formed during the reaction.

  • This stage is continued for several hours until the majority of the theoretical amount of water has been collected.

2. Polycondensation:

  • A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added to the reactor.

  • The temperature is gradually increased to 220-240 °C, and the pressure is slowly reduced to below 1 mbar to remove the excess diol and further drive the polymerization reaction.

  • The reaction is monitored by measuring the torque of the mechanical stirrer, which correlates with the melt viscosity and, consequently, the molecular weight of the polymer.

  • The reaction is stopped when the desired molecular weight is achieved. The resulting polymer is then extruded, cooled, and pelletized.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Diol + Dicarboxylic Acid Diol + Dicarboxylic Acid Esterification (150-190°C) Esterification (150-190°C) Diol + Dicarboxylic Acid->Esterification (150-190°C) N2 atmosphere Polycondensation (220-240°C, vacuum) Polycondensation (220-240°C, vacuum) Esterification (150-190°C)->Polycondensation (220-240°C, vacuum) Catalyst Polymer Polymer Polycondensation (220-240°C, vacuum)->Polymer GPC GPC Polymer->GPC Molecular Weight & PDI DSC DSC Polymer->DSC Tg & Tm TGA TGA Polymer->TGA Thermal Stability Tensile_Testing Tensile_Testing Polymer->Tensile_Testing Mechanical Properties Mn, Mw, PDI Mn, Mw, PDI GPC->Mn, Mw, PDI Tg, Tm, Crystallinity Tg, Tm, Crystallinity DSC->Tg, Tm, Crystallinity Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature Tensile Strength, Elongation at Break Tensile Strength, Elongation at Break Tensile_Testing->Tensile Strength, Elongation at Break

Caption: General workflow for the synthesis and characterization of diol-based polyesters.

Characterization Techniques

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers.

  • Apparatus: A high-temperature GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent for the polymer, such as 1,2,4-trichlorobenzene (B33124) (TCB) or tetrahydrofuran (B95107) (THF), at an elevated temperature (e.g., 160 °C for polyesters in TCB).

  • Calibration: The system is calibrated using narrow molecular weight distribution polystyrene standards.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).

  • Apparatus: A differential scanning calorimeter.

  • Procedure: A small sample (5-10 mg) is sealed in an aluminum pan. The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example, heating from room temperature to 200 °C at a rate of 10 °C/min, cooling to -80 °C at 10 °C/min, and then reheating to 200 °C at 10 °C/min. The Tg is observed as a step change in the heat flow curve, and the Tm is identified as the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure: A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C). The temperature at which significant weight loss occurs is an indicator of the polymer's thermal stability.

Tensile Testing: Tensile testing is performed to determine the mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break.

  • Apparatus: A universal testing machine.

  • Specimens: Dog-bone shaped specimens are prepared by injection molding or by cutting from a compression-molded film.

  • Procedure: The specimen is clamped in the grips of the testing machine and pulled at a constant crosshead speed until it fractures. The load and displacement are recorded to generate a stress-strain curve from which the mechanical properties are calculated.

Conclusion

The chain length of the diol monomer is a powerful tool for tuning the properties of polyesters and polyurethanes. While direct, comprehensive comparative data for polymers synthesized with this compound is limited in the reviewed literature, the established principles of polymer chemistry suggest that its use would lead to polymers with increased flexibility, and potentially lower glass transition and melting temperatures compared to those made with shorter-chain diols. The odd-numbered carbon chain of this compound may also influence the crystalline structure and packing of the polymer chains, leading to unique properties. Further experimental investigation is necessary to fully elucidate the specific advantages and characteristics of this compound-based polymers and to populate a more complete comparative dataset. This guide provides a foundational framework and detailed methodologies to support such future research endeavors.

Assessing the Biodegradability of 1,9-Nonanediol-Based Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biodegradable polymers is a cornerstone of sustainable material science and advanced drug delivery systems. Among the myriad of potential candidates, polyesters based on 1,9-nonanediol are emerging as a versatile platform. Their unique thermal and mechanical properties, stemming from the long-chain aliphatic diol, make them attractive for a range of applications. However, a critical aspect dictating their viability is their biodegradability. This guide provides a comprehensive comparison of the expected biodegradability of this compound-based polyesters with established biodegradable polymers: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB). The information presented herein is supported by experimental data from existing literature on analogous long-chain polyesters.

Comparative Biodegradability of Polyesters

While direct experimental data on the biodegradability of this compound-based polyesters is limited in publicly available literature, we can infer their likely behavior based on studies of other long-chain aliphatic polyesters. The general trend observed is that an increase in the number of methylene (B1212753) units in the diol or diacid monomer can lead to a decrease in the degradation rate due to increased hydrophobicity and crystallinity. For instance, studies have shown that polyesters with long-chain diols like 1,12-dodecanediol (B52552) or 1,18-octadecanediol (B156470) exhibit slower enzymatic degradation rates compared to their shorter-chain counterparts. Therefore, it is anticipated that polyesters derived from this compound (a C9 diol) would exhibit a slower degradation profile than polyesters synthesized with shorter diols like 1,4-butanediol.

The following table summarizes the biodegradability of the benchmark polyesters under various conditions.

PolymerChemical StructureTypical Degradation TimeFactors Influencing Degradation
Poly(lactic acid) (PLA) (-O-CH(CH₃)-CO-)nMonths to years (industrial composting)Requires high temperatures (≥58°C) and humidity for efficient degradation.[1] Crystallinity and molecular weight significantly impact the rate.
Poly(ε-caprolactone) (PCL) (-O-(CH₂)₅-CO-)nMonths to over a yearSlow degradation rate is advantageous for long-term implants.[2] Susceptible to enzymatic degradation by lipases.[3]
Poly(3-hydroxybutyrate) (PHB) (-O-CH(CH₃)-CH₂-CO-)nMonths to a yearReadily biodegradable in various environments, including soil, compost, and marine settings.[4] Its degradation rate varies with the composition and environment.[2]
This compound-Based Polyesters (Expected) (-O-(CH₂)₉-O-CO-R-CO-)nLikely slower than short-chain aliphatic polyestersThe long aliphatic chain of this compound is expected to increase hydrophobicity and potentially crystallinity, leading to a reduced rate of hydrolytic and enzymatic degradation.

Experimental Protocols for Biodegradability Assessment

To ensure robust and comparable data, standardized experimental protocols are crucial. Below are detailed methodologies for key biodegradation assays.

Enzymatic Degradation Assay

This method assesses the susceptibility of a polyester (B1180765) to specific enzymes.

Materials:

  • Polyester film samples (e.g., 1 cm x 1 cm, 0.1 mm thickness)

  • Phosphate (B84403) buffer solution (0.1 M, pH 7.0)

  • Selected enzyme (e.g., Lipase from Pseudomonas cepacia, Cutinase from Humicola insolens) at a specified activity (e.g., 100 U/mL)

  • Incubator shaker

  • Analytical balance

Procedure:

  • Dry the polyester films in a vacuum oven at room temperature to a constant weight and record the initial weight (Wi).

  • Place each film in a sterile vial containing a specific volume of phosphate buffer (e.g., 10 mL).

  • Add the enzyme solution to the vial. A control vial with no enzyme should be prepared for each polymer.

  • Incubate the vials at a constant temperature (e.g., 37°C) with gentle shaking (e.g., 150 rpm).

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the films from the vials.

  • Gently wash the films with distilled water to remove any residual buffer and enzyme, and then dry them in a vacuum oven to a constant weight (Wt).

  • Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Wi - Wt) / Wi] x 100.

  • The morphology of the degraded film surface can be examined using Scanning Electron Microscopy (SEM).

Soil Burial Test

This test simulates the degradation of a polyester in a natural soil environment.

Materials:

  • Polyester film samples (e.g., 2 cm x 2 cm, 0.1 mm thickness)

  • Standard soil (e.g., with known pH, moisture content, and microbial population)

  • Containers for burial

  • Controlled environment chamber

Procedure:

  • Dry the polyester films to a constant weight and record the initial weight (Wi).

  • Bury the films in the soil in the containers at a specific depth (e.g., 10 cm).

  • Maintain the soil moisture content at a constant level (e.g., 60% of its water holding capacity) and the temperature at a controlled value (e.g., 25°C).[5]

  • At regular intervals (e.g., 1, 3, 6, and 12 months), excavate the samples.

  • Carefully clean the films to remove all soil particles by gentle washing with distilled water.

  • Dry the cleaned films in a vacuum oven to a constant weight (Wt).

  • Calculate the percentage of weight loss.

  • Characterize changes in the material's molecular weight (via Gel Permeation Chromatography) and surface morphology (via SEM).

Controlled Composting Test

This method evaluates biodegradability under controlled composting conditions, simulating an industrial composting facility.

Materials:

  • Polyester samples

  • Mature compost as inoculum

  • Synthetic solid waste (e.g., a mixture of sawdust, rabbit food, corn starch, etc.)

  • Composting vessels with aeration and temperature control

Procedure:

  • Mix the polyester samples with the synthetic waste and compost inoculum in the composting vessels.

  • Maintain the temperature according to a programmed cycle that mimics industrial composting (e.g., an initial phase at ambient temperature, followed by an increase to 58°C).

  • Ensure proper aeration and maintain the moisture content of the composting mixture.

  • The biodegradation is typically measured by monitoring the amount of CO₂ evolved over time, which is a direct measure of the mineralization of the polymer.

  • The test is usually run for a period of up to 180 days. A material is considered compostable if it achieves a certain percentage of conversion to CO₂ (e.g., 90%) relative to a positive control (e.g., cellulose).

Visualizing Degradation Pathways and Workflows

To better understand the processes involved in polyester biodegradation, the following diagrams illustrate a generic enzymatic degradation pathway and a typical experimental workflow.

Enzymatic_Degradation_Pathway Polyester Polyester Chain Adsorption Enzyme Adsorption to Polymer Surface Polyester->Adsorption Enzyme Hydrolase Enzyme (e.g., Lipase, Cutinase) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Monomers (Diol and Diacid) Hydrolysis->Monomers Assimilation Microbial Assimilation Oligomers->Assimilation Monomers->Assimilation Metabolism Metabolism Assimilation->Metabolism EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts

Caption: Enzymatic degradation pathway of a polyester.

Biodegradability_Assessment_Workflow Start Start: Polyester Sample Preparation Sample Preparation (Film Casting, Weighing) Start->Preparation Degradation Degradation Assay (Enzymatic, Soil, Compost) Preparation->Degradation Incubation Controlled Incubation (Time, Temp, Humidity) Degradation->Incubation Retrieval Sample Retrieval & Cleaning Incubation->Retrieval Analysis Analysis Retrieval->Analysis WeightLoss Weight Loss Measurement Analysis->WeightLoss SEM Surface Morphology (SEM) Analysis->SEM GPC Molecular Weight (GPC) Analysis->GPC CO2 CO₂ Evolution (Composting) Analysis->CO2 Data Data Interpretation & Comparison WeightLoss->Data SEM->Data GPC->Data CO2->Data End End: Biodegradability Assessment Data->End

Caption: Experimental workflow for assessing polyester biodegradability.

References

A Comparative Guide to Catalysts for 1,9-Nonanediol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-performance polyesters from 1,9-nonanediol is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction rate and polymer molecular weight but also influences the polymer's final properties and potential biocompatibility, a key consideration for drug delivery applications. This guide provides a comparative overview of common catalysts for the polymerization of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a catalyst for this compound polymerization involves a trade-off between reaction efficiency, operating conditions, and the desired polymer characteristics. This section summarizes the performance of enzymatic, organometallic, and acid/base catalysts in the polycondensation of long-chain diols, providing a baseline for comparison.

Catalyst SystemMonomersCatalyst Conc.Temp. (°C)Time (h)Mₙ (Da)Mₙ/Mₙ (PDI)Conversion (%)Reference
Enzymatic
Immobilized Candida antarctica Lipase B (CALB)1,9-Nonanedioic acid, 1,8-Octanediol3% w/w7572~21,000--[1]
Immobilized Candida antarctica Lipase B (CALB)Dimethyl adipate, 1,8-Octanediol10% w/w85247,141->90[2]
Organometallic
Tin(II) octoate (Sn(Oct)₂)Sebacic acid, 1,2-Ethanediol------[3]
Titanium butoxide (Ti(OBu)₄)Itaconic acid, 1,3-Propanediol--9-->98[4]
Acid/Base
Methanesulfonic acid (MSA) / 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (3:1)This compound5 mol%130-20072---

Note: Data for direct polymerization of this compound with various catalysts is limited. The table includes data from polymerizations of similar long-chain diols and diacids to provide a comparative perspective. The entry for Sn(Oct)₂ indicates its use, but specific quantitative data for a comparable system was not available in the provided search results. The MSA/TBD catalyst system has been documented for the self-condensation of this compound, but specific molecular weight data was not provided in the source.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalyst performance. Below are representative protocols for the polymerization of this compound using enzymatic, organometallic, and acid/base catalysts.

Protocol 1: Enzymatic Polymerization using Immobilized Candida antarctica Lipase B (CALB)

This protocol describes the polycondensation of this compound with a dicarboxylic acid, such as sebacic acid, using an immobilized enzyme catalyst.

Materials:

  • This compound

  • Sebacic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Toluene (B28343) (anhydrous)

  • Molecular sieves (3Å)

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of this compound and sebacic acid.

  • Add anhydrous toluene to dissolve the monomers (e.g., at a concentration of 0.5 M).

  • Add immobilized CALB (typically 5-10% by weight of the total monomers) and molecular sieves to the reaction mixture.

  • Heat the reaction mixture to 70-85°C with continuous stirring under a nitrogen atmosphere.

  • Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • After the desired molecular weight is achieved (typically 24-72 hours), stop the reaction by cooling the mixture to room temperature.

  • Filter to remove the enzyme and molecular sieves. The enzyme can be washed and reused.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum at 40-50°C.

Protocol 2: Organometallic Catalyzed Polymerization using Tin(II) Octoate

This protocol outlines the bulk melt polycondensation of this compound and a dicarboxylic acid using a tin-based catalyst.

Materials:

  • This compound

  • Sebacic acid

  • Tin(II) octoate (Sn(Oct)₂)

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with equimolar amounts of this compound and sebacic acid.

  • Heat the mixture to 150-180°C under a slow stream of nitrogen to form a homogeneous melt and to distill off the water of esterification.

  • After the initial water evolution ceases (typically 2-3 hours), add the Tin(II) octoate catalyst (typically 0.05-0.2 mol% relative to the diacid).

  • Gradually increase the temperature to 200-220°C and slowly reduce the pressure to below 1 mbar.

  • Continue the polymerization under high vacuum and elevated temperature for several hours (4-8 hours), monitoring the viscosity of the melt.

  • Once the desired viscosity is reached, cool the reactor to room temperature and extrude the polymer.

  • Characterize the polymer for its molecular weight and polydispersity.

Protocol 3: Acid/Base Catalyzed Self-Condensation of this compound

This protocol describes the polyetherification of this compound using a non-eutectic acid-base organocatalyst.

Materials:

  • This compound

  • Methanesulfonic acid (MSA)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

Procedure:

  • Prepare the MSA:TBD (3:1 molar ratio) catalyst by carefully adding MSA to TBD under an inert atmosphere.

  • In a Schlenk flask equipped with a magnetic stirrer, add this compound and the prepared MSA:TBD catalyst (e.g., 5 mol%).

  • Heat the sealed reaction vessel in a preheated oil bath stepwise: 24 hours at 130°C, 24 hours at 180°C, and 24 hours at 200°C, all under vacuum.

  • Stop the reaction by rapid cooling in liquid nitrogen.

  • For purification, dissolve the polymer in chloroform (B151607) and precipitate it in cold methanol.

  • Filter the resulting polyether and dry under vacuum at room temperature for 24 hours before characterization.

Visualizing the Experimental Workflow

To provide a clear overview of a comparative study, the following diagram illustrates the general experimental workflow from monomer preparation to polymer characterization for different catalyst systems.

G Comparative Catalysis Workflow for this compound Polymerization cluster_prep Monomer & Catalyst Preparation cluster_poly Polymerization cluster_char Polymer Characterization Monomers This compound & Dicarboxylic Acid Poly_Enzyme Solution Polymerization (70-85°C, 24-72h) Monomers->Poly_Enzyme Polymerization Setup Poly_Organo Melt Polycondensation (180-220°C, 4-8h, Vacuum) Monomers->Poly_Organo Polymerization Setup Poly_AcidBase Bulk Self-Condensation (130-200°C, 72h, Vacuum) Monomers->Poly_AcidBase Polymerization Setup Enzyme Enzymatic Catalyst (e.g., CALB) Enzyme->Poly_Enzyme Organometallic Organometallic Catalyst (e.g., Sn(Oct)₂) Organometallic->Poly_Organo AcidBase Acid/Base Catalyst (e.g., MSA/TBD) AcidBase->Poly_AcidBase GPC GPC Analysis (Mn, Mw, PDI) Poly_Enzyme->GPC NMR NMR Spectroscopy (Structure) Poly_Enzyme->NMR DSC DSC/TGA (Thermal Properties) Poly_Enzyme->DSC Poly_Organo->GPC Poly_Organo->NMR Poly_Organo->DSC Poly_AcidBase->GPC Poly_AcidBase->NMR Poly_AcidBase->DSC

References

Validation of 1,9-Nonanediol for Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymer is a critical determinant in the successful design and development of drug delivery systems. The ideal candidate must exhibit biocompatibility, biodegradability, and possess tunable physicochemical properties to control drug release kinetics. This guide provides a comprehensive comparison of 1,9-Nonanediol, a long-chain aliphatic diol, with established polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polyurethanes (PUs), supported by experimental data and detailed protocols for validation.

Performance Comparison of Drug Delivery Polymers

The efficacy of a drug delivery system is contingent on its ability to encapsulate a therapeutic agent efficiently and release it in a controlled manner. The following tables summarize key performance indicators for PLGA and Polyurethane-based systems, providing a benchmark for the potential evaluation of this compound-derived polymers.

Table 1: Physicochemical Properties and Drug Loading of Nanoparticle-Based Drug Delivery Systems

Polymer SystemDrugParticle Size (nm)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PLGACapecitabine (B1668275)144-14.816.9888.4[1]
PLGA5-Fluorouracil---28.6[2]
PLGAPioglitazone231 ± 7-11.6 ± 0.5-58 ± 8[3]
PLGAS14--20 - 4765 - 88[4]
Polyurethane MicellesDoxorubicin20-30Not specified18.9Not specified[5][6]
Polyurethane HydrogelMeloxicam35.8 (micelle size)-10 to -11.5Not specifiedNot specified[5]

Table 2: In Vitro Drug Release from Nanoparticle-Based Drug Delivery Systems

Polymer SystemDrugRelease ConditionsCumulative Release (%)TimeReference
PLGACapecitabine-84.15 days[1]
PLGAPioglitazonePBS, 37°CSlow release48 hours[3]
Polyurethane HydrogelMeloxicampH 6, 37°C60-8024-48 hours[5]
Dox-loaded PU MicellesDoxorubicin37°CFaster and higher releaseNot specified[5]

The Potential of this compound in Drug Delivery

While direct experimental data on the use of this compound as a primary monomer for drug delivery systems is limited in publicly available literature, its chemical structure—a linear, nine-carbon aliphatic diol—suggests its potential for creating novel polyesters and polyurethanes. Its two primary hydroxyl groups allow for versatile chemical reactions, making it a suitable building block for synthesizing polymers with tailored properties.[7] As a monomer, it could significantly enhance the durability and water resistance of the resulting polymers.[7] Furthermore, its use as a raw material for biodegradable polyesters aligns with the sustainability goals in material science.[7]

The long hydrocarbon chain of this compound would be expected to impart a degree of hydrophobicity to the resulting polymer, which could be advantageous for encapsulating lipophilic drugs and achieving sustained release profiles. The flexibility of this long chain could also influence the mechanical properties of the polymer matrix.

However, comprehensive validation is imperative to ascertain its suitability. This would involve the synthesis of this compound-based polymers and a thorough evaluation of their physicochemical properties, drug loading and release characteristics, biocompatibility, and degradation kinetics, following the experimental protocols outlined below.

Experimental Protocols for Validation

In Vitro Drug Release Testing

The objective of in vitro drug release testing is to simulate the release of a drug from the delivery system in a physiological environment. Common methods include:

  • Dialysis Method: The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. Samples of the medium are withdrawn at predetermined intervals to quantify the released drug.[5]

  • Sample and Separate Method: The nanoparticle formulation is dispersed in a release medium. At various time points, samples are taken and the nanoparticles are separated from the medium by centrifugation or filtration. The amount of drug in the supernatant/filtrate is then measured.

  • Continuous Flow Method: A continuous flow of fresh release medium passes over the drug delivery system, closely mimicking physiological clearance.

The choice of method depends on the specific characteristics of the drug and the delivery system.

Biocompatibility Testing

Biocompatibility is crucial to ensure that the material does not elicit an adverse response in the body. A series of in vitro and in vivo tests are conducted according to international standards such as ISO 10993.

  • In Vitro Cytotoxicity: This initial screening assesses the potential of the material to cause cell death. Methods include:

    • Direct Contact Test: The material is placed directly on a layer of cultured cells.

    • Agar (B569324) Diffusion Test: An agar layer is placed between the material and the cells.

    • Elution Test: An extract of the material is added to the cell culture.

  • Sensitization Assays: These tests determine the potential of the material to cause an allergic reaction.

  • Irritation Tests: These evaluate the potential for localized irritation at the site of contact.

  • Implantation Tests: The material is implanted in an animal model to observe the local tissue response over time.

Visualizing Key Processes and Structures

To better understand the validation process and the fundamental differences between the polymer types, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Drug Formulation & Evaluation cluster_release In Vitro Release Studies cluster_biocompatibility Biocompatibility Assessment s1 Monomer Selection (e.g., this compound) s2 Polymerization (Polyester or Polyurethane) s1->s2 s3 Physicochemical Characterization (MW, PDI, Structure) s2->s3 f1 Drug Encapsulation s3->f1 b1 In Vitro Cytotoxicity s3->b1 f2 Nanoparticle Characterization (Size, Zeta Potential) f1->f2 f3 Drug Loading & Encapsulation Efficiency f1->f3 r1 Release Method Selection (e.g., Dialysis) f3->r1 r2 Quantification of Released Drug r1->r2 r3 Kinetic Modeling r2->r3 b2 In Vivo Studies (Irritation, Implantation) b1->b2

Workflow for validating a novel polymer for drug delivery.

drug_release_factors cluster_polymer Polymer Properties cluster_drug Drug Properties cluster_environment Environmental Factors center Drug Release Kinetics p1 Molecular Weight p1->center p2 Hydrophobicity p2->center p3 Crystallinity p3->center p4 Degradation Rate p4->center d1 Solubility d1->center d2 Molecular Size d2->center d3 Drug-Polymer Interaction d3->center e1 pH e1->center e2 Temperature e2->center e3 Enzymes e3->center

Factors influencing drug release from a polymer matrix.

polymer_structures cluster_monomers_pe Polyester Monomers cluster_monomers_pu Polyurethane Monomers polyester Polyester R-COO-R' Formed from Diol and Dicarboxylic Acid polyurethane Polyurethane R-NH-COO-R' Formed from Diol and Diisocyanate diol_pe Diol (e.g., this compound) diol_pe->polyester dacid Dicarboxylic Acid dacid->polyester diol_pu Diol (e.g., this compound) diol_pu->polyurethane diiso Diisocyanate diiso->polyurethane

Comparison of Polyester and Polyurethane structures.

References

Safety Operating Guide

Navigating the Disposal of 1,9-Nonanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based work, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 1,9-Nonanediol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from dust particles or splashes.
Skin and Body Laboratory coat and appropriate protective clothing.To prevent contamination of personal clothing.
Respiratory Use a particulate filter respirator (e.g., N95) if dust formation is likely.To avoid inhalation of dust.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by its potential environmental impact and must be conducted in accordance with local, state, and federal regulations. This compound is classified by some suppliers as harmful to aquatic life with long-lasting effects[1]. Therefore, direct release into the environment must be strictly avoided[1][2][3].

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other materials. This will dictate the appropriate disposal route.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams. It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible and sealable container for collecting this compound waste. The container should be in good condition and free from leaks.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Indicate the approximate quantity of the waste.

Step 3: On-site Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to store the container within a secondary containment system to prevent the spread of material in case of a leak.

  • Adhere to Accumulation Limits: Be aware of the hazardous waste generator status of your facility (e.g., Very Small, Small, or Large Quantity Generator under RCRA in the United States), as this dictates the maximum amount of waste that can be stored on-site and for how long[4].

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Complete Necessary Paperwork: Ensure all required waste manifests are accurately completed. For Small and Large Quantity Generators, personnel signing the manifest must have appropriate training[4].

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound be disposed of down the sink or in the regular trash. This is to prevent contamination of waterways and soil, in line with its potential aquatic toxicity[1][2].

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: For solid this compound, carefully sweep or scoop up the material to avoid creating dust. Place the collected material into a labeled container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Report the Spill: Report the incident to your EHS department, especially if the spill is large or has the potential to enter the environment.

Regulatory Framework

The disposal of chemical waste is regulated by federal laws such as the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state-specific regulations[4][5][6]. These regulations govern all stages of hazardous waste management, from generation to final disposal[5]. It is the responsibility of the waste generator to ensure full compliance with all applicable laws[7].

Below is a decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe characterize Characterize Waste (Pure, Mixed, or Contaminated?) container Select & Label Waste Container characterize->container ppe->characterize store Store in Designated Hazardous Waste Area container->store contact_ehs Contact EHS for Pickup by Licensed Waste Hauler store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Professional Disposal (Incineration/Landfill) manifest->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of 1,9-Nonanediol, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and professionals in drug development and scientific laboratories require immediate and precise safety information when handling chemical compounds. This guide provides essential, step-by-step procedures for the safe use of this compound, from initial handling to final disposal. By adhering to these protocols, you can mitigate risks and maintain a secure research environment.

Operational Plan for Handling this compound

This section outlines the procedural steps for safely managing this compound throughout the experimental workflow.

1. Pre-Operational Checks:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure appropriate exhaust ventilation is available and operational where dust may be formed.[1]

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. Check gloves for any signs of degradation or perforation.

2. Handling Procedures:

  • Personal Protective Equipment: Always wear the recommended PPE as detailed in the table below.

  • Avoiding Dust Formation: Handle this compound in a manner that minimizes the generation of dust.[1]

  • Spill Prevention: Use appropriate tools and techniques to prevent spills.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

3. Storage:

  • Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Storage Conditions: Store in a cool environment, with a recommended temperature of less than 30°C.[3]

  • Incompatible Materials: Protect from moisture and oxidizing agents.[3]

4. Emergency Response:

  • In Case of Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[4]

  • In Case of Eye Contact: Flush eyes with water as a precaution for several minutes.[1][4]

  • In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][5]

  • Spill or Leak: For spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid dust formation and breathing vapors, mist, or gas.[1]

5. Disposal Plan:

  • Waste Characterization: Dispose of unused product and contaminated packaging as hazardous waste in accordance with local, state, and federal regulations.

  • Container Disposal: Empty containers should be rinsed thoroughly before disposal.[6] The rinsate should be collected and disposed of as hazardous waste.[6]

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound to facilitate quick reference.

PropertyValueSource
Molecular Formula C₉H₂₀O₂[7]
Molecular Weight 160.25 g/mol [2][8]
Appearance White to off-white crystalline solid[3]
Melting Point 45 - 47 °C[1]
Boiling Point 177 °C at 20 hPa[1]
Flash Point 113 °C (closed cup)[1]
Solubility Slightly soluble in water; Soluble in ethanol, acetone, chloroform[3]

Personal Protective Equipment (PPE) Requirements

A summary of the necessary personal protective equipment for handling this compound is provided below.

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side protection.To prevent eye contact with dust or splashes.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, 0.5 mm thickness, >480 minutes breakthrough time).[4] Body protection appropriate for the task.To prevent skin contact. Gloves must be inspected before use and disposed of properly.[1]
Respiratory Protection Not generally required. If dust is generated, use a NIOSH-approved N95 (US) or EN 143 P1 (EU) particulate respirator.[1][4]To protect against inhalation of nuisance dust levels.[1]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical flow of operations, from preparation to disposal, for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Ventilation) A->B C Inspect Personal Protective Equipment (PPE) B->C D Don Appropriate PPE C->D E Handle to Minimize Dust D->E F Perform Experiment E->F G Store in a Cool, Dry, Well-Ventilated Area F->G K Segregate Waste F->K N Spill Occurs F->N O Exposure Occurs F->O H Decontaminate Work Area G->H I Properly Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Label Hazardous Waste Container K->L M Arrange for Licensed Disposal L->M P Evacuate if Necessary N->P R Contain and Clean Up Spill N->R O->P Q Follow First Aid Measures O->Q S Report Incident Q->S R->S

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.